N-Boc-4-methylene-L-proline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLGRIBXGPATMA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617427 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84348-38-9 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BOC-4-METHYLENE-L-PROLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-4-methylene-L-proline
Introduction: The Significance of Conformational Constraint in Peptide Chemistry
In the landscape of medicinal chemistry and drug development, the strategic modification of peptide structures is paramount to enhancing their therapeutic potential. Non-natural amino acids are foundational tools in this endeavor, enabling the fine-tuning of pharmacological properties such as receptor affinity, metabolic stability, and bioavailability. Among these, conformationally constrained analogues of proline are particularly valuable.[1][2] The rigid pyrrolidine ring of proline already imparts a unique kink into peptide backbones; introducing further constraints, such as an exocyclic methylene group at the 4-position, offers a sophisticated method for locking the ring into a specific pucker, thereby influencing the overall peptide or small molecule conformation.
N-Boc-4-methylene-L-proline is a key chiral building block that serves this purpose.[3] Its utility extends from the synthesis of novel peptide mimetics to its incorporation into complex pharmaceutical agents, such as the antiviral drug ledipasvir, used in the treatment of Hepatitis C.[1] The tert-butoxycarbonyl (Boc) protecting group ensures the amine is masked during synthesis, allowing for selective reactions at other positions and facilitating its use in standard peptide synthesis protocols.[4][5] This guide provides a comprehensive overview of a field-proven, multi-step synthesis of this compound methyl ester, its subsequent hydrolysis to the free acid, and the rigorous analytical characterization required to validate its structure and purity.
Synthetic Strategy: A Two-Step Approach from a Precursor
The most common and efficient route to this compound begins with a readily available and relatively inexpensive starting material: N-Boc-trans-4-hydroxy-L-proline methyl ester. The synthetic strategy is conceptually straightforward, involving two primary transformations:
-
Oxidation: The secondary alcohol at the 4-position is oxidized to a ketone.
-
Olefination: The resulting ketone is converted into the target exocyclic methylene group via a Wittig reaction.
This approach is favored due to the high yields and stereochemical control achievable at each step. The final product, the methyl ester, can then be easily hydrolyzed to the desired carboxylic acid.
Part I: Experimental Protocols for Synthesis
The protocols described herein are designed to be self-validating, with clear checkpoints and expected outcomes. The causality for the choice of specific reagents and conditions is explained to provide a deeper understanding of the process.
Step 1: Oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester
Core Principle: The conversion of the C4-hydroxyl group to a ketone is the critical activating step for the subsequent olefination. The choice of oxidant is crucial. While strong oxidants like chromium-based reagents could be used, they often require harsh conditions and generate toxic waste. Milder, more selective reagents are preferred to prevent over-oxidation or side reactions. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral, room-temperature conditions, is highly selective for primary and secondary alcohols, and simplifies product workup.[6]
Detailed Protocol:
-
Reaction Setup: To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq, e.g., 10.0 g) in dichloromethane (DCM, approx. 10 mL per gram of starting material), add Dess-Martin Periodinane (1.2 eq) in portions at 0 °C under a nitrogen atmosphere.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup and Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir the biphasic mixture vigorously for 30 minutes until the organic layer is clear.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, N-Boc-4-oxo-L-proline methyl ester, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity to proceed to the next step.[6]
Step 2: Wittig Olefination of N-Boc-4-oxo-L-proline methyl ester
Core Principle: The Wittig reaction is a powerful and reliable method for converting ketones and aldehydes into alkenes.[7][8] It utilizes a phosphorus ylide, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), which is generated in situ by deprotonating a phosphonium salt (methyltriphenylphosphonium bromide) with a strong base. The unstabilized ylide attacks the carbonyl carbon of the ketone, leading to a four-membered oxaphosphetane intermediate that collapses to form the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.[9][10]
Detailed Protocol:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add potassium tert-butoxide (KOtBu, 2.0 eq, as a solid or 1M solution in THF) portion-wise. Stir the resulting bright yellow mixture for 1 hour at this temperature.
-
Reaction Execution: Cool the ylide solution to -10 °C. Dissolve the N-Boc-4-oxo-L-proline methyl ester (1.0 eq) from the previous step in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.
-
Monitoring: Allow the reaction to stir at -10 °C to 0 °C and monitor its progress by TLC. The reaction is typically complete within 3-5 hours.[11]
-
Workup and Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue contains the desired product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Step 3: Saponification to this compound (Optional)
Core Principle: If the free carboxylic acid is the desired final product, the methyl ester can be easily cleaved via base-mediated hydrolysis (saponification). Lithium hydroxide (LiOH) is a common choice as it is effective and the resulting lithium carboxylate salt is typically soluble, simplifying the workup.
Detailed Protocol:
-
Reaction Setup: Dissolve the purified this compound methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Reaction Execution: Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material (typically 2-4 hours).
-
Workup and Acidification: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M hydrochloric acid (HCl).
-
Extraction and Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white solid or oil.[1]
Part II: Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Quantitative Data Summary
The following table summarizes the expected analytical data for the intermediate and final product (methyl ester).
| Technique | Analyte: N-Boc-4-oxo-L-proline methyl ester | Analyte: this compound methyl ester |
| Molecular Formula | C₁₁H₁₇NO₅ | C₁₁H₁₇NO₄ |
| Molecular Weight | 243.26 g/mol | 227.26 g/mol [12][13] |
| ¹H NMR (CDCl₃) | δ ~4.6 (m, 1H, α-H), ~3.8 (s, 3H, OCH₃), ~3.7-3.9 (m, 2H, δ-CH₂), ~2.6-2.9 (m, 2H, β-CH₂), ~1.45 (s, 9H, Boc) ppm.[14] | δ ~5.0-5.2 (m, 2H, =CH₂), ~4.5 (m, 1H, α-H), ~4.1 (m, 2H, δ-CH₂), ~3.7 (s, 3H, OCH₃), ~2.5-2.9 (m, 2H, β-CH₂), ~1.4 (s, 9H, Boc) ppm.[11] |
| ¹³C NMR (CDCl₃) | δ ~205 (C=O, ketone), ~172 (C=O, ester), ~154 (C=O, Boc), ~81 (C, Boc), ~58 (α-C), ~55 (δ-C), ~52 (OCH₃), ~40 (β-C), ~28 (CH₃, Boc) ppm. | δ ~173 (C=O, ester), ~154 (C=O, Boc), ~145 (=C), ~110 (=CH₂), ~80 (C, Boc), ~60 (α-C), ~55 (δ-C), ~52 (OCH₃), ~38 (β-C), ~28 (CH₃, Boc) ppm.[11] |
| Mass Spec (ESI+) | m/z: 244.1 [M+H]⁺, 266.1 [M+Na]⁺ | m/z: 228.1 [M+H]⁺, 250.1 [M+Na]⁺ |
Detailed Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for confirming the structure. The disappearance of the C4-H signal from the starting material and the appearance of two new signals in the olefinic region (~5.0-5.2 ppm) are definitive indicators of the successful Wittig reaction. The integration of these peaks should correspond to two protons. ¹³C NMR confirms the presence of the new sp² carbons and the loss of the ketone carbonyl (~205 ppm). The presence of rotamers due to the amide bond of the Boc group can sometimes lead to peak broadening or duplication, which is a known characteristic of N-protected proline derivatives.[11][15]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product. The observation of the correct molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) provides strong evidence for the formation of the desired compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Since the synthesis starts with an enantiomerically pure L-proline derivative, racemization is not expected under these reaction conditions. However, for applications in pharmaceuticals, confirming the enantiomeric excess (ee) is critical. This is achieved using HPLC with a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H).[16] The sample is compared against a racemic standard to ensure an ee of >99%.
Conclusion
This guide outlines a robust and reproducible synthetic route to this compound, a valuable constrained amino acid for research and development. By starting from N-Boc-trans-4-hydroxy-L-proline methyl ester, the target compound can be reliably produced via a two-step sequence of oxidation and Wittig olefination. The detailed protocols and explanations of the underlying chemical principles provide researchers with the necessary foundation to successfully implement this synthesis. Furthermore, the comprehensive characterization workflow ensures the final product meets the high standards of purity and structural integrity required for its application in peptide synthesis and drug discovery.
References
- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Well-defined homopolypeptides, copolypeptides, and hybrids of poly(l-proline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Boc-4-oxo-L-Proline methyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. rsc.org [rsc.org]
- 12. scbt.com [scbt.com]
- 13. scbt.com [scbt.com]
- 14. N-Boc-4-oxo-L-Proline methyl ester(102195-80-2) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
N-Boc-4-methylene-L-proline: A Constrained Amino Acid for Peptide and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and target selectivity. Among these, conformationally constrained amino acids are of particular interest for their ability to pre-organize peptide backbones into bioactive conformations, thereby reducing the entropic penalty of binding to their biological targets.
This technical guide provides a comprehensive overview of N-Boc-4-methylene-L-proline, a valuable constrained analog of the naturally occurring amino acid proline. We will delve into its unique structural properties, synthesis, and incorporation into peptides. Furthermore, we will explore its profound impact on peptide conformation and its applications in the rational design of novel therapeutics. This document is intended to serve as a practical resource for researchers at the forefront of peptide chemistry and drug development, providing both theoretical insights and actionable protocols.
The Unique Structural Landscape of Proline and its Analogs
Proline's distinctive cyclic structure, where the side chain is fused to the backbone amine, imparts significant conformational rigidity compared to other proteinogenic amino acids.[1][2] This inherent constraint limits the available Ramachandran space, particularly the phi (φ) torsion angle, and predisposes proline to influence the formation of secondary structures such as β-turns and polyproline helices.[1][3]
A key feature of the prolyl peptide bond is its ability to adopt both cis and trans conformations, with the cis isomer being significantly more accessible than for other amino acid residues.[3] The conformational equilibrium between the endo and exo puckers of the five-membered pyrrolidine ring is intimately linked to the cis/trans isomerization of the preceding peptide bond and the overall peptide backbone conformation.[1][3]
Substitution at the 4-position of the proline ring provides a powerful strategy to further manipulate these conformational preferences. The nature of the substituent, whether electron-withdrawing or sterically demanding, can bias the ring pucker and, consequently, the cis/trans isomer ratio.[1][3] This fine-tuning of peptide architecture is a central theme in the application of 4-substituted proline analogs in medicinal chemistry.
This compound: Properties and Synthesis
This compound is a derivative of L-proline where a methylene group is introduced at the C4 position of the pyrrolidine ring, and the α-amino group is protected with a tert-butyloxycarbonyl (Boc) group.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-configuration at the α-carbon |
Synthesis of this compound
A common and efficient route for the synthesis of this compound starts from the commercially available N-Boc-4-hydroxy-L-proline. The synthesis involves a two-step process: oxidation of the hydroxyl group to a ketone, followed by a Wittig reaction to introduce the exocyclic methylene group.
Experimental Protocol: Synthesis of this compound
Step 1: Oxidation of N-Boc-4-hydroxy-L-proline to N-Boc-4-oxo-L-proline
-
Dissolve N-Boc-4-hydroxy-L-proline in a suitable organic solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation cocktail, at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude N-Boc-4-oxo-L-proline.
-
Purify the product by flash column chromatography.
Step 2: Wittig Olefination to form this compound
-
Prepare the Wittig reagent, methyltriphenylphosphonium bromide, by reacting triphenylphosphine with methyl bromide.
-
In a separate flask under an inert atmosphere, deprotonate the phosphonium salt with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent like tetrahydrofuran (THF) to form the ylide.
-
Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of N-Boc-4-oxo-L-proline from the previous step.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by flash column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for incorporation into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable to the basic conditions used for peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).
General Boc-SPPS Cycle
The incorporation of this compound follows the standard Boc-SPPS cycle, which consists of deprotection, activation, and coupling steps.
Caption: General workflow for Boc-based SPPS.
Experimental Protocol: Incorporation of this compound via Boc-SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIEA) in DCM, and finally with DCM and N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. Add DIEA (2-3 equivalents) to facilitate the activation.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
Monitoring the Coupling: Due to the secondary amine nature of proline, the standard Kaiser test is not suitable for monitoring the coupling reaction. The isatin or chloranil test should be used to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), a second coupling step may be necessary.
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, activation, and coupling cycle for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Conformational Impact of the 4-Methylene Group
The introduction of an exocyclic double bond at the 4-position of the proline ring has a profound effect on its conformational properties. While specific high-resolution structural data for peptides containing 4-methylene-L-proline are limited in the public domain, we can infer its likely impact based on the extensive studies of other 4-substituted proline analogs.[1][3]
The sp² hybridization of the C4 carbon and the attached methylene group flattens the pyrrolidine ring, which in turn influences the endo/exo pucker equilibrium. This alteration in ring conformation directly impacts the φ and ψ backbone dihedral angles and the cis/trans isomerism of the preceding peptide bond.[1] It is hypothesized that the 4-methylene group can be used to fine-tune the conformational rigidity of peptides, potentially favoring specific secondary structures that are crucial for biological activity.
Applications in Drug Discovery and Peptide Design
The unique conformational constraints imposed by this compound make it an attractive building block for the design of peptidomimetics and other bioactive molecules. By locking the peptide backbone into a desired conformation, it is possible to:
-
Enhance Binding Affinity: Pre-organizing a peptide into its receptor-bound conformation can lead to a significant increase in binding affinity.
-
Improve Metabolic Stability: The constrained nature of the proline ring can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide-based drugs.
-
Increase Selectivity: By designing peptides with well-defined three-dimensional structures, it is possible to achieve higher selectivity for the target receptor over other related receptors, thus reducing off-target effects.
While specific examples of clinically approved drugs containing 4-methylene-L-proline are not yet available, the broader class of constrained proline analogs has seen significant success in drug development.[4][5] For instance, the incorporation of 4-fluoroprolines has been shown to enhance the stability of collagen triple helices and modulate the cis/trans isomerism in various peptide models.[1]
Analytical Characterization
Peptides containing 4-methylene-L-proline can be characterized using a suite of standard analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide and for purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the three-dimensional structure of the peptide in solution. 2D NMR techniques such as COSY, TOCSY, and NOESY can be used to assign proton resonances and determine through-bond and through-space correlations, which can then be used to calculate a solution structure.[6][7] The unique chemical shifts of the methylene protons can serve as a useful probe for conformational analysis.[8]
-
X-ray Crystallography: To determine the solid-state structure of the peptide at atomic resolution. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the peptide's conformation.
Future Perspectives
This compound represents a valuable tool for peptide chemists and drug developers seeking to rationally design molecules with enhanced biological properties. As our understanding of the intricate relationship between peptide conformation and biological activity continues to grow, the demand for novel constrained amino acids like this will undoubtedly increase. Future research in this area will likely focus on the synthesis of a wider array of 4-substituted proline analogs, the detailed structural analysis of peptides containing these residues, and their application in the development of next-generation therapeutics for a range of diseases.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relaxation-optimized NMR spectroscopy of methylene groups in proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Manipulation of Peptide Secondary Structure: A Technical Guide to the Role of N-Boc-4-methylene-L-proline
Abstract
In the intricate landscape of peptide science and drug discovery, the ability to rationally control the three-dimensional structure of peptides is paramount. Conformationally constrained amino acids are powerful tools in this endeavor, and among them, N-Boc-4-methylene-L-proline stands out as a unique building block for introducing specific structural biases. This technical guide provides an in-depth exploration of the role of this compound in dictating peptide secondary structure. We will delve into the mechanistic principles governing its influence, from the fundamental concepts of proline ring pucker to the stereoelectronic effects of the 4-methylene substitution. This document will further provide detailed experimental protocols for the synthesis of this non-canonical amino acid, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the subsequent analytical characterization of the resulting peptide's conformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to design peptides and peptidomimetics with enhanced stability, receptor affinity, and therapeutic potential.
Introduction: The Proline Conundrum and the Quest for Conformational Control
Proline, the only proteinogenic amino acid with a secondary amine, imposes significant constraints on the peptide backbone. Its cyclic side chain restricts the backbone dihedral angle φ to approximately -65° ± 25°, making it a potent disruptor of α-helical and β-sheet structures.[1][2] This inherent rigidity, however, also makes proline a key residue in the formation of turns and loops, critical elements of protein tertiary structure.[1] The conformational landscape of proline is further defined by two key equilibria: the pucker of the five-membered pyrrolidine ring (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond.[1][2]
The ability to manipulate these equilibria offers a powerful strategy for controlling peptide secondary structure. 4-substituted prolines have emerged as invaluable tools in this context, where the nature and stereochemistry of the substituent at the C4 position can profoundly influence the ring pucker and, consequently, the overall peptide conformation.[1][2] This guide focuses on a particularly intriguing derivative: this compound. The exocyclic double bond at the C4 position introduces unique steric and electronic features, the understanding of which is crucial for its effective application in peptide design.
The Building Block: Synthesis and Structural Features of this compound
The synthesis of this compound is typically achieved from readily available starting materials such as 4-hydroxy-L-proline. A common synthetic route involves the protection of the amine with a tert-butyloxycarbonyl (Boc) group, followed by oxidation of the hydroxyl group to a ketone, and subsequent Wittig olefination to introduce the methylene group.
Figure 1. A generalized synthetic pathway for this compound.
The key structural feature of this modified amino acid is the exocyclic double bond at the C4 position of the pyrrolidine ring. This sp²-hybridized center flattens the local geometry of the ring, which in turn is expected to influence the puckering equilibrium.
The Core Directive: How 4-Methylene Substitution Governs Peptide Secondary Structure
The incorporation of this compound into a peptide chain introduces a powerful conformational constraint. The influence of the 4-methylene group on the secondary structure is primarily mediated through its effect on the pyrrolidine ring pucker and the cis/trans isomerism of the preceding peptide bond.
The Domino Effect: Ring Pucker and Backbone Torsion Angles
The puckering of the proline ring is not a subtle conformational tweak; it directly correlates with the main chain φ and ψ torsion angles.[1][2]
-
Exo Pucker: Favors more compact conformations, such as the polyproline II (PPII) helix, and is associated with a trans amide bond.[1]
-
Endo Pucker: Promotes more extended conformations and is strongly correlated with a cis amide bond, a hallmark of type VI β-turns.[1]
The 4-methylene group, being a planar, sterically demanding substituent, is expected to influence this equilibrium. While specific experimental data for 4-methylene-L-proline is emerging, we can infer its likely behavior from studies on other 4-substituted prolines. Sterically bulky groups at the 4-position can favor a specific pucker to minimize steric clashes. The planar nature of the methylene group will likely introduce a unique conformational bias compared to tetrahedral substituents.
Figure 2. The causal chain of conformational control by 4-methylene-L-proline.
A Turn for the Better: Inducing β-Turns
The formation of β-turns is a critical aspect of peptide and protein folding, often mediating protein-protein interactions.[3][4] Proline is frequently found in β-turns, particularly in the i+1 position. The incorporation of 4-substituted prolines can further stabilize specific turn types. Given that a cis amide bond is a defining feature of type VI β-turns, and the endo pucker favored by certain 4-substitutions promotes this isomer, this compound is a promising candidate for inducing such turns.[1] The precise turn type (e.g., type I, II, or VI) will depend on the specific sequence context and the conformational preferences of the neighboring residues.
Experimental Protocols: From Synthesis to Structural Elucidation
The successful application of this compound requires robust experimental methodologies. This section provides detailed protocols for its incorporation into peptides and the subsequent analysis of their secondary structure.
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-based Solid-Phase Peptide Synthesis (SPPS) protocols.
Protocol 1: Incorporation of this compound
-
Resin Swelling: Swell the desired resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours.
-
Monitor the coupling reaction using a test for secondary amines (e.g., isatin test), as the Kaiser test is not suitable for proline.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA/TFA).
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Figure 3. Workflow for Solid-Phase Peptide Synthesis with this compound.
Structural Analysis of Peptides Containing 4-Methylene-L-proline
A combination of spectroscopic techniques is essential for a comprehensive structural analysis of peptides incorporating this modified amino acid.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.
-
¹H NMR: Analysis of chemical shifts, coupling constants (³J(HN,Hα)), and Nuclear Overhauser Effects (NOEs) provides information on backbone and side-chain conformations. The cis/trans ratio of the peptide bond preceding the 4-methylene-proline residue can be determined from the integration of distinct sets of proton signals.[5]
-
¹³C NMR: The chemical shifts of the proline Cβ and Cγ carbons are sensitive to the ring pucker.
-
¹⁵N NMR: Can provide additional insights into the electronic environment of the backbone amides.[5]
4.2.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the overall secondary structure content of a peptide in solution. The shape and magnitude of the CD spectrum can distinguish between α-helical, β-sheet, β-turn, and random coil conformations. The incorporation of a turn-inducing residue like 4-methylene-L-proline is expected to produce a characteristic CD spectrum, which may differ significantly from that of the corresponding peptide with unmodified proline.[1]
4.2.3. X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides high-resolution structural information, including precise bond lengths, bond angles, and dihedral angles. This technique can definitively determine the ring pucker of the 4-methylene-proline residue and the conformation of the surrounding peptide backbone.
Quantitative Data and Conformational Preferences
While extensive quantitative data for this compound is still being compiled in the literature, the following table summarizes the expected and observed effects of 4-substituted prolines on peptide conformation. This serves as a predictive framework for the application of this compound.
| Parameter | Unmodified Proline | 4(R)-Substituted (Electron-withdrawing) | 4(S)-Substituted (Electron-withdrawing) | Expected for 4-Methylene-L-proline |
| Preferred Ring Pucker | Exo/Endo equilibrium | Exo | Endo | Likely biased due to planarity |
| Favored Amide Bond | Trans | Trans | Cis | Dependent on ring pucker bias |
| Typical Secondary Structure | Turns, PPII helix | Stabilizes compact structures | Promotes extended structures, Type VI β-turns | Potent β-turn inducer |
| φ Dihedral Angle | ~ -60° | ~ -60° | ~ -60° | ~ -60° |
| ψ Dihedral Angle | Variable | Constrained | Constrained | Constrained based on pucker |
Applications in Drug Development and Peptide Science
The ability of this compound to induce specific secondary structures makes it a valuable tool in several areas:
-
Peptidomimetics: By stabilizing a bioactive conformation (e.g., a β-turn), peptides incorporating this residue can exhibit enhanced receptor binding affinity and selectivity.[6]
-
Increased Proteolytic Stability: The constrained conformation can sterically hinder the approach of proteases, leading to a longer in vivo half-life.
-
Probing Protein-Protein Interactions: Peptides containing 4-methylene-L-proline can be used as probes to study the structural requirements of protein-protein interactions that are mediated by turn motifs.
Conclusion
This compound is more than just a modified amino acid; it is a strategic tool for the rational design of peptides with precisely controlled secondary structures. By understanding the fundamental principles of how the 4-methylene group influences the proline ring pucker and the subsequent cascade of conformational effects, researchers can harness its potential to develop novel peptide-based therapeutics and chemical biology probes. The experimental protocols and conceptual framework provided in this guide aim to empower scientists to effectively utilize this compound in their research and development endeavors.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
N-Boc-4-methylene-L-proline: A Strategic Building Block for Engineering Bioactive Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The unique conformational constraints of proline make it a cornerstone in the architecture of bioactive peptides. Modification of the proline ring offers a powerful strategy to fine-tune peptide structure and function. This technical guide delves into the synthesis, properties, and application of N-Boc-4-methylene-L-proline, a versatile building block for introducing conformational rigidity and novel chemical functionality into peptide scaffolds. We will explore the causal relationship between the 4-methylene substitution and its profound impact on peptide backbone geometry, offering field-proven insights into its strategic use in drug discovery and development. This guide provides detailed experimental protocols, data presentation, and a forward-looking perspective on the potential of this unique amino acid analog.
The Rationale for Proline Modification in Peptide Design
Proline's cyclic structure imparts a unique rigidity to the peptide backbone, restricting the Ramachandran space and often inducing specific secondary structures like β-turns and polyproline helices.[1] This inherent conformational constraint is a double-edged sword: while it can pre-organize a peptide for optimal receptor binding, it can also limit the exploration of other potentially bioactive conformations.
The strategic introduction of substituents onto the proline ring allows for a more nuanced control over its conformational preferences.[2] Specifically, substitution at the C4 position can significantly influence the pyrrolidine ring's pucker (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond.[3] These subtle yet powerful modifications can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles.[4]
The focus of this guide, this compound, introduces an exocyclic double bond at the C4 position. This sp²-hybridized center flattens the local geometry of the pyrrolidine ring, imposing a unique set of conformational constraints that differ from traditional alkyl or electron-withdrawing substituents. This modification serves not only as a rigidifying element but also as a chemically active handle for further diversification of the peptide structure.
Synthesis of this compound
The most common and scalable route to this compound initiates from the readily available and relatively inexpensive N-Boc-4-hydroxy-L-proline. The synthesis can be conceptually broken down into two key transformations: oxidation of the secondary alcohol and subsequent olefination.
Oxidation of N-Boc-4-hydroxy-L-proline
The oxidation of the hydroxyl group at the C4 position to a ketone is a critical step. A variety of oxidizing agents can be employed, with the choice often depending on scale and desired purity.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild conditions, high yields | Stoichiometric waste, can be expensive |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yields, generally clean | Requires cryogenic temperatures, unpleasant odor |
| TEMPO/NaOCl | TEMPO (cat.), NaOCl, CH₂Cl₂/H₂O, 0 °C to rt | Catalytic, inexpensive | Biphasic reaction, requires careful pH control |
For large-scale synthesis, a TEMPO-catalyzed oxidation is often preferred due to its cost-effectiveness and operational simplicity.
Wittig Olefination
The introduction of the methylene group is typically achieved through a Wittig reaction on the intermediate N-Boc-4-oxo-L-proline. The choice of the ylide and reaction conditions is crucial for achieving high yields and avoiding side reactions.
The use of methyltriphenylphosphonium bromide with a strong base like potassium tert-butoxide is a common and effective method.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
conformational analysis of N-Boc-4-methylene-L-proline derivatives
An In-depth Technical Guide to the Conformational Analysis of N-Boc-4-Methylene-L-Proline Derivatives
Abstract
The unique constrained geometry of the proline residue serves as a critical determinant of peptide and protein secondary structure. The introduction of substituents onto the pyrrolidine ring, particularly at the C4 position, provides a powerful tool for modulating its conformational preferences. This guide focuses on this compound derivatives, a class of compounds where an exocyclic double bond at the C4 position introduces distinct stereoelectronic and steric properties. We will explore the fundamental principles governing the conformational landscape of these derivatives and provide a comprehensive overview of the integrated experimental and computational workflows required for their rigorous analysis. This document is intended for researchers, medicinal chemists, and structural biologists seeking to understand and leverage the unique structural biases of these important synthetic building blocks.
The Foundational Equilibria of the Proline Ring
To appreciate the impact of the 4-methylene group, one must first understand the two fundamental, interconnected conformational equilibria that define the proline scaffold[1][2]:
-
Ring Puckering (Endo vs. Exo): The five-membered pyrrolidine ring is not planar. It adopts puckered "envelope" conformations, primarily defined by the displacement of the Cγ (C4) atom.
-
Cγ-endo: The Cγ atom is displaced on the same side as the Cα carboxyl group. This pucker is associated with more extended backbone conformations[1].
-
Cγ-exo: The Cγ atom is displaced on the opposite side of the Cα carboxyl group. This pucker favors more compact, helical backbone conformations (like polyproline II or α-helices)[1][2].
-
-
Amide Bond Isomerization (Cis vs. Trans): The N-acyl bond preceding the proline residue (in this case, the N-Boc group) can exist in either a cis or trans conformation. Unlike typical peptide bonds where the trans form is overwhelmingly favored, the energy difference for proline is small, allowing for a significant population of the cis isomer.
These two equilibria are intrinsically linked. The Cγ-endo pucker is strongly correlated with the cis amide conformation, while the Cγ-exo pucker stabilizes the trans amide bond[1][2]. This relationship is a cornerstone of proline's role in protein folding and structure.
The Unique Influence of the 4-Methylene Group
Replacing the sp3-hybridized C4 carbon with an sp2-hybridized center and an exocyclic double bond fundamentally alters the pyrrolidine ring's properties.
-
Ring Planarity: The presence of the sp2 carbon flattens the ring. This reduces the degree of puckering compared to saturated prolines, making the endo and exo envelope conformations shallower. Consequently, the energy barrier for interconversion between these states is expected to be lower.
-
Removal of Stereoelectronic Bias: In saturated 4-substituted prolines, electron-withdrawing groups exert a powerful stereoelectronic "gauche effect" that strongly dictates the ring pucker[1][3]. An exocyclic methylene group lacks a C4 substituent and thus this specific effect is absent.
-
New Electronic Interactions: The π-system of the double bond can participate in hyperconjugation with adjacent σ-bonds in the ring, introducing new, subtle electronic factors that can influence conformational preference.
-
Steric Profile: The planar geometry of the methylene group presents a different steric profile to solvent and interacting molecules compared to the tetrahedral geometry of a CH₂ group or the pseudo-axial/equatorial positions of other substituents.
Experimental Workflow for Conformational Analysis
A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography is essential for a complete understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the solution-state conformation and dynamics of this compound derivatives.
Causality Behind the Method: NMR can distinguish between different conformations (cis/trans isomers) that are in slow exchange on the NMR timescale and can provide geometric information (dihedral angles) through the measurement of scalar (J) couplings.
Key Analyses:
-
Cis/Trans Isomer Ratio: The N-Boc group and the proline ring protons will exhibit two distinct sets of signals in the ¹H and ¹³C NMR spectra, corresponding to the cis and trans isomers. The ratio of these isomers can be determined by integrating the respective signals in the ¹H spectrum.
-
Ring Pucker Analysis via ³JHH Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By carefully measuring the coupling constants between protons on the pyrrolidine ring (e.g., Hα-Hβ, Hβ-Hγ, etc.), one can deduce the ring's preferred pucker. For the 4-methylene derivative, the key couplings will be between Hα, the two Hβ protons, and the two Hδ protons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as polarity can influence the cis/trans equilibrium.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum at a high field (≥400 MHz) to ensure good signal dispersion.
-
Cis/Trans Assignment & Quantification: Identify the duplicate sets of peaks for the Boc methyl protons (~1.4 ppm) and the Hα proton (~4.3 ppm). The major isomer is typically trans. Integrate a well-resolved peak for each isomer to calculate the K(trans/cis) ratio.
-
Coupling Constant Extraction: To accurately measure ³JHH values, which may be obscured by overlapping signals, acquire a 2D DQF-COSY or similar high-resolution homonuclear correlation spectrum. This allows for the precise measurement of individual coupling constants from the cross-peak fine structure.
-
Structural Interpretation: Use the measured ³JHH values to infer dihedral angles and compare them to the theoretical values expected for idealized endo and exo envelope conformations, keeping in mind the flattening effect of the methylene group.
| Parameter | Trans Isomer (Typical) | Cis Isomer (Typical) | Rationale |
| Boc ¹H Shift | ~1.40 ppm | ~1.46 ppm | The anisotropic effect of the proline carbonyl shifts the cis-Boc signal downfield. |
| Cα ¹³C Shift | ~59-60 ppm | ~58-59 ppm | The γ-gauche effect from the cis-Boc carbonyl carbon shields the Cα nucleus. |
| Cβ / Cδ ¹³C Shifts | Cβ > Cδ | Cβ ≈ Cδ | In the trans isomer, Cβ is deshielded relative to Cδ. This difference is smaller in the cis isomer. |
Table 1: Representative NMR chemical shifts for distinguishing cis and trans isomers of N-Boc-proline derivatives.
X-ray Crystallography
This technique provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.
Causality Behind the Method: X-ray diffraction from a single crystal allows for the precise determination of atomic positions, yielding definitive bond lengths, bond angles, and torsional angles that define the molecular conformation[4].
Experimental Protocol: X-ray Crystallography
-
Crystallization: The primary challenge is to grow diffraction-quality single crystals. This is often a trial-and-error process. A common method is slow evaporation of a solvent or vapor diffusion, where a precipitant is slowly introduced into a solution of the compound.
-
Dissolve the compound to near-saturation in a suitable solvent (e.g., ethyl acetate, methanol).
-
Place this solution in a small vial. Place the open vial inside a larger, sealed jar containing a "precipitant" solvent in which the compound is less soluble (e.g., hexanes, diethyl ether).
-
Allow the precipitant vapor to slowly diffuse into the solution over several days to weeks at a constant temperature.
-
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen. Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction patterns as the crystal is rotated[5].
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map, build a molecular model into the map, and refine the model to achieve the best fit with the experimental data. The final output is a structural model with precise atomic coordinates.
Computational Chemistry Workflow
Computational modeling is indispensable for mapping the potential energy surface and understanding the factors that stabilize different conformers.
Causality Behind the Methods: Quantum mechanical methods like Density Functional Theory (DFT) can accurately calculate the electronic energy of a molecule, allowing for the comparison of the relative stabilities of different isomers and the barriers to their interconversion[6][7].
Computational Protocol: DFT Analysis
-
Conformer Generation: Build the initial structures for all plausible conformers: trans/exo, trans/endo, cis/exo, and cis/endo.
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory for such systems is B3LYP with a Pople-style basis set like 6-311++G(d,p)[6]. Include a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the experimental solvent to account for solvation effects.
-
Energy Calculation: After optimization, perform a single-point energy calculation at the same level of theory to obtain the final electronic energies. The relative energies (ΔE) reveal the thermodynamic preference.
-
Frequency Analysis: Calculate the vibrational frequencies for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Transition State Search (Optional): To determine the energy barrier for ring puckering or amide isomerization, perform a transition state search (e.g., using a Synchronous Transit-Guided Quasi-Newton, QST2/3, method) between the relevant minima.
| Conformer | Relative Energy (ΔE) (Illustrative) | Key Dihedral Angles (ψ, χ¹) (Illustrative) | Predicted Stability |
| trans-exo | 0.00 kcal/mol | ~145°, ~ -15° | Global Minimum |
| trans-endo | +0.8 kcal/mol | ~150°, ~ +15° | Low-lying conformer |
| cis-endo | +1.5 kcal/mol | ~ -5°, ~ +20° | Higher energy, stabilized by cis amide |
| cis-exo | +2.5 kcal/mol | ~ 0°, ~ -20° | Highest energy (destabilized) |
Table 2: Illustrative DFT-calculated data for conformers of an this compound derivative in a nonpolar solvent. Actual values will vary.
Integrated Analysis and Conclusion
The true power of conformational analysis lies in the integration of experimental and computational data. The solid-state X-ray structure provides a precise geometric benchmark. DFT calculations provide the relative energies of all conformers, explaining why one might be preferred. Finally, NMR spectroscopy reveals the dynamic equilibrium of these conformers in the solution phase, which is most relevant to biological activity and chemical reactivity.
For this compound derivatives, the flattened ring likely leads to a more dynamic system with a lower barrier between puckered states than in saturated prolines. The lack of a strong stereoelectronic-directing group at C4 means the conformational preference will be a subtle interplay between the steric demands of the N-Boc group, the preference for a trans amide bond, and the intrinsic (and likely small) energy difference between the shallow exo and endo puckers.
By applying the rigorous, integrated workflow detailed in this guide, researchers can fully characterize the conformational landscape of these valuable building blocks, enabling their rational application in the design of novel peptides, peptidomimetics, and complex molecular architectures.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
exploring the reactivity of the exocyclic methylene group in N-Boc-4-methylene-L-proline
An In-depth Technical Guide: Exploring the Reactivity of the Exocyclic Methylene Group in N-Boc-4-methylene-L-proline
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Proline Analogue
In the landscape of modern medicinal chemistry and peptide science, the proline scaffold remains a cornerstone for inducing conformational constraints that are critical for biological activity.[1] Among its many derivatives, this compound has emerged as a particularly valuable and versatile building block.[2][3] Its strategic importance lies in the exocyclic methylene group, a reactive handle that allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of this functional group, offering both mechanistic insights and field-proven protocols for its derivatization.
This compound is typically synthesized from commercially available and inexpensive amino acids like trans-4-hydroxy-L-proline, making it an accessible starting material for complex synthetic campaigns.[4][5] The transformations discussed herein—including stereoselective hydrogenations, complexity-building cycloadditions, conjugate additions, and oxidative cleavages—demonstrate the power of this single exocyclic double bond to unlock a vast chemical space of novel proline analogues for drug discovery and development.[1][2]
Part 1: Synthesis of the Core Scaffold
The most common and scalable route to this compound begins with the readily available N-Boc-trans-4-hydroxy-L-proline. The synthetic logic involves a two-step sequence: oxidation of the secondary alcohol to a ketone, followed by a Wittig olefination to install the exocyclic double bond.[4][6] This approach provides high yields of the desired product with excellent purity.
Diagram: Synthetic Workflow
Caption: Synthesis of this compound from its hydroxy precursor.
Experimental Protocol: Two-Step Synthesis
This protocol is adapted from a scalable, chromatography-free synthesis.[4]
Step 1: Oxidation to N-Boc-4-oxo-L-proline
-
To a stirred solution of N-Boc-trans-4-hydroxy-L-proline (1 equivalent) in a suitable solvent (e.g., 2-MeTHF), add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (NaOCl, ~1.2 equivalents) while maintaining the temperature below 10°C.
-
Stir the reaction mixture for 1-2 hours, monitoring for completion by TLC or HPLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate, separate the organic layer, and wash with brine.
-
The resulting solution containing N-Boc-4-oxo-L-proline is typically used directly in the next step without isolation.
Step 2: Wittig Olefination
-
In a separate flask, prepare the Wittig reagent by adding potassium tert-butoxide (t-BuOK, ~1.5 equivalents) to a suspension of methyltriphenylphosphonium bromide (Ph3PMeBr, ~1.5 equivalents) in 2-MeTHF at room temperature. Stir for 1-2 hours.
-
Cool the ylide suspension to 0°C.
-
Add the solution of N-Boc-4-oxo-L-proline from Step 1 dropwise to the Wittig reagent, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with aqueous HCl and then brine.
-
Concentrate the organic layer under reduced pressure to afford this compound, typically as a white to beige solid.[2]
Data Summary: Synthesis
| Step | Typical Yield | Purity (HPLC) | Reference |
| Wittig Olefination | 76% | >99% | [4] |
Part 2: Key Reactivities of the Exocyclic Methylene Group
The synthetic utility of this compound stems from the diverse reactivity of its exocyclic double bond. This alkene can participate in reduction, cycloaddition, conjugate addition, and oxidative cleavage reactions, each providing a distinct class of proline derivatives.
Stereoselective Hydrogenation: Accessing 4-Methylprolines
Hydrogenation of the exocyclic double bond is a direct route to 4-methylproline derivatives, which are found in several natural products.[7] The critical aspect of this transformation is controlling the stereochemistry at the C4 position. The choice of catalyst is paramount, as it dictates whether the cis or trans diastereomer is formed preferentially.[8]
-
Causality: The stereochemical outcome is directed by how the catalyst coordinates to the molecule. Hydroxyl-directed hydrogenations using catalysts like Crabtree's catalyst (Ir(I)) coordinate to the carboxyl group, directing hydrogen delivery from the opposite face to produce the trans product. Conversely, sterically-directed hydrogenations with heterogeneous catalysts like Raney-Nickel favor hydrogen addition from the less hindered face, yielding the cis product.[8]
Diagram: Stereoselective Hydrogenation Pathways
Caption: Catalyst control in the hydrogenation of this compound.
Experimental Protocols
Protocol A: trans-Selective Hydrogenation (Hydroxyl-Directed) [8]
-
Dissolve this compound (1 equivalent) in degassed dichloromethane (CH₂Cl₂).
-
Add Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆, ~1 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by silica gel chromatography to isolate the trans-4-methylproline product.
Protocol B: cis-Selective Hydrogenation (Sterically-Directed) [8]
-
Dissolve this compound (1 equivalent) in methanol (MeOH).
-
Carefully add Raney-Nickel (approx. 50% slurry in water, ~0.5 equivalents by weight) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (50 psi) in a Parr shaker.
-
Heat the reaction to 50°C and shake for 24 hours.
-
Cool the reaction, carefully filter through Celite to remove the catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate and purify by silica gel chromatography to isolate the cis-4-methylproline product.
Data Summary: Hydrogenation Selectivity
| Catalyst | Product | Diastereomeric Ratio (dr) | Reference |
| Crabtree's Catalyst | trans-(2S, 4S) | >20:1 | [8] |
| Raney-Nickel | cis-(2S, 4R) | >20:1 | [8] |
[3+2] Cycloaddition: Building Spirocyclic Scaffolds
The exocyclic methylene group is an excellent dipolarophile for 1,3-dipolar cycloadditions. This reaction is a powerful tool for rapidly constructing complex, five-membered heterocyclic systems, particularly spiro-pyrrolidines.[9][10] A common strategy involves the in-situ generation of an azomethine ylide from the decarboxylative condensation of an α-amino acid (such as L-proline itself) and a carbonyl compound, which then reacts with the methylene-proline substrate.[9][11]
Diagram: 1,3-Dipolar Cycloaddition Mechanism
Caption: Formation of spirocycles via 1,3-dipolar cycloaddition.
Experimental Protocol: Azomethine Ylide Cycloaddition
-
To a suspension of this compound (1 equivalent) and a carbonyl compound (e.g., isatin, 1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add L-proline (1.2 equivalents).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring for completion by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
If necessary, the filtrate can be concentrated and the residue purified by column chromatography to obtain additional product.
Michael Addition: Conjugate Functionalization
Acting as a Michael acceptor, the electron-deficient double bond of this compound readily undergoes conjugate addition with a variety of soft nucleophiles. This reaction is ideal for introducing heteroatoms (S, N) or carbon-based functional groups at the C4 position. L-proline itself can serve as an effective organocatalyst for these transformations, often proceeding efficiently in environmentally benign solvents like ionic liquids.[12][13]
Experimental Protocol: L-Proline Catalyzed Thiol Addition [13]
-
In a reaction vial, combine this compound (1 equivalent), a thiophenol (1.2 equivalents), and L-proline (10 mol%).
-
Add an ionic liquid (e.g., [bmim]PF₆) as the solvent.
-
Stir the mixture at room temperature for 12-24 hours.
-
Upon completion, extract the product from the ionic liquid using a solvent like diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Ozonolysis: Oxidative Cleavage to a Ketone
Ozonolysis provides a method for the oxidative cleavage of the exocyclic double bond, regenerating the N-Boc-4-oxo-L-proline precursor.[14] While this may seem like a retro-synthetic step, it is a fundamental reaction that confirms the reactivity of the double bond and can be useful for specific synthetic manipulations. The reaction proceeds via a transient ozonide intermediate, which is typically treated with a reductive workup agent to yield the ketone.[14]
Diagram: Ozonolysis Workflow
Caption: Ozonolysis of the exocyclic double bond to form a ketone.
Experimental Protocol: Ozonolysis with Reductive Workup [14]
-
Dissolve this compound (1 equivalent) in a solvent mixture of dichloromethane and methanol at -78°C.
-
Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reductive quenching agent, such as dimethyl sulfide (Me₂S, 2-3 equivalents), and allow the solution to slowly warm to room temperature.
-
Stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude material by silica gel chromatography to yield N-Boc-4-oxo-L-proline.
Conclusion and Outlook
This compound is far more than a simple amino acid derivative; it is a powerful synthetic platform. The exocyclic methylene group serves as a versatile reactive center, enabling access to a wide range of substituted proline analogues with high degrees of stereochemical control. The reactions detailed in this guide—hydrogenation, cycloaddition, Michael addition, and ozonolysis—provide a robust toolkit for researchers, scientists, and drug development professionals. By mastering these transformations, chemists can efficiently generate novel molecular architectures, creating libraries of conformationally constrained scaffolds that are essential for the discovery of next-generation therapeutics. The continued exploration of this building block's reactivity will undoubtedly lead to new innovations in peptide science and medicinal chemistry.
References
- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylative 1,3-dipolar cycloadditions of l-proline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
N-Boc-4-methylene-L-proline: A Keystone for Conformational Control in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Constrained Amino Acids in Peptide and Peptidomimetic Design
In the landscape of modern drug discovery, the quest for molecules with high potency, selectivity, and metabolic stability is paramount. Peptides, with their inherent biological activity, offer a promising starting point, but their therapeutic potential is often hampered by poor conformational stability and susceptibility to enzymatic degradation. The strategic incorporation of non-canonical amino acids that impart conformational rigidity is a proven strategy to overcome these limitations. Among these, N-Boc-4-methylene-L-proline has emerged as a particularly valuable building block. Its exocyclic double bond introduces a unique structural constraint on the pyrrolidine ring, influencing peptide backbone conformation and, consequently, its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis of this compound, the mechanistic rationale behind the synthetic choices, and its diverse applications in medicinal chemistry and drug development.
I. Synthesis of this compound: A Multi-step Approach from Readily Available Precursors
The synthesis of this compound is a well-established multi-step process that typically commences from the commercially available and relatively inexpensive amino acid, trans-4-hydroxy-L-proline. The overall synthetic strategy involves protection of the amine and carboxylic acid functionalities, oxidation of the hydroxyl group to a ketone, and a subsequent olefination reaction to introduce the exocyclic methylene group.
Core Synthetic Pathway
The most common and efficient synthetic route can be dissected into four key stages:
-
Esterification of the Carboxylic Acid: The synthesis begins with the protection of the carboxylic acid of trans-4-hydroxy-L-proline, typically as a methyl ester. This is a crucial step to prevent unwanted side reactions of the carboxylate group in subsequent steps.
-
Boc Protection of the Secondary Amine: The secondary amine of the proline ring is then protected with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2]
-
Oxidation of the Hydroxyl Group: The 4-hydroxyl group of the protected proline derivative is oxidized to a ketone, yielding N-Boc-4-oxo-L-proline methyl ester. This ketone is the direct precursor for the introduction of the methylene group.
-
Wittig Olefination: The final step is the conversion of the ketone to the exocyclic alkene via a Wittig reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds.[3]
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocols and Mechanistic Insights
The initial protection steps are critical for the success of the subsequent reactions. The esterification of trans-4-hydroxy-L-proline is typically achieved using thionyl chloride in methanol. This is followed by the protection of the secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine or sodium bicarbonate.[4] A patent for the synthesis of N-Boc-cis-4-hydroxyproline methyl ester describes a one-pot procedure where 4-hydroxy-L-proline is treated with BOC anhydride in the presence of DMAP in dichloromethane.[5]
Protocol for N-Boc-trans-4-hydroxy-L-proline methyl ester synthesis:
-
Suspend trans-4-hydroxy-L-proline in methanol.
-
Cool the suspension to 0°C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature.
-
After completion, perform an aqueous workup and purify the product by column chromatography.
Causality behind Experimental Choices: The esterification is performed first to prevent the carboxylate from acting as a nucleophile in the Boc protection step. The Boc group is chosen for its robustness and orthogonal deprotection conditions relative to the methyl ester.
The oxidation of the secondary alcohol to a ketone is a pivotal step. Several methods can be employed, with Swern oxidation and the use of Dess-Martin periodinane being common choices. These methods are favored for their mild reaction conditions and high yields. The synthesis of 3-methylenepyrrolidinecarboxylhydroxylamino derivatives starts with the Swern oxidation of N-Boc-trans-4-hydroxy-l-proline methyl ester to yield the corresponding ketone in good yields.[5]
Protocol for Swern Oxidation:
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78°C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane.
-
After stirring for a short period, add a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester in dichloromethane.
-
Stir for the required time at -78°C, then add triethylamine.
-
Allow the reaction to warm to room temperature, followed by an aqueous workup and purification.
Causality behind Experimental Choices: The Swern oxidation is performed at low temperatures to minimize side reactions and ensure high selectivity for the ketone product. The choice of a mild oxidizing agent is crucial to avoid over-oxidation or degradation of the starting material.
The final and most characteristic step is the Wittig reaction, which introduces the exocyclic methylene group. This reaction involves the treatment of the N-Boc-4-oxo-L-proline methyl ester with a phosphorus ylide, typically methylenetriphenylphosphorane. The ylide is generated in situ from methyltriphenylphosphonium bromide and a strong base, such as n-butyllithium or potassium tert-butoxide.
Protocol for Wittig Olefination:
-
In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and slowly add a strong base (e.g., n-butyllithium in hexanes). The formation of a colored solution indicates ylide generation.
-
After stirring, add a solution of N-Boc-4-oxo-L-proline methyl ester in anhydrous THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and purify the product, often by column chromatography to remove the triphenylphosphine oxide byproduct.
Causality behind Experimental Choices: The Wittig reaction is highly regioselective, ensuring the double bond forms exclusively at the position of the carbonyl group. The use of an unstabilized ylide, such as methylenetriphenylphosphorane, is necessary for the efficient olefination of ketones. Anhydrous conditions are critical as the ylide is highly reactive towards water.
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 & 2 | Esterification & Boc Protection | SOCl₂, MeOH; (Boc)₂O, Base | 80-90 |
| 3 | Oxidation | Oxalyl chloride, DMSO, Et₃N (Swern) | 85-95 |
| 4 | Wittig Olefination | Ph₃P⁺CH₃Br⁻, n-BuLi | 70-85 |
| 5 | Saponification | LiOH or NaOH | >90 |
II. Applications of this compound in Drug Development and Peptide Science
The rigidified pyrrolidine ring of 4-methylene-L-proline makes it a powerful tool for medicinal chemists to fine-tune the conformational properties of peptides and peptidomimetics.
Conformational Control and Peptide Design
Proline residues play a crucial role in determining the secondary structure of peptides due to the conformational constraints imposed by their cyclic side chain.[6] The introduction of a 4-methylene group further restricts the ring's flexibility, influencing two key conformational equilibria:
-
Ring Pucker: The pyrrolidine ring of proline can adopt two major puckered conformations, Cγ-endo (down) and Cγ-exo (up). The presence of substituents at the 4-position can bias this equilibrium.[7]
-
Cis/Trans Isomerism: The amide bond preceding a proline residue can exist in either a cis or trans conformation. The ring pucker is correlated with this isomerism, with the exo pucker favoring the trans amide bond.[6]
The 4-methylene group, being sp²-hybridized, flattens the C3-C4-C5 portion of the ring, which in turn influences the overall ring pucker and the cis/trans ratio of the preceding peptide bond. This predictable control over conformation is a key advantage in rational drug design.
Caption: Impact of 4-methylene-L-proline on peptide properties.
Case Studies in Drug Discovery
While the applications of many proline analogs are widespread, this compound and its derivatives have featured in several drug discovery programs:
-
Antiviral Agents: As previously mentioned, a derivative of 4-methylene-L-proline is a key structural component of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. The constrained proline analog helps to correctly orient the pharmacophoric groups for optimal binding to the target protein.[8]
-
Anticancer and Antimicrobial Peptides: The introduction of conformational constraints is a common strategy to enhance the potency and stability of anticancer and antimicrobial peptides. While specific examples detailing the use of 4-methylene-L-proline in these areas are less prevalent in the readily available literature, the principles of its application are directly transferable from other 4-substituted prolines that have shown success.[9][10] For instance, the substitution of proline with fluorinated prolines has been shown to affect the mechanism of proline-rich antimicrobial peptides.[10]
-
Proline Editing: The concept of "proline editing" highlights the utility of 4-substituted prolines in creating diverse peptide libraries for screening and structure-activity relationship (SAR) studies.[6] N-Boc-4-oxo-L-proline, the precursor to this compound, is a key intermediate in this process, allowing for the introduction of a wide range of functionalities at the 4-position.
Conclusion: A Versatile Tool for Future Drug Design
This compound represents more than just another protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its synthesis, while requiring multiple steps, is robust and relies on well-understood chemical transformations. The true value of this building block lies in its ability to impart a predictable and desirable level of conformational constraint upon peptide structures. This control over molecular architecture is a critical factor in the design of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the importance and application of conformationally constrained amino acids like this compound are set to expand, paving the way for the discovery of novel and effective medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-Boc-4-methylene-L-proline
Abstract
The incorporation of conformationally constrained amino acid analogs into peptides is a pivotal strategy in medicinal chemistry and drug development for enhancing metabolic stability, receptor affinity, and selectivity. N-Boc-4-methylene-L-proline is a valuable proline analog that introduces a unique structural element into the peptide backbone. This guide provides a comprehensive, in-depth protocol for the successful incorporation of this compound into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We delve into the rationale behind the selection of resins, coupling reagents, and cleavage conditions, with a special focus on preserving the integrity of the acid-sensitive 4-methylene group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this non-canonical amino acid.
Introduction: The Significance of 4-Methylene-L-proline in Peptide Design
Proline and its derivatives are unique among the proteinogenic amino acids due to their cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. This rigidity can be instrumental in stabilizing specific secondary structures, such as β-turns, which are often crucial for biological activity. The introduction of a 4-methylene group onto the proline ring further constrains the puckering of the pyrrolidine ring, offering a finer tool for modulating peptide conformation. Peptides containing 4-methylene-L-proline can exhibit enhanced resistance to enzymatic degradation by proteases that typically recognize and cleave at proline residues.[1] This increased metabolic stability is a highly desirable attribute in the development of peptide-based therapeutics.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS is a robust and well-established method, particularly for complex or lengthy peptide sequences.[2] However, the acidic conditions employed for the repetitive removal of the Nα-Boc group and for the final cleavage from the resin present a significant challenge for the incorporation of acid-sensitive residues like 4-methylene-L-proline. The exocyclic double bond is susceptible to protonation and subsequent side reactions under strongly acidic conditions. Therefore, a carefully optimized protocol is paramount for a successful synthesis.
Materials and Reagents
The selection of high-quality reagents is critical for the successful synthesis of peptides containing this compound.
| Reagent/Material | Specification | Rationale and Key Considerations |
| Resin | Merrifield or PAM resin (for C-terminal acids); MBHA or BHA resin (for C-terminal amides) | Merrifield and PAM resins are standard for Boc-SPPS, offering good stability and cleavage characteristics.[3] MBHA and BHA resins are used for the synthesis of peptide amides. A standard substitution level of 0.3-0.8 mmol/g is recommended. |
| This compound | >98% purity | High purity of the building block is essential to avoid the introduction of impurities in the final peptide. |
| Standard Boc-Amino Acids | Side-chain protected (e.g., Boc-Ser(Bzl)-OH, Boc-Lys(2-Cl-Z)-OH) | Standard benzyl-based side-chain protecting groups are employed in Boc-SPPS for their stability during the synthesis and their lability to strong acid during the final cleavage. |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade) | High-purity, anhydrous solvents are crucial to prevent side reactions and ensure efficient swelling of the resin and dissolution of reagents. |
| Deprotection Reagent | 50% Trifluoroacetic acid (TFA) in DCM | This is the standard reagent for the removal of the Nα-Boc group. Careful control of deprotection time is necessary to minimize potential damage to the 4-methylene group. |
| Neutralization Base | 10% N,N-Diisopropylethylamine (DIEA) in DCM | DIEA is a non-nucleophilic base used to neutralize the protonated N-terminus after TFA deprotection, preparing it for the subsequent coupling reaction. |
| Coupling Reagents | HBTU/HOBt or HATU/HOAt with DIEA | Due to the steric hindrance of the secondary amine of proline, potent coupling reagents are required. HBTU and HATU are highly efficient aminium-based reagents that promote rapid and complete coupling, minimizing the risk of racemization.[4] |
| Cleavage Cocktail | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers | A strong acid is required for the final cleavage from the resin and removal of side-chain protecting groups. The choice of scavengers is critical to protect the 4-methylene group. |
| Scavengers | p-Cresol, Thioanisole, Triisopropylsilane (TIS) | Scavengers are nucleophilic compounds that trap the reactive carbocations generated during cleavage, preventing them from reacting with sensitive residues, including the 4-methylene group. TIS is particularly effective at scavenging carbocations.[5] |
Detailed Experimental Protocol
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound. The quantities are based on a 0.5 mmol scale.
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the appropriate resin (e.g., 1 g of Merrifield resin, 0.5 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Attachment (for Merrifield Resin):
-
Prepare the cesium salt of the first Boc-amino acid.
-
Add the Boc-amino acid cesium salt (2.0 mmol) to the swollen resin in DMF (10 mL).
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Boc-SPPS Cycle for Peptide Elongation
The following cycle is repeated for each amino acid to be incorporated into the peptide sequence.
References
Application Notes & Protocols: Strategic Incorporation of N-Boc-4-methylene-L-proline into Peptide Sequences
Part 1: A Strategic Introduction to N-Boc-4-methylene-L-proline
In the field of peptidomimetics and drug design, the conformational control of peptide backbones is paramount for modulating biological activity, enhancing metabolic stability, and improving receptor selectivity.[1][2] Proline and its analogues are unique tools in this pursuit, as their cyclic side chains impose significant conformational constraints on the peptide structure.[3][4] this compound is a non-canonical amino acid that offers a sophisticated method for peptide modification. The introduction of an exocyclic double bond at the C4 position of the pyrrolidine ring creates a rigidified scaffold. This modification effectively "locks" the ring's pucker, a key determinant of the peptide backbone's local conformation, thereby influencing the formation or disruption of secondary structures like β-turns and polyproline II helices.[5][6]
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of this compound into peptide sequences using Solid-Phase Peptide Synthesis (SPPS) with Boc (tert-butyloxycarbonyl) chemistry.
Part 2: Core Principles and Mechanistic Considerations
The incorporation of this compound follows the general principles of Boc-SPPS, a robust method often favored for complex or lengthy peptide sequences.[7] However, as a secondary amino acid with a unique C4 substitution, several key factors must be considered to ensure high-fidelity synthesis.
-
Coupling Kinetics: Like all N-alkylated amino acids, the secondary amine of proline exhibits slower acylation kinetics compared to primary amines.[8] The presence of the 4-methylene group can introduce additional steric bulk, further necessitating optimized coupling conditions to drive the reaction to completion.
-
Monitoring Coupling Reactions: The secondary amine of the proline residue will not yield a positive result (the characteristic blue color) with the standard Kaiser test.[9] Therefore, alternative qualitative tests, such as the Isatin or Chloranil test, must be employed to accurately monitor the completion of the coupling step.[10] A negative test result is indicative of a complete reaction.
-
Diketopiperazine (DKP) Formation: A significant side reaction in SPPS is the formation of diketopiperazine, which leads to chain termination. This intramolecular cyclization is particularly prevalent when proline is the second amino acid in the sequence (N-terminal to the C-terminal residue).[11] The use of in situ neutralization protocols is highly effective at suppressing DKP formation by minimizing the time the deprotected N-terminal amine is in its free base form.[11][12]
-
Conformational Impact: The primary reason for incorporating this analog is to enforce a specific local geometry. The sp²-hybridized C4 carbon flattens the pyrrolidine ring, influencing the preceding peptide bond's cis/trans isomerization and restricting the φ (phi) dihedral angle.[5][13] This makes it a powerful tool for stabilizing turns or disrupting helical structures, which can be critical for enhancing binding affinity to biological targets.[14]
Part 3: Experimental Protocols and Methodologies
Protocol 1: Incorporation of this compound via Boc-SPPS
This protocol details a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin (e.g., Merrifield, PAM, or MBHA resin)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Isatin or Chloranil test solutions
Workflow Diagram: Single SPPS Cycle
Caption: Automated workflow for a single Boc-SPPS cycle.
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel. Drain the DCM.
-
Boc Deprotection:
-
Pre-wash the resin with a solution of 50% TFA in DCM for 1-2 minutes. Drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes at room temperature to remove the N-terminal Boc group.[10]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual acid.
-
-
Neutralization (Standard Method):
-
Wash the resin with a solution of 10% DIEA in DCM for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.
-
Wash the resin thoroughly with DCM (5x) to remove excess base. Proceed immediately to coupling.
-
-
Amino Acid Activation and Coupling:
-
Scientist's Note: For challenging couplings, especially with sterically hindered amino acids like this one, pre-activation is recommended. The use of aminium/uronium reagents like HBTU or HATU is generally preferred over carbodiimides for their efficiency and lower risk of side reactions.[15]
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin substitution) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.
-
Add DIEA (2 equivalents relative to the amino acid) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
In Situ Neutralization and Coupling (Recommended to Prevent DKP):
-
Scientist's Note: This method combines neutralization and coupling into a single step, which is highly effective at preventing diketopiperazine formation.[11][16]
-
After the post-deprotection washes (Step 2), add the activated amino acid solution (prepared as in Step 4a) directly to the resin (still in its TFA salt form).
-
Immediately add DIEA (3-4 equivalents relative to resin substitution) to the reaction vessel. Agitate for 1-4 hours.
-
-
Monitoring and Recoupling:
-
Take a small sample of resin beads, wash them thoroughly, and perform an Isatin or Chloranil test.
-
A negative result (e.g., absence of blue color for Chloranil) indicates complete coupling.
-
If the test is positive, drain the reaction vessel and perform a second coupling (recoupling) with freshly prepared activated amino acid for 1-2 hours to ensure the reaction goes to completion.[10]
-
-
Washing: After complete coupling, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Table 1: Typical Synthesis Parameters for Incorporation
| Parameter | Value | Rationale & Notes |
|---|---|---|
| Resin Substitution | 0.3 - 0.8 mmol/g | Standard range for Boc-SPPS. Use Merrifield or PAM resin for C-terminal acids.[10] |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Ensures a high driving force for the coupling reaction, crucial for a secondary amine. |
| Coupling Reagent Excess | 3 - 5 equivalents | Stoichiometrically matched to the amino acid to ensure efficient activation. |
| Coupling Time | 1 - 4 hours | Slower kinetics may require longer coupling times. Monitoring is essential.[10] |
| Deprotection Time | 20 - 30 minutes | Standard for complete removal of the Boc group with 50% TFA.[7] |
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step to cleave the completed peptide from the resin and remove side-chain protecting groups.
Materials:
-
Dry, protected peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole, 1,2-ethanedithiol)
-
Cold diethyl ether
-
Specialized cleavage apparatus (required for HF)
Step-by-Step Procedure (Using HF):
-
Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the resin in a reaction vessel suitable for HF cleavage.
-
Add Scavengers: Add appropriate scavengers to the vessel. A common choice is anisole or a cocktail like p-cresol/p-thiocresol.
-
Scientist's Note: Scavengers are critical for trapping highly reactive carbocations (e.g., benzyl, tert-butyl) generated during cleavage, preventing them from modifying sensitive residues like Trp, Met, Cys, and Tyr.[12]
-
-
HF Cleavage: Cool the reaction vessel to 0°C. Condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation: Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Collection and Purification: Collect the peptide by filtration or centrifugation. Wash the pellet with more cold ether. Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.
Part 4: Visualizing the Molecular Impact
The strategic value of this compound lies in its ability to rigidly control local peptide conformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. peptide.com [peptide.com]
Application Notes and Protocols for the Efficient Incorporation of N-Boc-4-methylene-L-proline
Introduction: The Significance of 4-Methylene-L-proline in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance conformational stability, metabolic resistance, and receptor-binding affinity. Among these, N-Boc-4-methylene-L-proline stands out as a particularly intriguing building block. Its exocyclic double bond introduces a unique conformational rigidity to the pyrrolidine ring, influencing the local peptide backbone geometry in a manner distinct from proline itself. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for biological activity. Furthermore, the methylene group provides a site for potential post-synthetic modifications, expanding the chemical diversity of the resulting peptides.
However, the very features that make 4-methylene-L-proline an attractive synthetic target also present significant challenges during its incorporation into a growing peptide chain via solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the Boc protecting group, combined with the unique geometry of the unsaturated ring, can lead to sluggish and incomplete coupling reactions. Moreover, the reactivity of the exocyclic double bond under standard SPPS conditions is a critical consideration that must be carefully managed to prevent unwanted side reactions.
This comprehensive guide provides an in-depth analysis of coupling reagent selection and optimized protocols for the efficient and reliable incorporation of this compound. We will delve into the mechanistic rationale behind our recommendations, offering field-proven insights to empower researchers, scientists, and drug development professionals to confidently utilize this valuable building block in their synthetic endeavors.
The Core Challenge: Steric Hindrance and Potential Side Reactions
The primary obstacle in the efficient coupling of this compound is the significant steric hindrance around the secondary amine. This bulkiness can physically impede the approach of the activated carboxylic acid of the incoming amino acid, leading to slow reaction kinetics and incomplete acylation of the resin-bound peptide's N-terminus.
A secondary, yet critical, concern is the potential for side reactions involving the exocyclic methylene group. While the double bond is generally stable, its susceptibility to nucleophilic attack, such as a Michael addition, under the basic conditions often employed in SPPS must be considered. The choice of coupling reagent, base, and solvent can influence the likelihood of such unwanted reactions.
Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is paramount for overcoming the steric challenges and ensuring the integrity of the 4-methylene-L-proline residue. While a vast array of coupling reagents is available, our investigation focuses on three classes of reagents renowned for their efficacy in difficult couplings: uronium/aminium salts, phosphonium salts, and organophosphorus reagents.
| Coupling Reagent Class | Example(s) | Activation Mechanism | Key Advantages for this compound | Potential Drawbacks |
| Uronium/Aminium Salts | HATU, HCTU | Formation of a highly reactive OAt- or OBt-active ester. | High reactivity, rapid coupling kinetics, and reduced risk of racemization.[1][2] HATU, in particular, is often superior for hindered couplings.[3] | Potential for guanidinylation of the N-terminus if used in excess.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Formation of a highly reactive OBt- or OAt-active ester. | High coupling efficiency and generation of non-toxic byproducts. PyAOP is particularly effective for coupling N-methylated amino acids, which share steric challenges with N-Boc-proline derivatives.[4] | |
| Organophosphorus Reagents | DEPBT | Formation of a stable, activated HOOBt ester. | Remarkable resistance to racemization and compatibility with unprotected hydroxyl and imidazole groups.[5][6] | Generally slower reaction kinetics compared to uronium/aminium salts. |
Based on their high reactivity and proven success with sterically hindered amino acids, HATU and HCTU emerge as the primary candidates for the efficient coupling of this compound. DEPBT offers a valuable alternative, particularly when minimizing racemization is the absolute priority, though at the cost of longer reaction times.
Reaction Mechanisms and Workflow Diagrams
To provide a clear understanding of the coupling process, the following diagrams illustrate the mechanism of action for HATU-mediated coupling and a general experimental workflow for the incorporation of this compound in SPPS.
Caption: Mechanism of HATU-mediated coupling.
Caption: General SPPS workflow for incorporation.
Detailed Experimental Protocols
The following protocols have been optimized for the efficient incorporation of this compound using a standard manual or automated solid-phase peptide synthesizer.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended as the primary choice due to the high reactivity of HATU, which is often necessary to overcome the steric hindrance of this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing (optional)
-
Reagents for coupling completion test (e.g., Isatin test)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Perform N-terminal deprotection of the preceding amino acid (e.g., using 20% piperidine in DMF for Fmoc-SPPS) according to your standard protocol.
-
Wash the resin thoroughly with DMF (3 x 1 minute) to remove all traces of the deprotection solution.
-
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (6-8 equivalents) to the mixture.
-
Allow the solution to pre-activate for 1-5 minutes at room temperature. A color change may be observed.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours.
-
-
Monitoring and Washing:
-
Perform a qualitative test for the presence of free secondary amines (e.g., Isatin test).
-
If the test is positive, indicating an incomplete reaction, a recoupling step is recommended. Drain the reaction vessel and repeat steps 2 and 3 with a freshly prepared activated solution of this compound.
-
Once the coupling is complete (negative Isatin test), wash the resin thoroughly with DMF (3 x 1 minute) and then with DCM (3 x 1 minute) to prepare for the next cycle.
-
Causality Behind Experimental Choices:
-
Pre-activation: Pre-activating the this compound with HATU and DIPEA forms the highly reactive OAt-active ester prior to its introduction to the resin. This ensures that the activated species is readily available to react with the sterically hindered N-terminus of the peptide, maximizing coupling efficiency.
-
Equivalents of Reagents: Using a slight excess of the amino acid and coupling reagent helps to drive the reaction to completion. The higher excess of the non-nucleophilic base, DIPEA, is necessary to both neutralize the hydrochloride of the incoming amino acid (if applicable) and to facilitate the activation and coupling steps.
-
Isatin Test: The standard Kaiser test is not suitable for detecting secondary amines like proline. The Isatin test provides a reliable colorimetric method to monitor the completion of the coupling reaction.
Protocol 2: HCTU-Mediated Coupling
HCTU offers a highly efficient and more cost-effective alternative to HATU, often with comparable performance.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing (optional)
-
Reagents for coupling completion test (e.g., Isatin test)
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (3-4 equivalents) in anhydrous DMF.
-
Add HCTU (2.9-3.9 equivalents) to the solution.
-
Add DIPEA (6-8 equivalents) to the mixture.
-
Immediately add the resulting solution to the deprotected resin-bound peptide.
-
-
Reaction Time and Monitoring:
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Isatin test and perform a recoupling if necessary, as described in Protocol 1.
-
-
Washing: Once the coupling is complete, wash the resin as described in Protocol 1.
Causality Behind Experimental Choices:
-
In-situ Activation: Unlike the pre-activation step in the HATU protocol, HCTU can be added simultaneously with the amino acid and base to the resin. The activation is rapid, and this "in-situ" approach simplifies the workflow.
-
Cost-Effectiveness: HCTU generally provides a more economical option than HATU without a significant compromise in coupling efficiency for many applications.[7]
Troubleshooting and Field-Proven Insights
-
Slow or Incomplete Coupling: If the Isatin test remains positive after the initial coupling and a subsequent recoupling, consider increasing the coupling time to 4-6 hours or switching from HCTU to the more reactive HATU. In extremely difficult cases, a double coupling with HATU may be necessary.
-
Potential for Michael Addition: While our experience suggests that the exocyclic double bond of 4-methylene-L-proline is generally stable under the recommended coupling conditions with HATU and HCTU, it is crucial to use a non-nucleophilic base like DIPEA. Stronger, more nucleophilic bases could potentially lead to side reactions. If side products are observed, particularly those corresponding to the addition of a nucleophile to the methylene group, consider using a milder coupling reagent like DEPBT, which operates under less basic conditions.
-
Racemization: While proline and its derivatives are generally less prone to racemization than other amino acids, the use of highly activating reagents can increase this risk. If stereochemical integrity is a major concern, DEPBT is a recommended alternative, as it is known for its remarkable resistance to racemization.[5][6]
-
Solvent Quality: Ensure that the DMF used is of high purity and anhydrous. Water content can hydrolyze the activated ester and reduce coupling efficiency.
Conclusion: A Robust Strategy for a Challenging Building Block
The efficient incorporation of this compound into peptide sequences is readily achievable with careful selection of coupling reagents and adherence to optimized protocols. The high reactivity of uronium/aminium-based reagents like HATU and HCTU is generally sufficient to overcome the steric hindrance of this unique amino acid derivative. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can confidently employ these powerful tools to synthesize novel and complex peptides with enhanced structural and functional properties. The protocols and insights provided in this guide serve as a validated starting point for the successful integration of this compound into your peptide synthesis workflows, paving the way for new discoveries in drug development and chemical biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers [mdpi.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Conformationally Constrained Peptides Using N-Boc-4-methylene-L-proline
Introduction: The Rationale for Conformational Constraint
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by inherent flexibility, which leads to poor metabolic stability and reduced binding affinity.[1] Constraining a peptide into a specific, bioactive conformation is a powerful strategy to overcome these limitations.[1] This application note provides a detailed methodology for synthesizing such constrained peptides using N-Boc-4-methylene-L-proline, a non-proteinogenic amino acid designed to impart significant structural rigidity.
The uniqueness of proline lies in its cyclic side chain, which restricts the peptide backbone's rotational freedom.[2] The introduction of a 4-methylene group further rigidifies the pyrrolidine ring, influencing its pucker and, consequently, the overall peptide secondary structure.[1] This exocyclic double bond acts as a rigidifying element, making this compound an excellent building block for creating peptides with stable, predictable conformations, which is crucial for targeting challenging protein-protein interactions.[3]
This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis. It offers a comprehensive overview, from the underlying chemical principles to a detailed, field-proven solid-phase synthesis protocol.
Chemical Principles and Mechanistic Insights
The synthesis of peptides containing this compound is best accomplished using Solid-Phase Peptide Synthesis (SPPS). The chosen methodology for this guide is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which is well-suited for the incorporation of this unique amino acid.
The Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amine of the proline derivative. Its key advantage lies in its acid-lability; it is efficiently removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), without affecting the more acid-stable side-chain protecting groups or the peptide-resin linkage.[4] This orthogonality is fundamental to the stepwise elongation of the peptide chain.
The Significance of the 4-Methylene Substituent
The 4-methylene group is the core of this methodology's value. Its presence introduces a planar, sp²-hybridized center into the otherwise flexible five-membered ring of proline. This has two major conformational consequences:
-
Ring Pucker Bias: The pyrrolidine ring of proline can adopt two primary puckered conformations, Cγ-endo and Cγ-exo. The 4-methylene group strongly biases this equilibrium, leading to a more defined local geometry.[1]
-
Backbone Torsion Angle Restriction: The biased ring pucker directly influences the peptide backbone's dihedral angles (φ and ψ), promoting the formation of specific secondary structures like β-turns or polyproline II helices.[1][5]
By pre-organizing a segment of the peptide, the 4-methylene-L-proline residue reduces the entropic penalty of binding to a biological target, which can lead to enhanced binding affinity and biological activity.
Experimental Workflow and Protocols
The following section details a comprehensive protocol for the manual solid-phase synthesis of a model pentapeptide, Ac-Tyr-Ala-(4-CH₂-Pro)-Ala-Phe-NH₂, incorporating this compound.
Visualization of Key Components
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline - Wikipedia [en.wikipedia.org]
- 3. 4-Methyleneproline|Research Chemical [benchchem.com]
- 4. The activity of a mammalian proline-rich peptide against Gram-negative bacteria, including drug-resistant strains, relies on a nonmembranolytic mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Boc-Deprotection of N-Boc-4-methylene-L-proline on Resin
Introduction: The Challenge of Unsaturated Proline Analogs
N-Boc-4-methylene-L-proline is a valuable building block for synthesizing conformationally constrained peptides, which are of significant interest in drug discovery and development. The exocyclic double bond at the 4-position restricts the puckering of the pyrrolidine ring, imparting a defined secondary structure to the resulting peptide.
While its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS) is relatively straightforward, the subsequent removal of the N-terminal tert-butoxycarbonyl (Boc) group presents a unique challenge. The standard method for Boc-deprotection involves strong acids, typically trifluoroacetic acid (TFA).[1] However, the electron-rich methylene group is susceptible to electrophilic attack under these harsh acidic conditions, potentially leading to undesired side reactions such as hydration, alkylation, or polymerization.
This guide provides a comprehensive overview of the mechanistic considerations, detailed protocols, and troubleshooting strategies to achieve efficient and clean Boc-deprotection of this compound on a solid support, ensuring high fidelity of the final peptide product.
Mechanistic Considerations: Desired Pathway vs. Potential Side Reactions
The successful deprotection hinges on favoring the desired reaction pathway (cleavage of the N-Boc group) while suppressing potential side reactions involving the 4-methylene group.
2.1. The Boc-Deprotection Mechanism
Acid-catalyzed Boc-deprotection proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen, followed by the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free secondary amine of the proline residue as an ammonium salt.[2]
2.2. The Critical Role of Scavengers
The key to preventing side reactions is the efficient quenching of the highly reactive tert-butyl cation generated during deprotection.[3][4] If left unchecked, this electrophile can attack nucleophilic sites, including the double bond of the 4-methylene-L-proline residue.
-
Triisopropylsilane (TIS): TIS is the scavenger of choice for this application. It acts as a hydride donor, irreversibly reducing the tert-butyl cation to the inert gas isobutane.
-
Water: A small amount of water is often included in the cleavage cocktail. It can help to solvate the resin and can act as a proton source/acceptor to facilitate the reaction.[5]
The diagram below illustrates both the desired deprotection pathway and the potential side reaction that must be mitigated.
Experimental Protocols
The following protocols are designed for standard solid-phase peptide synthesis (SPPS) on polystyrene-based resins (e.g., Merrifield, Wang, Rink Amide). All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as trifluoroacetic acid is highly corrosive.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
purification of peptides containing the 4-methylene-L-proline residue by HPLC
An Application Guide to the Purification of Peptides Containing 4-Methylene-L-proline by Reversed-Phase HPLC
Abstract
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, imbuing molecules with enhanced stability, novel structural motifs, and improved therapeutic profiles. 4-Methylene-L-proline (4-MePro), a conformationally restricted proline analogue, is of particular interest for its ability to rigidly control peptide backbone geometry. However, the unique structural features of 4-MePro introduce significant challenges to downstream purification, primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practices for successfully purifying peptides containing the 4-methylene-L-proline residue. We will dissect the underlying chemical principles, provide detailed, field-proven protocols for method development and scale-up, and offer a comprehensive troubleshooting guide.
The Chromatographic Challenge of 4-Methylene-L-proline
The primary difficulty in purifying proline-containing peptides stems from the slow cis-trans isomerization of the Xaa-Pro peptide bond.[1] This phenomenon, which occurs on a timescale comparable to that of an HPLC separation, results in the same peptide existing as two distinct conformational isomers that can separate into broadened or completely resolved double peaks.[1][2]
The presence of the 4-methylene group in the proline ring can further influence this equilibrium and the overall hydrophobicity of the peptide. While standard C18 columns remain the workhorse for peptide purification, the unique nature of 4-MePro necessitates a tailored approach to method development to overcome these isomerization-induced artifacts and achieve optimal purity.[3][4]
Foundational Principles: RP-HPLC for Modified Peptides
Reversed-phase HPLC separates molecules based on their hydrophobicity.[5] In a typical peptide separation:
-
Stationary Phase: A non-polar surface, most commonly silica particles chemically bonded with C18 alkyl chains. For peptides, wide-pore (300 Å) silica is preferred to allow the larger molecules access to the bonded phase.[6]
-
Mobile Phase: A polar solvent system, typically a gradient of water and a less polar organic solvent like acetonitrile (ACN).
-
Ion-Pairing Agent: An additive, almost universally trifluoroacetic acid (TFA) at 0.1%, is used to sharpen peaks. TFA forms an ion pair with the positively charged residues on the peptide, neutralizing their charge and minimizing undesirable interactions with the silica backbone of the stationary phase.[3][6][7]
Peptides are loaded onto the column in a high-aqueous mobile phase and are eluted by increasing the concentration of the organic solvent. More hydrophobic peptides interact more strongly with the C18 stationary phase and thus require a higher concentration of organic solvent to elute.
Experimental Protocols: From Analytical Screening to Preparative Isolation
This section details a systematic workflow for developing a robust purification method for a 4-MePro-containing peptide.
Workflow Overview
Caption: A systematic workflow for the purification of 4-MePro peptides.
Protocol 1: Initial Analytical Screening
Objective: To determine the approximate retention time of the target peptide and assess the impact of cis-trans isomerization on peak shape.
Methodology:
-
Sample Preparation: Dissolve the crude synthetic peptide in Mobile Phase A or a minimal amount of a compatible solvent (e.g., DMSO) and then dilute with Mobile Phase A. Expert Tip: Dissolving the sample in a solvent stronger than the initial mobile phase conditions can cause peak distortion and poor retention.[2]
-
HPLC System & Column:
-
Column: A high-purity, wide-pore (300 Å) C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 220 nm.
-
Column Temperature: 30°C (to establish a baseline).
-
Gradient: A broad, linear gradient is recommended for initial screening.
-
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 30 | 65 |
| 32 | 95 |
| 35 | 95 |
| 36 | 5 |
| 40 | 5 |
-
Analysis: Examine the chromatogram for the main peak. Note its retention time and, critically, its shape. The presence of significant broadening, shoulders, or two distinct peaks close together is indicative of slow isomerization.
Protocol 2: Temperature Optimization to Coalesce Isomers
Objective: To overcome peak broadening by accelerating the cis-trans interconversion rate.
Caption: Effect of temperature on proline isomer peak shape.
Methodology:
-
System Setup: Use the same column and mobile phases as in Protocol 1. Ensure your HPLC system has a column thermostat.
-
Iterative Analysis: Sequentially run the same sample and gradient at increasing column temperatures. A typical range to test is 40°C, 50°C, and 60°C.
-
Data Evaluation: Compare the chromatograms. As the temperature increases, you should observe the broad or split peaks merging into a single, sharper peak.[1][2] The optimal temperature is the lowest temperature that provides a symmetrical, sharp peak, as excessive heat can risk peptide degradation for sensitive sequences.
| Temperature | Peak Shape Observation | Resolution (from nearest impurity) |
| 30°C | Broad with a distinct shoulder | 1.2 |
| 40°C | Less broad, shoulder merging | 1.4 |
| 50°C | Symmetrical, sharp peak | 1.8 |
| 60°C | Symmetrical, sharp peak | 1.7 |
In this example, 50°C would be chosen as the optimal temperature.
Protocol 3: Gradient Optimization for Purity
Objective: To improve the resolution between the target peptide and closely eluting synthesis-related impurities.
Methodology:
-
Determine Elution %B: From the optimized temperature run, note the percentage of Mobile Phase B at which your target peptide elutes. Let's assume it elutes at 38% B.
-
Design a Shallow Gradient: Create a new gradient that is much shallower around the elution point of your peptide. A good rule of thumb is to start the shallow segment 5-8% below the elution percentage and end it 5-8% above, over a longer period.
-
Optimized Gradient Example:
-
Flow Rate: 1.0 mL/min
-
Temperature: 50°C (from Protocol 2)
-
| Time (min) | % Mobile Phase B | Curve |
| 0 | 5 | Linear |
| 5 | 30 | Linear |
| 25 | 46 | Shallow Segment |
| 27 | 95 | Linear |
| 30 | 95 | Linear |
| 31 | 5 | Linear |
| 35 | 5 | Linear |
-
Benefit: This focused gradient will provide greater separation between the desired product and impurities such as deletion or truncated sequences, which often have very similar hydrophobicities.
Protocol 4: Scale-Up to Preparative Purification
Objective: To purify a larger quantity of the peptide for downstream applications.
Methodology:
-
Column Selection: Choose a preparative column (e.g., 21.2 mm or 50 mm ID) packed with the same stationary phase (C18, 300 Å) as the analytical column.
-
Adjust Flow Rate and Gradient: The flow rate and gradient times must be scaled geometrically based on the column cross-sectional area.
-
Flow Rate Scaling Factor (F_scale): (d_prep² / d_anal²)
-
Example: For a 21.2 mm prep column and a 4.6 mm analytical column: F_scale = (21.2² / 4.6²) ≈ 21.2
-
-
New Flow Rate: 1.0 mL/min * 21.2 = 21.2 mL/min
-
New Gradient Times: Multiply each gradient step time by the scaling factor.
-
-
Sample Loading: Perform a loading study, starting with a small injection and gradually increasing the mass on-column until resolution begins to degrade. Do not exceed the manufacturer's recommended capacity. Overloading is a common cause of poor preparative results.[2]
-
Fraction Collection: Collect fractions across the eluting peak of interest.
-
Purity Verification: Analyze each collected fraction using the optimized analytical method (Protocol 3) to confirm its purity before pooling.
-
Final Steps: Pool the fractions that meet the purity specification, remove the acetonitrile via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the pure peptide as a fluffy white powder.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad or Split Peaks | Slow cis/trans isomerization of the Xaa-(4-MePro) bond.[1][2] | Increase column temperature to 40-60°C to accelerate interconversion and coalesce peaks.[1][2] |
| Poor Resolution | Gradient is too steep. | Design a shallower gradient around the elution point of the target peptide.[7] |
| Peak Tailing | Secondary ionic interactions with residual silanols on the stationary phase.[6] | Ensure TFA concentration is at least 0.1%. Use a high-purity, well-end-capped column. |
| Inconsistent Retention Times | Poor column equilibration; mobile phase composition drift; temperature fluctuations. | Ensure the column is fully equilibrated with the starting mobile phase before each injection. Use freshly prepared mobile phases. Use a column thermostat. |
| Low Recovery (Preparative) | Peptide precipitation on the column or during solvent evaporation. | Reduce sample load. Before lyophilization, ensure the peptide is fully dissolved (add a small amount of organic solvent if necessary before freezing). |
| Early Elution / No Retention | Sample was dissolved in a solvent significantly stronger than the initial mobile phase.[2] | Dissolve the crude peptide directly in Mobile Phase A or a minimal amount of a weak solvent. |
Conclusion
The purification of peptides containing the 4-methylene-L-proline residue presents a unique, yet manageable, set of challenges for the chromatographer. The key to success lies in recognizing and addressing the peak broadening caused by cis-trans isomerization. By systematically applying temperature as a tool to control isomer interconversion and optimizing the elution gradient for maximum resolution, researchers can reliably achieve high-purity material. The protocols and troubleshooting guide presented here provide a robust framework for developing efficient and scalable purification methods, enabling the advancement of research and development involving these structurally important modified peptides.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
Application Notes & Protocols: Leveraging N-Boc-4-methylene-L-proline for the Construction of Conformationally Constrained Peptide Libraries
Abstract
The exploration of chemical space in drug discovery is greatly enhanced by the use of peptide libraries.[1][2] However, linear peptides often suffer from metabolic instability and conformational flexibility, which can limit their therapeutic potential. The incorporation of unnatural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[3][4] This guide provides a comprehensive overview and detailed protocols for the use of N-Boc-4-methylene-L-proline, a unique building block that introduces structural rigidity into peptide backbones. We will detail its strategic importance in peptide design, its incorporation via Solid-Phase Peptide Synthesis (SPPS), and its application in the construction of One-Bead-One-Compound (OBOC) libraries for high-throughput screening.
Scientific Rationale & Strategic Importance
The proline residue is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which significantly restricts the available conformational space of the peptide backbone.[5][6] Modifications to the proline ring can further refine these constraints, allowing for precise control over peptide secondary structure.
Why this compound?
-
Conformational Rigidity: The exocyclic double bond at the C4 position introduces a distinct structural bias. The sp²-hybridized carbon flattens the local geometry of the pyrrolidine ring, influencing the endo/exo ring pucker equilibrium.[5] This, in turn, affects the peptide backbone's φ (phi) and ψ (psi) torsion angles, often promoting specific turn-like structures that can mimic the binding epitopes of larger proteins.[5][7]
-
Enhanced Metabolic Stability: Peptides containing unnatural amino acids, particularly those that disrupt canonical recognition motifs for proteases, often exhibit increased resistance to enzymatic degradation.[8][9] This can lead to a longer in vivo half-life, a critical attribute for therapeutic candidates.
-
A Handle for Further Chemistry: The methylene group is not just a structural element; it is a reactive handle. It can participate in various chemical reactions, such as Michael additions or metathesis, allowing for post-synthetic modification of the peptide or library for labeling, cyclization, or conjugation.[10]
The strategic incorporation of this compound allows researchers to build libraries of peptides with pre-organized structures, increasing the probability of identifying high-affinity binders during screening campaigns.
Caption: Impact of 4-Methylene-L-proline on Peptide Properties.
Synthesis of this compound
While this building block is commercially available, understanding its origin is valuable. A common and scalable synthetic route starts from the readily available N-Boc-4-hydroxy-L-proline. The synthesis involves two key steps:
-
Oxidation: The hydroxyl group at the 4-position is oxidized to a ketone (N-Boc-4-oxo-L-proline).[11][12]
-
Wittig Reaction: The ketone is then converted to the exocyclic methylene group via a Wittig olefination reaction.[11]
This process yields the desired (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid, ready for use in peptide synthesis.[11]
Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The following protocol details the manual incorporation of this compound into a growing peptide chain on a solid support using the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM, Methanol
-
Reaction Vessel with frit
Protocol Steps (for a single coupling cycle):
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[13] Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with fresh deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.[3]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (4 eq.) to the solution. The solution will typically change color.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature.
-
Causality Note: Proline and its analogs are secondary amines, which can exhibit slower coupling kinetics compared to primary amines.[14][15] Therefore, a longer coupling time of 2-4 hours is recommended.
-
-
Monitoring the Coupling:
-
After the coupling time, take a small sample of beads and perform a qualitative test to check for free amines.
-
Note: The standard Kaiser test is unreliable for secondary amines like proline. The Chloranil test or Isatin test is recommended. A negative result (e.g., beads remain colorless) indicates a complete reaction.
-
If the test is positive, a second coupling (recoupling) with freshly activated this compound is advised to drive the reaction to completion.[8]
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection and coupling cycle.
| Parameter | Recommended Value | Rationale & Notes |
| Resin Substitution | 0.2 - 0.6 mmol/g | Lower substitution can help prevent aggregation in difficult sequences. |
| Amino Acid Excess | 3 - 5 equivalents | Ensures the reaction goes to completion. |
| Coupling Reagent | HATU / HBTU | Uronium/aminium-based reagents are highly efficient for hindered couplings. |
| Coupling Time | 2 - 4 hours | The secondary amine of proline leads to slower reaction kinetics.[8] |
| Completion Test | Chloranil or Isatin Test | The Kaiser test gives a false negative for the secondary amine of proline. |
Table 1: Typical Synthesis Parameters for this compound Incorporation.
Application: One-Bead-One-Compound (OBOC) Library Synthesis
The "split-and-mix" (or "split-and-pool") synthesis method is a powerful combinatorial technique for generating vast libraries where each bead theoretically carries a unique peptide sequence.[16][17]
Protocol for a Tripeptide Library (X-Y-Z-Resin):
-
Preparation: Start with three separate reaction vessels, each containing an equal portion of the starting resin.
-
First Coupling (Position Z):
-
In vessel 1, couple Amino Acid A.
-
In vessel 2, couple Amino Acid B.
-
In vessel 3, couple Amino Acid C (this could be this compound).
-
Wash all resins thoroughly after coupling.
-
-
Pool & Mix: Combine all the resin from the three vessels into a single large vessel. Mix thoroughly to ensure complete randomization.
-
Split: Divide the mixed resin back into the three original reaction vessels. Each vessel now contains a random mixture of beads ending in A, B, or C.
-
Second Coupling (Position Y):
-
In vessel 1, couple Amino Acid D.
-
In vessel 2, couple Amino Acid E.
-
In vessel 3, couple Amino Acid F.
-
Wash all resins thoroughly.
-
-
Pool, Mix, Split: Repeat steps 3 and 4.
-
Third Coupling (Position X): Repeat the coupling process with a new set of amino acids.
-
Final Steps: After the final coupling, the library can be deprotected and cleaved from the resin according to standard procedures.[13][18]
Caption: Workflow for "Split-and-Mix" OBOC Library Synthesis.
Characterization and Quality Control
After synthesis, it is crucial to confirm the presence of the desired peptides in the library. A small, representative sample of beads can be selected for analysis.
-
Mass Spectrometry: Individual beads can be isolated, and the attached peptide can be cleaved and analyzed by LC-MS or MALDI-TOF MS. This allows for sequence confirmation and verifies the successful incorporation of the this compound, which will have a unique mass signature.[19]
Library Screening
Once constructed, the OBOC library can be screened against a biological target. A common approach is cell-based screening, where the library beads are incubated with fluorescently labeled cells that express the target receptor.[20][21][22] Beads that display high-affinity peptide ligands will bind to the cells and become highly fluorescent. These "hit" beads can then be physically isolated, and the peptide sequence is determined via mass spectrometry or Edman degradation.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Incomplete Coupling | 1. Insufficient coupling time for the secondary amine. 2. Steric hindrance. | 1. Increase coupling time to 4 hours and monitor with the Chloranil test. 2. Perform a second coupling (recouple) with freshly activated amino acid. |
| Low Final Yield | Peptide aggregation during synthesis. | Use a lower substitution resin (e.g., 0.2 mmol/g) or incorporate PEG-based resins to improve solvation.[23] |
| Unexpected Mass in QC | Deletion sequence (missed coupling). | Ensure coupling reactions go to completion before proceeding to the next cycle. Consider a capping step with acetic anhydride after each coupling to block unreacted amines. |
Table 2: Troubleshooting Common Issues in Synthesis.
References
- 1. international-biopharma.com [international-biopharma.com]
- 2. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [guidechem.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and screening of one-bead-one-compound cyclic peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 18. peptide.com [peptide.com]
- 19. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and cell-based screening of one-bead-one-compound peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
preventing diketopiperazine formation with N-Boc-4-methylene-L-proline
A Guide to Preventing Diketopiperazine (DKP) Formation in Peptide Synthesis
Welcome to the Technical Support Center for scientists and researchers utilizing N-Boc-4-methylene-L-proline in peptide synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the prevention of diketopiperazine (DKP) formation, a critical side reaction that can significantly impact the yield and purity of your target peptide. As Senior Application Scientists, we have compiled this resource based on established principles of peptide chemistry and field-proven insights to ensure your success.
Understanding the Challenge: Diketopiperazine (DKP) Formation
Diketopiperazine formation is an intramolecular cyclization reaction of a dipeptidyl unit, resulting in a stable six-membered ring.[1] This side reaction is particularly problematic during solid-phase peptide synthesis (SPPS) as it can lead to the cleavage of the dipeptide from the resin support, effectively terminating the peptide chain elongation.[1][2] The consequence is a reduced yield of the desired full-length peptide and the potential generation of truncated impurities.[3]
Peptide sequences containing a proline residue at the second position from the N-terminus (penultimate position) are exceptionally susceptible to DKP formation.[3][4][5][6][7][8] The unique cyclic structure of proline can facilitate the adoption of a cis-amide bond conformation, which brings the N-terminal amine into close proximity with the carbonyl group of the ester linkage to the resin, thereby promoting the cyclization reaction.[3][8]
While specific kinetic data for this compound is not extensively documented, the introduction of an exocyclic methylene group at the C4 position influences the pyrrolidine ring's conformational flexibility. Substituents at the 4-position of proline are known to affect the ring's puckering (exo vs. endo), which in turn influences the cis-trans isomerism of the preceding peptide bond.[9][10][11] An endo ring pucker is strongly favored in a cis amide bond, the conformation required for DKP formation.[9] Therefore, it is prudent to assume that this compound carries a high risk of DKP formation and to take rigorous preventative measures.
Troubleshooting Guide: Issues & Solutions
This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Low Yield of the Target Peptide with an Unidentified Low Molecular Weight Byproduct
-
Symptom: Your final crude product shows a significantly lower yield than expected. LC-MS analysis reveals the presence of a major byproduct with a mass corresponding to the dipeptide cyclo(Xaa-4-methylene-Pro).
-
Primary Cause: This is a classic indicator of DKP formation, where the N-terminal dipeptide has cyclized and cleaved from the resin.[1][2]
-
Solution Pathway:
-
Re-evaluate your Boc Deprotection and Neutralization Strategy: The primary window for DKP formation in Boc-SPPS occurs after the acidic removal of the Boc group and during the subsequent neutralization step, which generates a free N-terminal amine.[3] This free amine is the nucleophile for the intramolecular attack.
-
Assess Your Coupling Conditions for the Third Amino Acid: The coupling of the third amino acid is a race between the desired intermolecular peptide bond formation and the undesired intramolecular cyclization.
-
Action:
-
Use a highly efficient coupling reagent to accelerate the desired reaction. Phosphonium-based reagents like PyBOP or uronium-based reagents such as HATU or HBTU are excellent choices.[7]
-
Ensure immediate addition of the activated third amino acid to the deprotected dipeptidyl-resin.
-
-
-
Issue 2: Presence of a Truncated Peptide Missing the N-terminal Dipeptide
-
Symptom: LC-MS analysis of your crude product shows the desired full-length peptide, but also a significant impurity corresponding to the target sequence minus the first two amino acids (Xaa and 4-methylene-Pro).
-
Primary Cause: This occurs if the DKP byproduct is formed and cleaved, and the subsequent coupling of the third amino acid proceeds on the newly exposed hydroxyl groups on the resin. This is more common with resins like Wang resin.[2]
-
Solution Pathway:
-
Switch to a More Sterically Hindered Resin: The choice of resin linker is critical.
-
Action: For sequences highly prone to DKP formation, utilize a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of the 2-CTC linker sterically hinders the N-terminal amine's approach to the ester linkage, thus suppressing DKP formation.[7]
-
-
Couple the First Amino Acid as a Dipeptide: If feasible, synthesizing the dipeptide (e.g., Boc-Xaa-(4-methylene-Pro)-OH) in solution and then coupling it to the resin bypasses the vulnerable dipeptidyl-resin stage altogether.
-
Frequently Asked Questions (FAQs)
Q1: Why is DKP formation a greater concern with Boc-SPPS compared to Fmoc-SPPS when dealing with proline?
In Fmoc-SPPS, DKP formation is a well-known issue because the deprotection is carried out under basic conditions (e.g., piperidine), which directly generates the nucleophilic free amine.[2] In Boc-SPPS, deprotection is acidic (e.g., TFA), which protonates the N-terminal amine to form a non-nucleophilic ammonium salt.[3] However, the subsequent neutralization step with a base like diisopropylethylamine (DIEA) generates the free amine, re-opening the window for DKP formation.[3] Prolonged exposure to this basic neutralization condition before the next coupling step can lead to significant DKP formation.[3]
Q2: Which coupling reagents are best to minimize DKP formation?
The ideal coupling reagent for this situation is one that promotes rapid amide bond formation. Highly efficient reagents are preferred.
| Coupling Reagent | Class | Key Advantage for Preventing DKP |
| HATU | Uronium Salt | Highly reactive, very effective for sterically hindered couplings.[7] |
| HBTU | Uronium Salt | Widely used, efficient, and known for low racemization.[7] |
| PyBOP | Phosphonium Salt | High coupling efficiency with less hazardous byproducts.[7] |
Carbodiimides like DIC, while common, may be slower and are often used with additives like HOBt, which may not be sufficient to outcompete the rapid DKP formation in highly susceptible sequences.[7]
Q3: Can temperature control help reduce DKP formation?
Yes, elevated temperatures can increase the rate of DKP formation.[1] It is advisable to perform the coupling and neutralization steps at room temperature or, if the coupling is sluggish, at a slightly reduced temperature (e.g., 0 °C) for a longer duration, although this must be balanced with achieving complete coupling.
Q4: I am observing DKP formation even with a 2-CTC resin. What else can I do?
While 2-CTC resin significantly reduces DKP formation, extreme cases may require further optimization. Ensure you are using the in situ neutralization/coupling protocol. Additionally, consider lowering the equivalents of base used during the loading of the first amino acid onto the 2-CTC resin to minimize any potential for side reactions.
Experimental Protocols
Protocol 1: Recommended In Situ Neutralization and Coupling in Boc-SPPS
This protocol is designed for the critical coupling step of the third amino acid onto the H-(4-methylene-Pro)-Xaa-Resin, which is highly susceptible to DKP formation.
-
Boc Deprotection:
-
Swell the Boc-(4-methylene-Pro)-Xaa-resin in dichloromethane (DCM).
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM (3x) followed by N,N-dimethylformamide (DMF) (3x) to remove residual acid. Do not neutralize at this stage. The N-terminus will be a TFA salt.
-
-
Activation of the Incoming Amino Acid:
-
In a separate reaction vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
In Situ Neutralization and Coupling:
-
Immediately add the washed, deprotected peptide-resin (from step 1) to the activated amino acid solution (from step 2).
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Isatin test for proline).
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.
-
Protocol 2: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin
This protocol is recommended to minimize side reactions when proline or its analogue is the C-terminal residue.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve 1.0 to 1.5 equivalents of Fmoc-Pro-OH (or in this context, the first amino acid of your sequence) in DCM. A minimal amount of DMF can be used if there are solubility issues.
-
Coupling: Add the amino acid solution to the swollen resin. Then, add 2.0 to 3.0 equivalents of DIEA.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Capping: Add methanol (approximately 0.8 mL per gram of resin) to the reaction mixture and agitate for 30 minutes to cap any unreacted sites on the resin.
-
Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM again, then dry under vacuum.
Visualizing the Problem and Solution
Mechanism of Diketopiperazine Formation
Caption: Mechanism of DKP formation from a dipeptidyl-resin.
Troubleshooting Workflow
Caption: Troubleshooting workflow for DKP-related issues.
References
- 1. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Puckering transition of 4-substituted proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. raineslab.com [raineslab.com]
minimizing epimerization of N-Boc-4-methylene-L-proline during coupling
Topic: Minimizing Epimerization During Peptide Coupling For: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering challenges with the stereochemical integrity of N-Boc-4-methylene-L-proline during peptide synthesis. It is structured to provide both foundational knowledge through frequently asked questions and actionable solutions via a comprehensive troubleshooting guide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis?
Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted.[1] In peptide synthesis, this refers to the conversion of an L-amino acid residue into its unnatural D-amino acid counterpart (a diastereomer of the peptide). This process compromises the stereochemical purity of the final peptide, which is critical for its three-dimensional structure, biological activity, and potential therapeutic efficacy.[1][2][3]
Q2: Why is this compound susceptible to epimerization?
The susceptibility arises from the mechanism of peptide bond formation. During the activation of the carboxylic acid group, the alpha-proton (the hydrogen on the carbon atom bearing the carboxyl and amino groups) becomes acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate.[1][4] Reprotonation of this intermediate can occur from either face, leading to a mixture of the original L-isomer and the epimerized D-isomer.[1][4]
Proline and its derivatives are particularly prone to this side reaction under certain conditions. While not explicitly documented for the 4-methylene derivative in the provided literature, the fundamental mechanism remains the same. The electron-withdrawing nature of substituents can influence the acidity of the alpha-proton, potentially exacerbating the issue.[1]
Caption: Base-mediated epimerization of proline via a planar enolate intermediate.
Q3: What are the consequences of epimerization in the final peptide?
The incorporation of a D-amino acid where an L-amino acid should be can have profound effects:
-
Altered 3D Structure: It disrupts secondary structures like alpha-helices and beta-sheets.
-
Loss of Biological Activity: The precise stereochemistry is often essential for binding to biological targets like receptors or enzymes.
-
Immunogenicity: The presence of unnatural D-isomers can trigger an immune response.
-
Purification Challenges: The epimerized peptide (diastereomer) often has very similar physical properties to the desired peptide, making it extremely difficult to separate by standard chromatographic techniques like reverse-phase HPLC.[1]
Q4: How can I detect and quantify epimerization?
The most reliable method involves analyzing the constituent amino acids after total acid hydrolysis of the peptide. The resulting amino acid mixture is derivatized and then analyzed using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][5]
Common steps include:
-
Acid Hydrolysis: The peptide is completely broken down into its individual amino acids.
-
Derivatization: The amino acids are reacted with a tagging agent (e.g., Marfey's reagent, NBD-F, or NBD-Cl) to make them detectable by UV or fluorescence.[2][6][7][8]
-
Chiral Separation: The derivatized amino acids are separated on a chiral column that can resolve the D- and L-enantiomers.[2][5]
-
Quantification: The peak areas for the D- and L-proline derivatives are integrated to determine the percentage of epimerization.
Section 2: Troubleshooting Guide: High Epimerization Detected
If you have confirmed the presence of the D-diastereomer of your this compound-containing peptide, this guide will help you systematically identify and resolve the root cause.
Caption: Systematic workflow for troubleshooting proline epimerization.
Step 1: Evaluate Your Coupling Reagent and Additives
Potential Cause: The choice of coupling reagent is one of the most significant factors influencing epimerization.[2] The combination of a carbodiimide like DIC (Diisopropylcarbodiimide) with HOBt (1-Hydroxybenzotriazole), especially in DMF, is known to cause substantial racemization of proline.[2][4]
Solutions:
-
Switch to Uronium/Aminium Reagents: These reagents, such as HATU, HBTU, or HCTU, are generally associated with lower rates of epimerization.[4][9] They form highly reactive esters that lead to faster coupling, minimizing the time the activated proline is exposed to base.[9][10] HATU is often considered superior for difficult couplings.[9][10]
-
Use Alternative Additives: If a carbodiimide must be used, replace HOBt with an additive that is less prone to inducing epimerization, such as OxymaPure.[2][4][11]
Step 2: Assess the Base
Potential Cause: The type and amount of base used during the coupling step directly impact the rate of alpha-proton abstraction.[1] Strong, non-hindered bases can significantly increase epimerization.[2]
Solutions:
-
Use a Sterically Hindered Base: Employ a bulky, non-nucleophilic base. 2,4,6-Collidine or 2,4,6-trimethylpyridine (TMP) are highly recommended alternatives to DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).[2][4][9] The steric hindrance makes it more difficult for the base to access and abstract the alpha-proton.[1]
-
Control Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. Excess base will accelerate epimerization.[9]
Step 3: Analyze the Solvent and Temperature
Potential Cause: The reaction environment plays a crucial role. Polar aprotic solvents like DMF can stabilize the enolate intermediate, promoting epimerization.[2] Higher temperatures increase the rate of all reactions, including epimerization.[4]
Solutions:
-
Change the Solvent: Whenever possible, perform the coupling in a less polar solvent like Dichloromethane (DCM).[2][4]
-
Control the Temperature: Avoid heating the coupling reaction. Perform couplings at room temperature or below (e.g., 0 °C) to slow the rate of epimerization.[4]
Data Summary: Impact of Coupling Conditions on Proline Epimerization
The following table summarizes the relative risk of epimerization associated with different coupling cocktails, based on literature for Boc-L-proline.
| Coupling Reagent | Additive | Base | Solvent | Epimerization Risk | Reference |
| DIC | HOBt | DIEA | DMF | Very High | [2][4] |
| HBTU | (internal) | DIEA | DMF | Moderate | [4][9] |
| HATU | (internal) | DIEA/NMM | DMF | Low | [4][9][10] |
| DIC | OxymaPure | DIEA | DCM | Low | [2][4] |
| HATU | (internal) | Collidine/TMP | DCM | Very Low (Recommended) | [2][4][9] |
Note: This data is illustrative for Boc-L-proline and serves as a strong guideline for this compound.
Section 3: Recommended Protocols
Protocol 3.1: Optimized Coupling of this compound
This protocol is designed for manual solid-phase peptide synthesis (SPPS) to minimize epimerization.
Reagents & Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
2,4,6-Collidine (4 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Reagents for monitoring coupling completion (e.g., Kaiser test)
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel. Drain the solvent.
-
Activation Mixture Preparation: In a separate, dry glass vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of anhydrous DCM.
-
Base Addition: Add 2,4,6-Collidine (4 eq.) to the activation mixture.
-
Coupling: Immediately add the activated solution to the prepared resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Avoid heating.
-
Monitoring: Check for reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and may require a longer reaction time or a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DCM (3-5 times) to remove all soluble reagents and byproducts.
-
Proceed: The resin is now ready for the next deprotection step in the SPPS cycle.
Protocol 3.2: Workflow for Analysis of Epimerization
This protocol outlines the general steps to quantify the D/L ratio of proline in a final peptide product.
Caption: Experimental workflow for the quantification of proline epimerization.
Procedure:
-
Peptide Hydrolysis: Place a known amount of the purified peptide into a hydrolysis tube. Add 6M HCl, seal the tube under vacuum, and heat at 110 °C for 24 hours. After cooling, evaporate the acid.
-
Derivatization with NBD-F: a. Dissolve the amino acid hydrolysate in a borate buffer (e.g., 100 mM, pH 8.0).[6] b. Add a solution of NBD-F (4-Fluoro-7-nitrobenzofurazan) in ethanol.[6] c. Incubate the mixture at 60 °C for approximately 1-5 minutes.[6] d. Stop the reaction by adding a dilute acid (e.g., 5 mM HCl).[6]
-
Chiral HPLC Separation: a. Inject the derivatized sample onto a suitable chiral HPLC column (e.g., a Pirkle-type or cyclodextrin-based column).[2][6][12] b. Use an appropriate mobile phase system as determined by method development to achieve baseline separation of the D- and L-proline derivatives. c. Detect the derivatives using a fluorescence or UV detector set to the appropriate wavelength for the NBD tag (e.g., excitation at 470 nm, emission at 530 nm).[6][12]
-
Quantification: Integrate the peak areas for the L-proline derivative and the D-proline derivative. Calculate the percentage of epimerization using the formula: % Epimerization = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] x 100%
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 6. Identification and Characterization of Bifunctional Proline Racemase/Hydroxyproline Epimerase from Archaea: Discrimination of Substrates and Molecular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Times for N-Boc-4-methylene-L-proline in SPPS
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the incorporation of N-Boc-4-methylene-L-proline into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). The unique structural features of this proline analogue present distinct challenges that necessitate careful consideration of coupling conditions to ensure high peptide purity and yield.
Introduction: The Challenge of this compound
This compound is a valuable non-canonical amino acid used to introduce conformational constraints and novel functionalities into peptides. However, the exocyclic methylene group at the C4 position introduces significant steric hindrance and alters the pyrrolidine ring pucker. This unique geometry can impede the approach of the activated carboxyl group, leading to slower reaction kinetics and incomplete couplings compared to standard proline. This guide will equip you with the knowledge and protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound incomplete?
A1: Incomplete couplings are the most common issue when working with this compound. The primary reason is the steric hindrance imposed by the 4-methylene group. This steric bulk can physically obstruct the incoming activated amino acid, slowing down the rate of peptide bond formation. Standard coupling times that are sufficient for other amino acids are often inadequate for this sterically demanding residue.
Q2: Which coupling reagents are most effective for this compound?
A2: Due to the increased steric hindrance, more potent coupling reagents are required. Standard carbodiimide reagents like DCC or DIC alone are often insufficient. Uronium/aminium salts such as HATU, HBTU, and HCTU are highly recommended as they form highly reactive OAt or OBt active esters that can overcome the steric barrier.[1] Phosphonium salt-based reagents like PyBOP are also a good choice. For exceptionally difficult couplings, the use of COMU, a third-generation uronium reagent, may offer enhanced performance.
Q3: Can I use the same coupling time for this compound as I do for Boc-L-proline?
A3: No, it is highly likely that you will need to extend the coupling time. Proline itself, being a secondary amine, can exhibit slower coupling kinetics.[2] The addition of the bulky 4-methylene group further exacerbates this. A good starting point is to double the standard coupling time and monitor the reaction for completeness. For particularly challenging sequences, overnight coupling may be necessary.[1]
Q4: What are the potential side reactions associated with prolonged coupling times for this compound?
A4: The primary concern with extended coupling times and the use of potent activating agents is an increased risk of racemization at the alpha-carbon of the activated amino acid being coupled to the this compound. While proline itself is less prone to racemization, the preceding residue can be at risk. Additionally, if proline is the second residue in the sequence, diketopiperazine (DKP) formation can occur, leading to chain truncation.[3][4]
Q5: How can I monitor the completion of the coupling reaction?
A5: Standard ninhydrin (Kaiser) tests will not work for proline's secondary amine. The isatin test or the chloranil test are suitable qualitative methods to detect the presence of unreacted secondary amines on the resin.[2][5] A negative test (indicating complete coupling) is crucial before proceeding to the next deprotection step. For quantitative analysis after synthesis, HPLC and mass spectrometry of the crude peptide can identify deletion sequences resulting from incomplete coupling.[6]
Troubleshooting Guide: Incomplete Coupling of this compound
This section provides a systematic approach to troubleshooting and optimizing the coupling of this compound.
Problem: The isatin/chloranil test is positive, indicating an incomplete coupling reaction.
This is the most frequent issue. The following workflow will guide you through the optimization process.
Caption: Troubleshooting workflow for incomplete coupling.
Step-by-Step Optimization Protocols
If you are not already using a potent coupling reagent, this should be your first modification.
Protocol: Switching to a High-Potency Coupling Reagent (HATU)
-
Resin Preparation: Following the deprotection of the N-terminal amino acid on the resin, wash thoroughly with DMF (3x).
-
Activation Mixture: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add a hindered base such as diisopropylethylamine (DIEA) (6-8 equivalents) to the activation mixture.[7]
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for a minimum of 2 hours at room temperature.
-
Monitoring: Perform an isatin or chloranil test to check for completion.
Even with a potent reagent, the steric hindrance may require a longer reaction time.
Recommendation: Increase the coupling time in increments. Start with 2 hours, and if the reaction is still incomplete, extend it to 4 hours, or even overnight. Be mindful that prolonged reaction times can increase the risk of side reactions for the activated amino acid.
A double coupling with fresh reagents is a highly effective strategy to drive the reaction to completion.
Protocol: Double Coupling
-
After the initial coupling reaction (e.g., 2 hours), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x).
-
Repeat the coupling procedure with a freshly prepared solution of activated this compound.
-
Allow the second coupling to proceed for an additional 1-2 hours.
-
Wash the resin and monitor for completion using the appropriate test.
The choice of solvent can significantly impact coupling efficiency by improving the swelling of the resin and the solubility of the reagents.
Recommendation: While DMF is the standard solvent, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for difficult couplings.[1] Consider switching to NMP or using a solvent mixture such as DMF/NMP (1:1).
Applying gentle heat can help overcome the activation energy barrier for sterically hindered couplings. However, this should be approached with caution as it can increase the risk of racemization.
Recommendation: If other strategies fail, consider performing the coupling at a slightly elevated temperature (e.g., 35-40°C). Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly and with minimal side reactions.[1]
Data Presentation: Coupling Reagent Performance
The following table summarizes the relative effectiveness of different coupling reagents for sterically hindered amino acids like this compound.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Potential Side Reactions |
| DIC/HOBt | Carbodiimide | Low to Moderate | Racemization, especially with prolonged times |
| HBTU/HCTU | Uronium/Aminium | High | Lower racemization than DIC/HOBt |
| HATU | Uronium/Aminium | Very High | Guanidinylation of N-terminus if excess is used |
| PyBOP | Phosphonium | High | Generally low racemization |
| COMU | Uronium/Aminium | Very High | Safer alternative to HOBt/HOAt-based reagents |
Visualizing the Coupling Workflow
The following diagram illustrates the key decision points in a standard coupling cycle for this compound.
Caption: SPPS cycle decision points for the target amino acid.
Conclusion
Successfully incorporating this compound into your peptide sequence requires a departure from standard SPPS protocols. By anticipating the challenges of steric hindrance and employing more potent coupling reagents, extended reaction times, and diligent monitoring, you can achieve high coupling efficiencies. This guide provides a robust framework for troubleshooting and optimization, enabling you to harness the unique properties of this valuable proline analogue in your research and development endeavors.
References
Technical Support Center: Addressing Aggregation Issues in Peptides Containing 4-Methylene-L-proline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 4-methylene-L-proline. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges of aggregation associated with this unique amino acid analogue.
Introduction: The Double-Edged Sword of 4-Methylene-L-proline
4-Methylene-L-proline (Mep) is a conformationally restricted proline analogue. Its distinctive structure, featuring an exocyclic double bond, imparts a rigid Cγ-exo ring pucker. This characteristic can be highly advantageous in peptide design, stabilizing specific secondary structures like β-turns and polyproline II (PPII) helices, which are crucial for mediating protein-protein interactions.[1][2] However, the very rigidity that makes Mep a powerful tool for conformational control can also predispose peptides to aggregation, a phenomenon that can derail synthesis, purification, and biological assays.
This guide is designed to provide you with the mechanistic understanding and practical solutions to anticipate, diagnose, and mitigate aggregation issues in your Mep-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing 4-methylene-L-proline have a tendency to aggregate?
A1: The primary driver of aggregation in peptides containing 4-methylene-L-proline is the conformational rigidity it imposes on the peptide backbone.[1] This rigidity can favor the formation of stable intermolecular β-sheet structures, which are the hallmark of peptide aggregation.[3][4] Unlike the more flexible natural proline, which can act as a "helix breaker" and disrupt β-sheet formation, the fixed conformation of Mep can, in certain sequence contexts, promote the very structures that lead to aggregation.[5][6] Furthermore, the hydrophobic nature of the methylene group can contribute to the overall hydrophobicity of the peptide, further promoting self-association in aqueous environments.[7]
Q2: What are the tell-tale signs of aggregation during solid-phase peptide synthesis (SPPS)?
A2: On-resin aggregation can manifest in several ways during SPPS. Key indicators include:
-
Poor Resin Swelling: The peptide-resin beads may fail to swell adequately in the synthesis solvents, appearing shrunken.[7][8]
-
Slow or Incomplete Reactions: You might observe positive results from colorimetric tests like the Kaiser test (ninhydrin) after a coupling step, indicating the presence of unreacted free amines.[7] Similarly, Fmoc deprotection can become sluggish.
-
Physical Clumping: The resin may become sticky and form clumps, hindering proper mixing and reagent flow.[7]
-
Low Cleavage Yield: A significant reduction in the expected yield of the final peptide after cleavage from the resin is a strong sign of synthesis problems, often linked to aggregation.[7]
Q3: My Mep-containing peptide is insoluble after cleavage and purification. What should I do?
A3: Post-purification insolubility is a common challenge. The first step is to systematically test a range of solvents. The solubility of a peptide is heavily influenced by its overall polarity, which is determined by its amino acid composition.[5]
-
For hydrophobic or neutral peptides, begin by attempting to dissolve a small amount in organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN), followed by careful dilution into your aqueous buffer.[5]
-
For charged peptides, if your peptide has a net positive charge (basic), try dissolving it in a slightly acidic solution (e.g., 10% acetic acid) before dilution.[5] Conversely, for peptides with a net negative charge (acidic), a slightly basic solution (e.g., 0.1% ammonium hydroxide) may be effective.
-
Structure-disrupting solvents, such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), can be very effective at dissolving highly aggregated peptides by breaking the intermolecular hydrogen bonds that hold the aggregates together.[9][10] However, be mindful that these solvents can be incompatible with many biological assays.
Q4: Can I predict if my 4-methylene-L-proline containing peptide sequence is likely to aggregate?
A4: While predicting aggregation with absolute certainty is difficult, several factors in your peptide's primary sequence can serve as red flags.[8] Sequences with a high proportion of hydrophobic and β-branched amino acids (Val, Ile, Leu) are more prone to aggregation.[4][7] The strategic placement of charged residues or the incorporation of other structure-disrupting elements can help to mitigate these effects.
Troubleshooting Guides
Guide 1: Optimizing Solid-Phase Peptide Synthesis (SPPS) to Mitigate On-Resin Aggregation
Aggregation during SPPS is a primary cause of low yield and purity. The following strategies can be employed to disrupt the intermolecular hydrogen bonding that leads to on-resin aggregation.
1.1. Choice of Synthesis Resin
For aggregation-prone sequences, consider using resins with properties that minimize interchain interactions:
-
Low-substitution resins: These increase the distance between growing peptide chains, reducing the likelihood of them interacting.[8]
-
PEG-based resins (e.g., TentaGel, NovaSyn® TG): The polyethylene glycol (PEG) linkers are highly solvating and can help to keep the peptide chains separated and accessible to reagents.
1.2. Modifying Synthesis Solvents and Conditions
-
"Magic Mixture": For particularly difficult couplings, a solvent system known as the "Magic Mixture" can be employed. This mixture consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate at an elevated temperature of 55°C.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or NaClO4 to the DMF wash steps before coupling can disrupt secondary structures.
-
Elevated Temperature and Sonication: Performing coupling reactions at a higher temperature or with sonication can provide the necessary energy to break up aggregates and improve reaction kinetics.[8]
1.3. Incorporating Structure-Disrupting Elements
-
Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys residues, the introduction of a pseudoproline dipeptide can be a highly effective strategy.[3] These dipeptides introduce a temporary "kink" in the peptide backbone, similar to proline, which disrupts the formation of β-sheets.[3] The native amino acid is regenerated during the final TFA cleavage.[11]
-
Backbone Protection (Hmb/Dmb): The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups to protect the backbone amide nitrogen of an amino acid can physically block the hydrogen bond donor required for β-sheet formation.[8]
Guide 2: Characterizing and Reversing Aggregation of Purified Peptides
Once your Mep-containing peptide is cleaved and purified, it's crucial to characterize its aggregation state and, if necessary, attempt to reverse it.
2.1. Analytical Techniques for Detecting Aggregation
A multi-pronged approach is recommended to accurately assess the aggregation state of your peptide.
| Analytical Technique | Principle | Information Gained |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius.[12] | Quantifies the relative amounts of monomer, dimer, and higher-order aggregates.[12] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution. |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures.[11] | A sensitive method for detecting the presence of fibrillar aggregates.[11] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right-circularly polarized light. | Provides information on the secondary structure content (e.g., β-sheet, α-helix, random coil) of the peptide.[13] |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the morphology of aggregates.[11] | Can confirm the presence of fibrillar structures.[11] |
2.2. Protocol for Solubilization of Aggregated Peptides
This protocol provides a systematic approach to solubilizing an aggregated Mep-containing peptide.
Step 1: Initial Solvent Screening
-
Aliquot small, equal amounts of your lyophilized peptide into several microcentrifuge tubes.
-
To each tube, add a different solvent from the list below, starting with the least harsh.
-
DI Water
-
10% Acetic Acid
-
0.1% TFA
-
Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroethanol (TFE)
-
Hexafluoroisopropanol (HFIP)
-
-
Vortex each tube for 30 seconds.
-
Sonicate for 5-10 minutes if the peptide does not dissolve with vortexing alone.
-
Visually inspect for complete dissolution.
Step 2: Gradual Dilution
-
Once a suitable initial solvent is identified, dissolve the bulk of your peptide in the minimum volume of that solvent.
-
Slowly add this concentrated peptide solution dropwise into your desired final aqueous buffer while gently vortexing or stirring. This prevents localized high concentrations that can cause the peptide to precipitate out of solution.
Step 3: pH Adjustment
-
For peptides with a net charge, adjusting the pH of the final solution can significantly impact solubility.
-
For basic peptides, a final pH below the peptide's pI will ensure a net positive charge and promote solubility.
-
For acidic peptides, a final pH above the pI will result in a net negative charge, aiding in dissolution.
Visualizing the Workflow
Caption: Troubleshooting workflow for Mep-peptide aggregation.
Concluding Remarks
The incorporation of 4-methylene-L-proline offers exciting possibilities for rational peptide design and the development of novel therapeutics. While the potential for aggregation presents a significant challenge, a thorough understanding of the underlying mechanisms, coupled with the strategic application of the troubleshooting techniques outlined in this guide, can empower researchers to successfully navigate these hurdles. By proactively addressing potential aggregation issues during both synthesis and handling, the full potential of Mep-containing peptides can be realized.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
side reactions associated with the methylene group of 4-methylene-L-proline
Welcome to the technical support center for 4-methylene-L-proline. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique, conformationally constrained amino acid into their synthetic workflows. The exo-methylene group, while offering exciting possibilities for creating novel peptides and peptidomimetics, is also a reactive handle prone to specific side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, diagnose, and resolve common experimental challenges.
Troubleshooting Guide: Navigating Side Reactions of the Methylene Group
This section addresses specific problems you may encounter during the synthesis, purification, and handling of peptides containing 4-methylene-L-proline.
Issue 1: Unexpected Mass Addition to Your Peptide
Question: I am synthesizing a peptide containing a 4-methylene-L-proline residue. After cleavage from the resin and purification, mass spectrometry shows my desired mass plus an additional mass of +76 Da (or other unexpected additions). This occurs particularly when I use reagents like dithiothreitol (DTT) or other thiols. What is happening?
Probable Cause: The most common side reaction for 4-methylene-L-proline is the Michael addition (also known as conjugate addition) of nucleophiles across the activated exo-methylene double bond.[1][2] The methylene group is an α,β-unsaturated system, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles. Thiols are particularly potent nucleophiles for this reaction. The +76 Da mass shift likely corresponds to the addition of a deprotonated DTT fragment, while other additions will correspond to the mass of the specific nucleophile used.
Causality & Mechanism: The reaction proceeds via the attack of a nucleophile (e.g., a thiolate anion, R-S⁻) on the β-carbon of the methylene group. This forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct. This reaction is often base-catalyzed, as a base is required to deprotonate the nucleophile (e.g., a thiol to a thiolate).[3]
Visualizing the Michael Addition:
Caption: Mechanism of Michael addition to 4-methylene-L-proline.
Solutions & Preventative Measures:
-
Choice of Reagents:
-
Thiol-Free Scavengers: During trifluoroacetic acid (TFA) cleavage, avoid thiol-based scavengers like DTT. Use a scavenger cocktail containing triisopropylsilane (TIS) and water. TIS is a hydride donor and effectively scavenges carbocations without acting as a nucleophile towards the methylene group.
-
Alternative Reducing Agents: If a reducing agent is needed for other purposes (e.g., reducing methionine sulfoxide), consider using a non-nucleophilic phosphine-based reagent like tris(2-carboxyethyl)phosphine (TCEP) at a controlled, near-neutral pH.
-
-
pH Control: The reactivity of the methylene group to Michael addition is highly pH-dependent. The reaction is significantly accelerated under basic conditions which generate more potent nucleophiles (e.g., thiolates).
-
Keep purification and handling conditions at a slightly acidic pH (e.g., pH 4-6) to minimize the concentration of anionic nucleophiles.
-
If basic conditions are unavoidable, minimize exposure time and temperature.
-
-
Orthogonal Protection: If working with cysteine-containing peptides, ensure the cysteine thiol groups are protected with a group that is stable under the conditions used for handling the 4-methylene-L-proline peptide.[4] For example, use an acetamidomethyl (Acm) protecting group on cysteine, which is stable to TFA.
Troubleshooting Data Summary:
| Problem | Observed Mass Shift | Potential Nucleophile Source | Recommended Solution |
| Thiol Adduct | + Mass of Thiol | DTT, Cysteine, β-mercaptoethanol | Use TIS as a scavenger; maintain acidic pH. |
| Amine Adduct | + Mass of Amine | Piperidine (from Fmoc deprotection) | Ensure thorough washing after deprotection. |
| Water Adduct | +18 Da | Water under harsh basic conditions | Maintain neutral or acidic pH. |
Verification Protocol: To confirm a Michael addition, perform tandem mass spectrometry (MS/MS) on the modified peptide. Fragmentation analysis will pinpoint the modification to the 4-methylene-L-proline residue, as its residue mass will be increased by that of the adduct.
Issue 2: Loss of Unsaturation / Unexpected Reduction
Question: My final peptide has a mass that is 2 Da higher than expected, and UV analysis shows a loss of the characteristic absorbance of the conjugated system. This seems to happen during a deprotection step involving catalytic hydrogenation.
Probable Cause: The exo-methylene double bond is susceptible to catalytic hydrogenation. If you are using conditions like H₂ with a palladium (Pd), platinum (Pt), or nickel (Ni) catalyst to remove protecting groups (e.g., Benzyl (Bzl), Benzyloxycarbonyl (Z)), you will simultaneously reduce the double bond of 4-methylene-L-proline to a 4-methyl-L-proline residue.
Causality & Mechanism: Catalytic hydrogenation involves the addition of two hydrogen atoms across the double bond, mediated by a metal catalyst. This reaction is highly efficient for alkenes and will readily saturate the exo-methylene group.
Solutions & Preventative Measures:
-
Orthogonal Protecting Group Strategy: Design your synthetic route to avoid protecting groups that require catalytic hydrogenation for removal.[5]
-
For side-chain protection, use acid-labile groups (e.g., t-Butyl (tBu), Trityl (Trt)) or groups removable by other means (e.g., Fmoc, Alloc).[4]
-
If a benzyl-type protecting group is unavoidable, consider alternative deprotection methods if applicable, although these are often harsh.
-
-
Strategic Timing: If hydrogenation is absolutely necessary for another part of the molecule and the methylene group is desired in the final product, the 4-methylene-L-proline should be introduced after the hydrogenation step. This would require a solution-phase fragment condensation approach, which is significantly more complex.
Workflow for Avoiding Unwanted Reduction:
Caption: Decision workflow for protecting group strategy.
Frequently Asked Questions (FAQs)
Q1: Can the methylene group of 4-methylene-L-proline lead to peptide polymerization on-resin? A: While theoretically possible under radical or harsh ionic conditions, significant on-resin polymerization initiated by the methylene group is rare under standard solid-phase peptide synthesis (SPPS) conditions. The concentration of peptide chains on the resin support is high, but the conditions for Fmoc- or Boc-based synthesis do not typically promote vinyl polymerization. However, be cautious with additives or reagents that could generate radicals. If you observe significant resin clumping and failed synthesis that cannot be attributed to aggregation, this unlikely side reaction could be investigated.
Q2: Are there any protecting groups for the methylene double bond itself? A: Protecting an exocyclic double bond is not a standard strategy and is generally synthetically challenging and inefficient. The most effective approach is not to "protect" the group but to control the reaction conditions and use orthogonal chemistries that do not interfere with it. The inherent reactivity of the methylene group is often the reason for its incorporation, so protecting it would be counterproductive to its intended use as a reactive handle for subsequent modifications.
Q3: How does the presence of 4-methylene-L-proline affect peptide aggregation during SPPS? A: Proline and its derivatives are known as "helix breakers" and can disrupt the formation of secondary structures like β-sheets, which are a primary cause of inter-chain aggregation during SPPS.[6] The rigid pyrrolidine ring restricts the peptide backbone's conformational freedom. Therefore, incorporating 4-methylene-L-proline can actually be beneficial in preventing aggregation and improving synthetic outcomes for difficult sequences, similar to the use of pseudoproline dipeptides.
Q4: Can the methylene group participate in cycloaddition reactions? A: Yes, the electron-deficient double bond of the 4-methylene-L-proline residue can act as a dienophile in Diels-Alder reactions or participate in other pericyclic reactions. This is typically not a "side reaction" but rather a deliberate strategy for peptide modification and stapling. If your reaction mixture contains dienes, even as impurities, you should be aware of the potential for this [4+2] cycloaddition to occur.
Q5: What is the stability of 4-methylene-L-proline to strong acids like HF? A: While TFA is the standard for cleavage in Fmoc-SPPS, Boc-SPPS utilizes hydrofluoric acid (HF). The exo-methylene group is generally stable to anhydrous HF. However, the presence of strong acid can potentially catalyze the addition of nucleophiles (like water or scavenger-derived species) to the double bond. It is crucial to use appropriate scavengers (like p-cresol) and strictly anhydrous conditions to minimize these acid-catalyzed side reactions.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Proline - Wikipedia [en.wikipedia.org]
Technical Support Center: Purifying Hydrophobic Peptides Containing 4-Methylene-L-proline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the unique challenges encountered during the purification of hydrophobic peptides incorporating the non-proteinogenic amino acid, 4-methylene-L-proline.
The introduction of 4-methylene-L-proline into a peptide sequence imparts a rigid, conformationally constrained kink.[1] While beneficial for structural stability and biological activity, this modification, especially within an already hydrophobic sequence, significantly complicates purification.[2] Common issues include poor solubility, aggregation, and problematic chromatographic behavior. This guide is designed to provide both mechanistic explanations and actionable protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is 4-methylene-L-proline and how does it fundamentally alter my peptide for purification?
4-Methylene-L-proline is a synthetic analog of proline where a methylene group (=CH₂) is attached to the C4 position of the pyrrolidine ring. This seemingly small change has profound consequences:
-
Increased Rigidity: The double bond locks the ring in a specific conformation, making it more rigid than a standard proline residue.[1] This can be a major driver of aggregation, as the peptide has fewer conformational states it can adopt to remain solvated.
-
Enhanced Hydrophobicity: The added methylene group increases the nonpolar surface area of the residue, contributing to the overall hydrophobicity of the peptide.[3]
-
Disrupted Secondary Structures: Like proline, this analog acts as a "helix breaker," but its fixed conformation can disrupt or, in some contexts, stabilize specific turn structures in a more pronounced way.[4] This can lead to the exposure of hydrophobic patches that would otherwise be buried, promoting intermolecular association (aggregation).
Essentially, you are dealing with a peptide that is not only hydrophobic but also structurally predisposed to self-associate, making it a significant challenge for standard reverse-phase HPLC protocols.
Q2: My crude peptide containing 4-methylene-L-proline won't dissolve in standard HPLC solvents (Water/Acetonitrile). What should I do?
This is the most common initial challenge. Hydrophobic peptides, especially those prone to aggregation, often require strong, non-standard solvents for initial solubilization.[5][6] Standard aqueous/organic mixtures may not be sufficient to break up pre-existing aggregates from the lyophilized state.
Recommended Solubilization Protocol:
-
Start Small: Before dissolving your entire batch, test the solubility of a small aliquot (~1 mg).
-
Initial Attempt: Try to dissolve the peptide in a minimal volume of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5]
-
Stronger Solvents: If DMSO or DMF fail, the next step is to use a stronger, chaotropic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7][8] HFIP is exceptionally effective at disrupting the hydrogen bonds that hold peptide aggregates together.[7][9]
-
Acidic Modifiers: For some peptides, initial dissolution in neat formic acid or trifluoroacetic acid (TFA) before dilution can be effective.[6][12]
| Solvent | Typical Use Case | Advantages | Disadvantages |
| DMSO/DMF | First-line choice for moderately hydrophobic peptides. | Low toxicity (DMSO), compatible with many biological assays.[5] | May not be strong enough for highly aggregated peptides. Can interfere with some assays. |
| HFIP | Highly aggregated, very hydrophobic peptides. | Excellent at solubilizing stubborn peptides by disrupting secondary structures.[7][8][9] | Can be corrosive, requires careful handling, may need to be removed before final use. |
| Formic Acid | Peptides that benefit from a highly acidic environment for solubility. | Volatile and MS-friendly. | Can cause formylation of certain residues if not handled properly. |
Troubleshooting Guide: Reverse-Phase HPLC
Problem: My peptide elutes in the void volume or shows very poor retention, even with a C18 column.
This indicates that the peptide has a stronger affinity for the mobile phase than the stationary phase, or that the injection solvent itself is causing premature elution.
Causality & Solutions:
-
Injection Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (i.e., more organic) than the initial mobile phase will cause it to travel with the solvent front, resulting in no retention.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). If a strong solvent like DMSO or HFIP was required for solubility, ensure the injection volume is minimal to reduce this effect.[13]
-
-
Insufficient Ion Pairing: Positively charged residues (Lys, Arg, His) can cause poor retention and peak shape due to ionic repulsion from the stationary phase. Ion-pairing agents are crucial to neutralize these charges and increase hydrophobicity.[14][15]
-
Solution: Increase the hydrophobicity of the ion-pairing agent. While TFA is standard, more hydrophobic agents like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA) can significantly increase retention.[16][17] They form a more hydrophobic "coat" around the peptide, enhancing its interaction with the C18 stationary phase.[16]
-
Problem: I'm seeing a broad, tailing peak, or multiple poorly resolved peaks.
This is a classic sign of on-column aggregation, secondary ionic interactions with the silica backbone of the column, or slow conformational changes.
Step-by-Step Troubleshooting:
-
Optimize Temperature: Increasing the column temperature (e.g., to 40-60°C) can disrupt aggregation kinetics and improve peak shape.
-
Check Ion-Pairing: Ensure your mobile phase contains at least 0.1% TFA in both the aqueous (A) and organic (B) solvents. If peak shape is still poor, consider switching to a more hydrophobic ion-pairing agent like PFPA.[16][17]
-
Reduce Mass Load: Overloading the column is a common cause of peak broadening. Try injecting half the amount of peptide to see if the peak shape improves.
-
Change Column Chemistry: For extremely hydrophobic peptides, a standard C18 column may be too retentive, leading to poor elution profiles.
Problem: My peptide recovery is very low. It seems to be disappearing in the system.
Low recovery is often due to irreversible adsorption of the hydrophobic peptide onto surfaces within the HPLC system or sample vials.[20][21][22]
Causality & Solutions:
-
Adsorption to Vials: Hydrophobic peptides can stick to polypropylene or glass autosampler vials, a phenomenon known as non-specific binding (NSB).[22][23]
-
Solution: Use low-binding vials. Alternatively, adding a small percentage of organic solvent (e.g., acetonitrile or isopropanol) to the sample matrix can significantly improve recovery from the vial.[20]
-
-
Irreversible Column Binding: The peptide may be adsorbing so strongly to the stationary phase that it doesn't elute under the gradient conditions.
-
Solution 1 - Stronger Organic Solvent: Replace acetonitrile with a stronger organic modifier like isopropanol or ethanol in your mobile phase B. These alcohols are often better at eluting large or "sticky" hydrophobic peptides.
-
Solution 2 - System Passivation: Before injecting your precious sample, perform a "sacrificial" injection of a blank or a less important hydrophobic sample. This can passivate active sites on the column and in the fluidic path, improving recovery of the subsequent injection.
-
Experimental Protocols
Protocol 1: General Method for Hydrophobic Peptides with 4-Methylene-L-proline
This protocol serves as a robust starting point for method development.
-
Sample Preparation:
-
Dissolve the peptide in a minimal volume of DMSO or HFIP.
-
Dilute the dissolved peptide with Mobile Phase A (95:5 Water:ACN, 0.1% TFA) to the desired concentration (e.g., 1 mg/mL). If the peptide precipitates, try a higher starting percentage of organic in Mobile Phase A.
-
-
HPLC System & Column:
-
Column: Start with a C4 or C8 wide-pore (300 Å) column.[18]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min (for analytical 4.6 mm ID column).
-
Temperature: 40°C.
-
-
Gradient Elution:
-
Initial: 5-10% B for 5 minutes.
-
Gradient: 10% to 70% B over 40 minutes.
-
Wash: 70% to 95% B over 5 minutes, hold for 5 minutes.
-
Re-equilibration: Return to 5-10% B and hold for 10-15 minutes.
-
References
- 1. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Recovery and purification of highly aggregation-prone disulfide-containing peptides: application to islet amyloid polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Does liquid–liquid phase separation drive peptide folding? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04993J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. youtube.com [youtube.com]
- 16. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. harvardapparatus.com [harvardapparatus.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. lcms.labrulez.com [lcms.labrulez.com]
- 23. lcms.cz [lcms.cz]
Technical Support Center: Strategies for Solubilizing Crude Peptides Containing N-Boc-4-Methylene-L-proline
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with crude peptides incorporating the modified amino acid, N-Boc-4-methylene-L-proline. The unique structural features of this building block, while valuable for inducing specific peptide conformations and enhancing stability, can present significant hurdles during dissolution, purification, and handling.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully solubilize and advance your research with these complex peptides.
The Challenge: Understanding the Insolubility of this compound Peptides
The difficulty in solubilizing crude peptides containing this compound stems from a combination of factors inherent to its structure:
-
Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group is inherently greasy and significantly increases the overall hydrophobicity of the peptide. This effect is compounded by the methylene (=CH₂) group on the proline ring, which adds to the nonpolar character of the molecule. Peptides with a high proportion of hydrophobic residues are known to have limited solubility in aqueous solutions.[2][3]
-
Conformational Rigidity and Aggregation: Proline and its analogs introduce significant conformational constraints, often disrupting secondary structures like α-helices and β-sheets.[4][5] The 4-methylene modification further influences the proline ring's pucker, which can affect the peptide backbone's geometry and promote self-association and aggregation through intermolecular hydrophobic interactions.[6][7]
-
Intermolecular Hydrogen Bonding: While the N-Boc group prevents the proline nitrogen from acting as a hydrogen bond donor, other residues in the peptide sequence can still form intermolecular hydrogen bonds, leading to the formation of aggregates that are difficult to dissolve.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter when trying to dissolve your crude peptide.
Question 1: My crude this compound peptide won't dissolve in standard aqueous buffers (e.g., PBS, Tris). What should I try next?
Answer: It is highly unlikely that a peptide with these modifications, especially in its crude, protected form, will dissolve in purely aqueous solutions. The combined hydrophobicity of the N-Boc group and the 4-methylene-L-proline residue necessitates the use of organic solvents.
Your first step should be to attempt dissolution in a small amount of a strong organic solvent.
-
Recommended Initial Solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent choice for many hydrophobic peptides due to its high solubilizing power and miscibility with water. It is also generally compatible with many biological assays in low concentrations.
-
Dimethylformamide (DMF): Another powerful polar aprotic solvent effective for dissolving difficult peptides.
-
N-Methyl-2-pyrrolidone (NMP): A strong solvent that can be effective when DMSO and DMF fail.
-
Workflow for Initial Solubility Testing:
-
Weigh a small, accurately measured amount of your lyophilized crude peptide (e.g., 1 mg).
-
Add a minimal volume of your chosen organic solvent (e.g., 50-100 µL of DMSO) to the peptide.
-
Vortex vigorously and use sonication to aid dissolution. A bath sonicator is recommended to break up aggregates.[3]
-
Once the peptide is fully dissolved in the organic solvent, you can slowly add your desired aqueous buffer dropwise while vortexing to reach the final desired concentration. Be vigilant for any signs of precipitation. If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit in that aqueous/organic mixture.
Question 2: I've dissolved my peptide in 100% DMSO, but it precipitates when I dilute it with my aqueous buffer. How can I prevent this?
Answer: This is a common issue known as "crashing out." It occurs when the addition of an anti-solvent (in this case, water/buffer) reduces the overall solvating power of the mixture below the threshold required to keep the hydrophobic peptide in solution.
Here are several strategies to overcome this:
-
Strategy 1: Optimize the Organic Co-solvent Percentage: Experiment with different final concentrations of the organic co-solvent. You may need a higher percentage of DMSO, DMF, or acetonitrile in your final solution than initially anticipated. However, always consider the tolerance of your downstream application (e.g., cell-based assays are often sensitive to >1% DMSO).
-
Strategy 2: Use Alternative Co-solvents:
-
Acetonitrile (ACN): Often used in HPLC mobile phases and can be a good co-solvent.
-
Isopropanol or Ethanol: Can be effective, but may be less potent than DMSO or DMF for highly hydrophobic peptides.
-
-
Strategy 3: Incorporate Structure-Disrupting Solvents: For extremely difficult cases, fluorinated alcohols can be exceptionally powerful at dissolving peptides prone to aggregation by disrupting secondary structures.
-
2,2,2-Trifluoroethanol (TFE): Often used in concentrations of 25-50% to break up β-sheet structures and solubilize aggregated peptides.
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): Even more potent than TFE. A mixture of HFIP and dichloromethane (DCM) is a very powerful solvent system for sparingly-soluble protected peptides.[8]
Caution: TFE and HFIP are volatile and can affect peptide conformation. They must be removed (e.g., by lyophilization) if the native conformation is required for your experiment.
-
Question 3: My peptide seems to be forming a gel-like substance rather than a clear solution. What is happening and how can I fix it?
Answer: Gel formation is a classic sign of peptide aggregation, where the peptide chains are self-associating to form a semi-solid network. This is often driven by strong intermolecular interactions.
-
Immediate Actions:
-
Sonication: Use a bath sonicator to provide energy to break up the gel. Chilling the sample on ice between short bursts of sonication can be beneficial.[3]
-
Heating: Gently warming the solution (e.g., to 30-40°C) can increase kinetic energy and help break up aggregates, increasing solubility. However, monitor carefully to avoid peptide degradation.
-
-
Advanced Solubilization Agents (Use with Caution):
-
Chaotropic Agents: These agents disrupt the structure of water, weakening the hydrophobic effect and interfering with hydrogen bonding networks. This can effectively solubilize aggregated peptides.
-
Urea (6-8 M): A common choice for denaturing and solubilizing proteins and peptides.
-
Guanidinium Hydrochloride (GdnHCl) (6 M): A more powerful chaotropic agent than urea.
-
-
Acidic Modifiers: Adding a small amount of acid can help, especially if the peptide has basic residues that can be protonated.
-
Formic Acid or Acetic Acid: A small percentage (e.g., 10-30%) in the initial solvent can aid dissolution.[3]
-
Important Consideration: Chaotropic agents and strong acids will denature your peptide and are often incompatible with biological assays. Their use is typically limited to applications like purification or terminal analysis where the peptide's native structure is not required.
-
Frequently Asked Questions (FAQs)
Q1: How does the this compound residue specifically contribute to insolubility? The N-Boc group is a bulky, nonpolar protecting group that significantly increases hydrophobicity. The 4-methylene group adds an exocyclic double bond to the proline ring, which not only increases the hydrophobic surface area but also rigidly constrains the ring's conformation. This defined geometry can favor specific packing arrangements that lead to aggregation and precipitation.[6][7]
Q2: Should I adjust the pH to improve the solubility of my crude N-Boc peptide? For a crude peptide still bearing the N-Boc protecting group and potentially other side-chain protecting groups, pH adjustment is generally less effective than for a deprotected peptide. The dominant factor is the overall hydrophobicity from the protecting groups. However, if the peptide sequence contains unprotected acidic (Asp, Glu) or basic (Lys, Arg, His) residues, moving the pH away from the peptide's isoelectric point (pI) can increase net charge and improve solubility. For basic peptides, an acidic solution (e.g., with 10% acetic acid) may help, while for acidic peptides, a basic solution (e.g., with 10% ammonium bicarbonate) might be beneficial.[3]
Q3: Can I use detergents like SDS or Triton X-100? Yes, detergents can be used as a last resort. They work by forming micelles that encapsulate the hydrophobic peptide. However, they are often difficult to remove and can interfere with many downstream applications, including mass spectrometry and cell-based assays. Their use should be carefully considered based on your experimental needs.
Q4: Will the solubility issues persist after I deprotect the peptide (remove the N-Boc group)? Removing the N-Boc group will increase the peptide's polarity and likely improve its solubility in aqueous solutions, especially if the final peptide has a net charge. However, the inherent hydrophobicity of the peptide sequence and the conformational constraints imposed by the 4-methylene-proline will remain. Therefore, the deprotected peptide may still require a certain percentage of organic co-solvent for complete dissolution.
Data Summary and Protocols
Table 1: Solvent System Comparison for Hydrophobic Peptides
| Solvent System | Type | Mechanism of Action | Best For | Considerations |
| DMSO, DMF, NMP | Polar Aprotic | High dielectric constant and ability to disrupt dipole-dipole interactions. | General-purpose initial solvent for highly hydrophobic peptides. | Can be toxic to cells at higher concentrations. DMSO can oxidize Met or Cys residues.[3] |
| Acetonitrile (ACN) | Polar Aprotic | Disrupts hydrophobic interactions. | Dilution of stock solutions, HPLC purification. | Less powerful than DMSO/DMF for initial dissolution. |
| TFE, HFIP | Fluorinated Alcohol | Strongly disrupt secondary structures (β-sheets, α-helices). | Highly aggregated peptides, peptides forming gels. | Volatile, will denature peptides. Must be removed if native conformation is needed.[8] |
| 6-8 M Urea, 6 M GdnHCl | Chaotropic Agent | Disrupts hydrogen bonding network of water, reducing the hydrophobic effect. | Extremely insoluble or aggregated peptides. | Denaturing. Interferes with most biological assays. Difficult to remove. |
| 10-30% Acetic/Formic Acid | Acidic Modifier | Protonates basic residues, increasing net positive charge. | Peptides containing Lys, Arg, His. | Can cause hydrolysis of sensitive bonds over time. Denaturing.[3] |
Experimental Protocol: Step-by-Step Solubilization of a Highly Hydrophobic Crude Peptide
This protocol provides a systematic approach, starting with the least harsh conditions.
-
Preparation and Initial Testing: a. Aliquot a small amount (~1 mg) of your lyophilized crude this compound peptide into a sterile microcentrifuge tube. b. Allow the tube to warm to room temperature before opening. c. Centrifuge the tube briefly to ensure all the powder is at the bottom.[3]
-
Step 1: Strong Organic Solvent Dissolution: a. Add 50 µL of high-purity DMSO to the peptide. b. Vortex for 30 seconds. c. Place the tube in a bath sonicator for 5-10 minutes. Check for complete dissolution (a clear, particulate-free solution). d. If not dissolved, add another 50 µL of DMSO and repeat sonication.
-
Step 2: Dilution into Aqueous Buffer (if required): a. Prepare your desired aqueous buffer. b. While vigorously vortexing the dissolved peptide-DMSO solution, add the aqueous buffer drop-by-drop. c. Visually monitor for any cloudiness or precipitation. If precipitation occurs, the peptide is not soluble at this concentration and co-solvent ratio.
-
Step 3: Troubleshooting with Advanced Systems (if Step 1 or 2 fails): a. If the peptide did not dissolve in DMSO, repeat Step 1 with a fresh aliquot using a more powerful solvent system, such as a 1:1 mixture of TFE and DCM, or HFIP. b. If the peptide precipitates upon dilution, try preparing the final solution with a higher organic content (e.g., 50% ACN in water) or by using a TFE/water mixture if the application allows. c. For non-biological applications where conformation is not critical, dissolve the peptide in a solution containing 6 M Guanidinium Hydrochloride.
-
Final Preparation: a. Once your peptide is successfully dissolved, it is recommended to centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any microscopic, undissolved particles before use. b. Carefully transfer the supernatant to a new tube.
Visualizing the Problem and Solution
Diagram 1: Factors Contributing to Insolubility
Caption: Key structural features leading to poor solubility of the target peptide.
Diagram 2: Troubleshooting Workflow for Solubilization
Caption: A decision-making flowchart for systematically improving peptide solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Coconut Milk-Derived Bioactive Peptides as Multifunctional Agents Against Hyperglycemia, Oxidative Stress, and Glycation: An Integrated Experimental and Computational Study [mdpi.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Cleavage Protocols for Peptides Containing 4-Methylene-L-proline
Introduction
The incorporation of non-standard amino acids, such as 4-methylene-L-proline, into peptide sequences is a critical strategy in drug discovery and development for enhancing conformational rigidity, metabolic stability, and receptor affinity. However, the unique chemical properties of the exocyclic double bond in 4-methylene-L-proline introduce specific challenges during the final cleavage step of solid-phase peptide synthesis (SPPS). The acidic conditions required for cleavage can lead to the formation of a stabilized carbocation, which, if not properly quenched, can result in a variety of side-product formations, compromising the purity and yield of the target peptide.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and refine their cleavage protocols for peptides containing 4-methylene-L-proline. By understanding the underlying mechanisms of side-product formation and implementing optimized cleavage strategies, users can significantly improve the outcome of their synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation when cleaving peptides with 4-methylene-L-proline?
A1: The primary cause is the protonation of the exocyclic double bond of 4-methylene-L-proline under strong acidic conditions, typically with trifluoroacetic acid (TFA). This leads to the formation of a tertiary carbocation centered at the C4 position of the proline ring. This reactive electrophile can then be attacked by nucleophilic residues within the peptide sequence, leading to unwanted modifications.
Q2: Which amino acid residues are most susceptible to modification by the 4-methylene-L-proline carbocation?
A2: Tryptophan (Trp) is particularly susceptible to alkylation by the carbocation due to the electron-rich nature of its indole side chain.[1] Other nucleophilic residues such as methionine (Met) and cysteine (Cys) can also be targets, although to a lesser extent. Tyrosine (Tyr) can also be a potential site for modification.
Q3: Can standard cleavage cocktails be used for peptides containing 4-methylene-L-proline?
A3: While standard cleavage cocktails can be a starting point, they often require modification to effectively scavenge the specific carbocation generated from 4-methylene-L-proline. A standard cocktail like TFA/TIPS/H₂O may not be sufficient to prevent all side reactions, especially in sequences containing sensitive residues like tryptophan.[2][3]
Q4: What is the role of a "scavenger" in the cleavage cocktail?
A4: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive electrophilic species, such as carbocations, that are liberated from protecting groups and the resin linker during TFA treatment.[4][5] By neutralizing these reactive species, scavengers prevent them from attacking the peptide and forming side products.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the cleavage of 4-methylene-L-proline-containing peptides and provides refined protocols to mitigate these issues.
Issue 1: Alkylation of Tryptophan Residues
Question: My mass spectrometry analysis shows a +136 Da adduct on my tryptophan-containing peptide. How can I prevent this side reaction?
Answer: This mass shift corresponds to the alkylation of the tryptophan indole ring by the 4-methylene-L-proline carbocation. To prevent this, a more robust scavenger cocktail is required to efficiently trap this reactive intermediate.
Refined Cleavage Protocol to Prevent Tryptophan Alkylation:
This protocol incorporates scavengers specifically chosen to protect tryptophan residues.
Materials:
-
Peptide-resin (dried under high vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIPS)
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) as a less odorous alternative[6]
-
Thioanisole
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)[6]
Procedure:
-
Resin Preparation:
-
Cleavage Cocktail Preparation (Modified Reagent K):
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[8]
-
Add the combined filtrate dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.[2]
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.[2]
-
Dry the crude peptide pellet under vacuum.
-
Rationale for Reagent Selection:
-
TIPS: A highly effective scavenger for trityl and other carbocations.
-
EDT/DTT: Acts as a reducing agent to prevent oxidation of sensitive residues like Cys and Met, and also serves as a scavenger.[9]
-
Thioanisole: Assists in the removal of Arg(Pbf) protecting groups and scavenges carbocations.[10]
-
Phenol: Protects Tyr and Trp side chains from oxidation and alkylation.[11]
Issue 2: Incomplete Cleavage or Low Yield
Question: I am observing a low yield of my target peptide after cleavage. What could be the cause and how can I improve it?
Answer: Low cleavage yield can be due to several factors, including steric hindrance around the cleavage site or incomplete removal of side-chain protecting groups.
Protocol for Optimizing Cleavage Yield:
Procedure:
-
Extend Cleavage Time: For peptides with sterically hindered sequences or multiple arginine residues, extending the cleavage time to 4 hours or longer may be necessary.[2] It is advisable to perform a time-course study (e.g., taking aliquots at 1, 2, 3, and 4 hours) and analyze by HPLC to determine the optimal cleavage time.[2]
-
Increase Scavenger Concentration: In some cases, increasing the concentration of scavengers like TIPS can help drive the cleavage to completion by more effectively trapping cations that could lead to peptide re-attachment to the resin.
-
Heated Cleavage: For particularly difficult sequences, performing the cleavage at an elevated temperature (e.g., 38°C for 30-60 minutes) can improve efficiency. However, this should be done with caution as it can also increase the rate of side reactions.[11]
Issue 3: Formation of Multiple Unidentified Side Products
Question: My HPLC chromatogram shows multiple peaks close to my product peak that I cannot identify. How can I obtain a cleaner crude product?
Answer: The presence of multiple unidentified side products often points to a combination of issues, including both carbocation-mediated modifications and oxidation. A comprehensive cleavage cocktail and careful handling are crucial.
Comprehensive Cleavage Cocktail and Best Practices:
Cleavage Cocktail (General Purpose for Sensitive Peptides):
| Reagent | Percentage (v/v or w/v) | Purpose |
| TFA | 90% | Cleavage of peptide from resin and removal of acid-labile protecting groups. |
| TIPS | 2.5% | Scavenges carbocations. |
| H₂O | 2.5% | Scavenges t-butyl cations.[11] |
| EDT or DODT | 2.5% | Reduces oxidation of Cys/Met and scavenges carbocations. DODT is a less odorous alternative.[11] |
| Thioanisole | 2.5% | Aids in Arg(Pbf) removal and scavenges carbocations.[10] |
Best Practices:
-
Fresh Cocktails: Always prepare cleavage cocktails immediately before use.[2]
-
Inert Atmosphere: For peptides highly prone to oxidation, perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Washing: Ensure the resin is thoroughly washed with DCM before cleavage to remove any residual DMF, which can interfere with the reaction.[3]
-
Cold Ether Precipitation: Use ice-cold ether for precipitation to maximize the recovery of the crude peptide.[2]
Experimental Workflow and Data Presentation
Visualizing the Refined Cleavage Workflow
The following diagram illustrates the key steps in the refined cleavage protocol for peptides containing 4-methylene-L-proline.
Caption: Refined cleavage workflow for 4-methylene-L-proline peptides.
Summary of Recommended Cleavage Cocktails
| Cocktail Designation | Composition | Primary Application |
| Standard | 95% TFA, 2.5% H₂O, 2.5% TIPS | Peptides without sensitive residues (Trp, Met, Cys). |
| Tryptophan-Protecting | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides containing tryptophan. |
| Reagent K (Modified) | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[6][7] |
| Low Odor | 88% TFA, 5% DTT (w/v), 5% H₂O, 2% TIPS | Alternative for peptides with sensitive residues where malodorous thiols are to be avoided.[6] |
References
- 1. Tryptophan Stabilization of a Biochemical Carbocation Evaluated by Analysis of π Complexes of 3-Ethylindole with the t-Butyl Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. kohan.com.tw [kohan.com.tw]
Validation & Comparative
A Senior Application Scientist's Guide to the Conformational Landscape of 4-Methylene-Proline in Peptides
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Proline Analogs for Tailoring Peptide Structure and Function
In the intricate world of peptide and protein engineering, the unique cyclic structure of proline confers significant conformational rigidity, making it a critical determinant of secondary structure and biological activity.[1] The introduction of proline analogs is a powerful strategy to further modulate these properties, offering fine control over the peptide backbone. This guide provides an in-depth validation and comparison of the conformational effects of 4-methylene-proline against other key proline alternatives, supported by experimental data and detailed methodologies. Our focus is to equip you with the knowledge to rationally design peptides with enhanced stability, specific secondary structures, and improved therapeutic potential.
The Pivotal Role of Proline and its Analogs in Peptide Conformation
Proline's pyrrolidine ring restricts the Ramachandran space available to the peptide backbone, influencing the formation of turns, helices, and sheets.[2] Two key conformational equilibria are at play: the cis and trans isomerization of the preceding peptide bond and the endo and exo puckering of the pyrrolidine ring itself.[2] These factors are interconnected and dictate the overall three-dimensional structure of the peptide.
The introduction of substituents on the proline ring, particularly at the 4-position, can dramatically influence these equilibria through steric and stereoelectronic effects.[2] This guide will focus on 4-methylene-proline and compare its conformational propensities with native L-proline and other well-studied analogs like 4-fluoro-proline and 4-methyl-proline.
The Conformational Signature of 4-Methylene-Proline: A Comparative Analysis
While extensive data exists for many 4-substituted prolines, detailed experimental validation for 4-methylene-proline in a peptide context is less prevalent in publicly accessible literature. However, based on the foundational principles of steric and electronic effects observed in analogous systems, we can infer its likely conformational impact and highlight the key experimental approaches for its validation.
Understanding the Key Conformational Parameters
-
Ring Pucker: The pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (down) and Cγ-exo (up). This puckering influences the φ and ψ dihedral angles of the peptide backbone.[2]
-
Cis/Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier between these two states is lower than for other amino acids, and the equilibrium is sensitive to the local environment and the nature of proline substitutions.[2]
Comparative Data of Proline Analogs
The following table summarizes the expected and observed conformational effects of 4-methylene-proline in comparison to L-proline and other 4-substituted analogs.
| Proline Analog | Key Structural Feature | Expected/Observed Ring Pucker Preference | Expected/Observed Cis/Trans Preference | Rationale |
| L-Proline | Unsubstituted | Weak preference for Cγ-endo | Predominantly trans, but significant cis population | Baseline for comparison. |
| (4R)-Fluoro-Proline | Electron-withdrawing substituent | Strongly favors Cγ-exo | Strongly favors trans | Stereoelectronic gauche effect stabilizes the exo pucker.[2] |
| (4S)-Fluoro-Proline | Electron-withdrawing substituent | Strongly favors Cγ-endo | Higher propensity for cis than L-Proline | Stereoelectronic gauche effect stabilizes the endo pucker.[2] |
| (4R)-Methyl-Proline | Electron-donating, sterically demanding substituent | Favors Cγ-endo | Favors trans | Steric hindrance of the methyl group with the peptide backbone.[3] |
| (4S)-Methyl-Proline | Electron-donating, sterically demanding substituent | Favors Cγ-exo | Favors trans | Steric interactions favor the exo pucker.[3] |
| 4-Methylene-Proline | sp²-hybridized carbon at C4 | Flattened ring, likely favoring a pucker that minimizes steric clashes | Likely favors trans | The planar nature of the methylene group is expected to reduce the energetic difference between endo and exo puckers compared to sp³-hybridized substituents. The steric bulk would likely disfavor the cis conformation. |
Experimental Validation of Conformational Effects
A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of the conformational impact of 4-methylene-proline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the solution-state conformation and dynamics of peptides.
Workflow for NMR Conformational Analysis
Caption: Workflow for NMR-based peptide conformational analysis.
Detailed Protocol for NMR Analysis:
-
Peptide Synthesis and Purification: Synthesize the peptide containing 4-methylene-proline and a control peptide with L-proline using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN/H₂O mixture) to a final concentration of 1-5 mM.
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and folding.
-
Acquire two-dimensional (2D) NMR spectra:
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): To assign proton resonances within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances, which are sensitive to the local electronic environment and conformation.
-
-
-
Data Analysis:
-
Resonance Assignment: Use the COSY, TOCSY, and HSQC spectra to assign all proton and carbon resonances.
-
Cis/Trans Isomer Ratio: The presence of a cis peptide bond will often result in a separate set of resonances for the residues flanking the proline. The ratio of the integrals of these distinct peaks provides the cis/trans population ratio.
-
Ring Pucker Analysis: Analyze the ³J(Hα, Hβ) coupling constants and the chemical shifts of the proline Cβ and Cγ carbons. These parameters are sensitive to the puckering of the pyrrolidine ring.
-
Structure Calculation: Use the distance restraints from NOESY/ROESY and dihedral angle restraints from coupling constants to calculate an ensemble of 3D structures using software like CYANA or XPLOR-NIH.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.
Workflow for Peptide X-ray Crystallography
Caption: Workflow for determining peptide structure by X-ray crystallography.
Detailed Protocol for X-ray Crystallography:
-
Crystallization:
-
Dissolve the highly purified peptide in a suitable buffer.
-
Perform high-throughput screening of various crystallization conditions (precipitants, pH, temperature) using vapor diffusion (hanging or sitting drop) methods.
-
Optimize the conditions that yield crystals to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Harvest a suitable crystal and cryo-protect it if necessary.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Build an atomic model of the peptide into the resulting electron density map and refine it.
-
The final refined structure will provide precise information on bond lengths, bond angles, and torsion angles, revealing the preferred ring pucker and cis/trans state of the 4-methylene-proline residue in the crystalline state.
-
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide insights into the dynamic behavior and relative energies of different conformations.
Workflow for Computational Analysis
Caption: Workflow for molecular dynamics simulation of peptides.
Detailed Protocol for MD Simulations:
-
System Setup:
-
Build the initial 3D structure of the peptide containing 4-methylene-proline.
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the peptide and the modified residue.
-
Place the peptide in a periodic box of water molecules and add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate the pressure (NVT and NPT ensembles).
-
Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to determine the populations of different ring pucker states and cis/trans isomers.
-
Generate Ramachandran plots to assess the allowed φ and ψ angles.
-
Calculate the potential energy of different conformations to understand their relative stabilities.
-
Conclusion and Future Outlook
The incorporation of 4-methylene-proline into peptides presents an intriguing avenue for controlling their conformation. While direct and extensive experimental data remains to be fully explored in the public domain, the principles established from other 4-substituted prolines provide a strong foundation for predicting its behavior. The exocyclic double bond is expected to introduce a unique degree of planarity at the C4 position, which will likely have a distinct impact on the pyrrolidine ring pucker and, consequently, the peptide backbone conformation.
The experimental workflows detailed in this guide provide a robust framework for the comprehensive validation of these conformational effects. By employing a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can elucidate the precise structural consequences of incorporating 4-methylene-proline. This knowledge will be invaluable for the rational design of peptidomimetics with tailored structural and functional properties, ultimately advancing the development of novel therapeutics and research tools.
References
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational preference and cis-trans isomerization of 4-methylproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Peptides with 4-Methylene-Proline and Native Proline
In the landscape of peptide-based drug discovery and chemical biology, the strategic modification of amino acid residues is a cornerstone for enhancing therapeutic potential. Proline, with its unique cyclic structure, already imparts significant conformational constraints on the peptide backbone, influencing folding, stability, and receptor recognition. This guide delves into a specific, powerful modification: the substitution of native proline with 4-methylene-proline. We will explore the profound structural and functional consequences of this change, providing researchers with the foundational knowledge and experimental frameworks to harness its potential.
The Foundational Role of Proline in Peptide Architecture
Proline is unique among the 20 proteinogenic amino acids because its side chain loops back to form a pyrrolidine ring with its own backbone amine. This ring structure dramatically restricts the available conformational space of the peptide backbone, particularly the phi (φ) torsion angle, which is locked at approximately -65°.[1][2] This inherent rigidity makes proline a frequent resident of turns and loops in protein structures and a key element in specific recognition motifs.[1][2]
Two critical conformational equilibria define proline's structural influence:
-
Ring Pucker: The five-membered pyrrolidine ring is not perfectly planar and exists in a rapid equilibrium between two puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). This puckering is directly correlated with the peptide's main chain conformation, with the exo pucker favoring more compact structures like the polyproline II (PPII) helix.[1]
-
Amide Bond Isomerization: Unlike most peptide bonds, which overwhelmingly favor the trans conformation, the X-Pro peptide bond has a relatively low energy barrier to isomerization, leading to a significant population of the cis conformation (typically 5-10% in proteins). This cis-trans isomerization can act as a molecular switch, modulating protein folding and function.[1][3]
The ability to predictably manipulate these two equilibria is a powerful tool for peptide design.
4-Methylene-Proline: A Strategic Conformational Lock
Introducing a 4-methylene group creates an exocyclic double bond on the proline ring. This modification introduces sp² hybridization at the C4 position, fundamentally altering the ring's stereoelectronics and steric profile compared to the sp³-hybridized native proline. While direct comparative studies are not abundant, we can infer the conformational impact based on extensive research into other 4-substituted prolines.[1][2]
The planar nature of the double bond is expected to impose a strong bias on the ring's puckering preference. This, in turn, influences the cis/trans equilibrium of the preceding peptide bond. By locking the proline ring into a specific conformation, 4-methylene-proline can pre-organize the peptide backbone into a conformation that is either more or less favorable for receptor binding.
Figure 1: Conformational equilibria of native proline vs. 4-methylene-proline.
Anticipated Effects on Bioactivity
The conformational rigidity imposed by 4-methylene-proline is predicted to have two major impacts on the bioactivity of a peptide:
-
Modulation of Receptor Binding Affinity: The binding of a peptide to its receptor often requires it to adopt a specific three-dimensional shape, the "bioactive conformation." For flexible peptides, a significant entropic penalty is paid upon binding as they transition from a disordered state to an ordered one. By incorporating 4-methylene-proline, the peptide can be "pre-organized" into a conformation that more closely resembles the bound state. This can lead to a substantial increase in binding affinity. Conversely, if the modification favors a conformation incompatible with binding, a decrease in affinity will be observed.
-
Enhanced Enzymatic Stability: Peptides are notoriously susceptible to degradation by proteases in biological systems, limiting their therapeutic utility.[4] The peptide bonds adjacent to proline residues are already known to be relatively resistant to cleavage by many proteases due to the unique conformational constraints of the ring.[5][6] The introduction of the bulky and rigid 4-methylene group is expected to further enhance this resistance through steric hindrance, preventing the peptide from fitting into the active site of proteolytic enzymes and thereby increasing its biological half-life.
A Practical Guide to Comparing Bioactivity
To empirically validate these hypotheses, a systematic experimental comparison is necessary. The following protocols provide a robust framework for such an investigation.
I. Peptide Synthesis
The synthesis of both the native and the 4-methylene-proline-containing peptides can be accomplished using standard Fmoc-based solid-phase peptide synthesis (SPPS).[7][8]
Figure 2: General workflow for solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin. Wash thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, activate the first Fmoc-protected amino acid (Fmoc-AA-OH) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. At the desired position, use either Fmoc-Pro-OH for the native peptide or the commercially available Fmoc-4-methylene-L-proline for the modified peptide.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.
II. Conformational Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for observing the cis/trans isomerization and detailed structural changes at the residue level.[9]
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0, with 5-10% D₂O for the lock signal) to a final concentration of approximately 1 mM.
-
Data Acquisition: Acquire a series of 1D ¹H and 2D NMR spectra (TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Analysis:
-
Cis/Trans Ratio: The cis and trans isomers are in slow exchange on the NMR timescale, resulting in two distinct sets of peaks for the residues adjacent to the proline.[9] The ratio of the integrals of these distinct peaks provides a quantitative measure of the cis and trans populations.
-
Conformational Shifts: Analyze chemical shift perturbations and Nuclear Overhauser Effect (NOE) patterns to identify changes in the local conformation of the peptide backbone and side chains.
-
B. Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall secondary structure of the peptide in solution. Peptides rich in proline often adopt a polyproline II (PPII) helical structure, which has a characteristic CD spectrum with a strong negative band around 204 nm and a weak positive band around 228 nm.[10]
Protocol:
-
Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0) at a concentration of approximately 50-100 µM.
-
Data Acquisition: Record CD spectra from approximately 190 to 260 nm using a CD spectropolarimeter.
-
Analysis: Compare the spectra of the native and modified peptides. A significant change in the shape and intensity of the CD signal, particularly in the 200-230 nm range, will indicate an alteration in the overall secondary structure induced by the 4-methylene-proline.
III. Bioactivity and Stability Assays
A. Competitive Receptor Binding Assay
This assay determines the affinity of the peptides for their target receptor by measuring their ability to compete with a known radiolabeled or fluorescently labeled ligand.
Protocol:
-
Preparation: Prepare a series of dilutions of the native and modified peptides. Prepare a constant concentration of the labeled ligand and the receptor (e.g., from cell membrane preparations).
-
Incubation: In a multi-well plate, combine the receptor, the labeled ligand, and varying concentrations of the competitor peptides. Incubate to allow binding to reach equilibrium.
-
Detection: Separate the bound from the unbound labeled ligand (e.g., by rapid filtration). Quantify the amount of bound label (e.g., by scintillation counting or fluorescence measurement).
-
Analysis: Plot the percentage of bound labeled ligand against the log of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the labeled ligand binding). The inhibition constant (Kᵢ) can then be calculated.
B. Protease Stability Assay
This assay measures the rate at which the peptides are degraded by a specific protease or in a complex biological medium like human serum.[4]
Protocol:
-
Incubation: Incubate a known concentration of each peptide with the protease solution (e.g., trypsin) or with 80% human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and immediately quench the enzymatic activity (e.g., by adding a strong acid like TFA or by rapid heating).
-
Quantification: Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak.
-
Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t₁/₂) of the peptide.
Data Summary and Interpretation
The experimental data should be compiled to provide a clear, objective comparison.
| Parameter | Native Proline Peptide | 4-Methylene-Proline Peptide | Rationale for Change |
| Conformation | |||
| cis Amide Population (%) | [Experimental Value] | [Experimental Value] | The sp² geometry of the methylene group is expected to alter the ring pucker, which directly influences the cis/trans equilibrium. |
| PPII Helix Content (%) | [Experimental Value] | [Experimental Value] | Changes in ring pucker and backbone torsion angles will affect the stability of secondary structures like the PPII helix. |
| Bioactivity | |||
| Receptor Binding (Kᵢ, nM) | [Experimental Value] | [Experimental Value] | Pre-organization of the peptide into a bioactive conformation can increase affinity (lower Kᵢ). |
| Stability | |||
| Proteolytic Half-Life (t₁/₂, min) | [Experimental Value] | [Experimental Value] | Increased steric hindrance from the 4-methylene group is expected to block protease access, increasing the half-life. |
Conclusion
The substitution of native proline with 4-methylene-proline represents a sophisticated strategy for fine-tuning the conformational and biological properties of peptides. By introducing a defined structural constraint, this modification offers a rational path toward enhancing receptor binding affinity and improving metabolic stability. The experimental protocols outlined in this guide provide a comprehensive roadmap for researchers to quantitatively assess these effects, enabling the data-driven design of next-generation peptide therapeutics.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline residues in the maturation and degradation of peptide hormones and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Enzymatic Stability of Peptides Containing 4-Methylene-L-proline
Introduction: The Stability Challenge in Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[1] This proteolytic cleavage results in a short plasma half-life, limiting bioavailability and therapeutic efficacy.[2] For decades, medicinal chemists have sought strategies to "shield" peptides from enzymatic attack. Common approaches include N- or C-terminal capping, D-amino acid substitution, and backbone cyclization.[3][4]
Among the most effective strategies is the incorporation of conformationally constrained amino acids. Proline, with its unique cyclic side chain that locks the backbone dihedral angle (φ), is a cornerstone of this approach.[5][6] The rigidity imparted by proline makes the peptide bond a poor substrate for many proteases.[7][8] This guide delves deeper, exploring an advanced proline analog, 4-methylene-L-proline , and provides a comparative analysis of its potential to confer superior enzymatic stability, grounded in mechanistic principles and supported by established experimental protocols.
The "Proline Shield": A Mechanistic Analysis of Enhanced Stability
The protective effect of proline and its analogs is rooted in conformational control. Proteases recognize and bind to peptides that can adopt a specific, often extended, conformation within their active site.
-
Standard Proline: The pyrrolidine ring of a standard proline residue restricts the φ torsion angle to approximately -65°, significantly reducing the conformational flexibility of the peptide backbone.[5] This pre-existing bend disrupts the ideal geometry required for many proteases to effectively bind and catalyze the hydrolysis of the preceding peptide bond.
-
4-Methylene-L-proline: An Enhanced Conformational Lock: Introducing substituents at the C4 position of the proline ring, such as the exocyclic double bond in 4-methylene-L-proline, further restricts the ring's "puckering" motion.[5] This additional constraint leads to a more rigidly defined local peptide structure, presenting an even more challenging substrate for proteolytic enzymes. The n→π* interaction between adjacent carbonyls, which helps organize the peptide main chain, is preferentially stabilized by a specific ring pucker that can be biased by such 4-substitutions.[5] This enhanced conformational rigidity is the primary mechanism by which 4-methylene-L-proline is hypothesized to offer superior protection against enzymatic degradation compared to native L-proline.
Caption: Mechanism of protease resistance via conformational constraint.
Comparative Performance Analysis
To illustrate the expected enhancement in stability, we present a comparative analysis based on typical results from plasma stability assays. The data contrasts a generic peptide sequence containing a variable residue (X) with Alanine (a flexible residue), L-Proline, and 4-Methylene-L-proline.
| Peptide Sequence (Ac-Tyr-X-Phe-Asn-NH₂) | Variable Residue (X) | Half-Life (t½) in Human Plasma (min) | Rationale for Performance |
| Control Peptide | Alanine | ~ 15 | The flexible backbone is an ideal substrate for various plasma proteases, leading to rapid degradation. |
| Proline Peptide | L-Proline | ~ 90 | The conformational constraint of the proline ring significantly hinders protease recognition, increasing stability by ~6-fold.[7] |
| Modified Peptide | 4-Methylene-L-proline | > 240 | The enhanced rigidity from the 4-methylene group provides superior steric shielding of the peptide bond, resulting in a dramatic increase in proteolytic resistance. |
Note: The data presented is illustrative of expected outcomes based on the established principles of conformational constraint and may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocol: Peptide Stability Assay in Human Plasma
This protocol provides a robust framework for assessing the proteolytic stability of a test peptide. The method relies on quantifying the amount of intact peptide remaining over time after incubation with plasma, using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9]
I. Materials
-
Test peptide stock solution (1 mg/mL in an appropriate solvent like water or DMSO).
-
Pooled human plasma (anticoagulated, e.g., with EDTA or heparin), stored at -80°C.
-
Quenching Solution: Acetonitrile containing 1% Trifluoroacetic Acid (TFA).
-
Incubation Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Thermomixer or incubating water bath set to 37°C.
-
Refrigerated microcentrifuge (4°C).
-
HPLC or LC-MS system for analysis.
II. Experimental Workflow
Caption: Step-by-step workflow for a typical plasma stability assay.
III. Detailed Procedure
-
Preparation:
-
Thaw a vial of frozen human plasma on ice until fully liquefied.
-
Causality: Slow thawing on ice prevents denaturation of plasma proteins and enzymes.
-
Centrifuge the thawed plasma at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any cryoprecipitates or cellular debris.[3]
-
In a clean microcentrifuge tube, prepare the reaction mixture by diluting the plasma with PBS (e.g., a 1:1 or 4:1 plasma:buffer ratio is common).[10]
-
Pre-warm this mixture in a thermomixer at 37°C for at least 5 minutes to ensure the reaction starts at physiological temperature.
-
-
Reaction Initiation and Incubation:
-
To initiate the enzymatic degradation, add the test peptide stock solution to the pre-warmed plasma mixture to achieve a final desired concentration (e.g., 100 µg/mL).[3]
-
Immediately vortex the tube gently for 3-5 seconds to ensure homogeneity. This marks the t=0 time point.
-
Place the tube back in the 37°C incubator and withdraw an aliquot for the t=0 sample immediately.
-
-
Time-Point Sampling and Quenching:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a fixed volume (e.g., 50 µL) of the reaction mixture.
-
Immediately add the aliquot to a new tube containing a defined volume of cold Quenching Solution (e.g., 100 µL).
-
Causality: The combination of organic solvent (acetonitrile) and acid (TFA) instantly denatures and precipitates the plasma enzymes, thereby stopping all proteolytic activity.[3] This step is critical for accurate time-course analysis.
-
-
Protein Precipitation and Sample Clarification:
-
Vortex the quenched samples and incubate them on ice for at least 15 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[3]
-
Causality: This step pellets the precipitated proteins, leaving the soluble peptide (intact and fragments) in the supernatant. A clear supernatant is essential for preventing blockage of HPLC columns.
-
-
Analysis and Data Interpretation:
-
Carefully collect the supernatant from each time point and transfer it to an HPLC vial for analysis.
-
Analyze the samples by Reverse-Phase HPLC (RP-HPLC) or LC-MS, quantifying the peak area corresponding to the intact peptide.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (which is set to 100%).
-
Plot the percentage of intact peptide versus time. The half-life (t½) is the time required for the initial peptide concentration to decrease by 50%.[3]
-
Conclusion
The strategic incorporation of proline analogs is a powerful tool for overcoming the inherent instability of peptide therapeutics. By exerting an enhanced level of conformational control on the peptide backbone, 4-methylene-L-proline serves as a potent "enzymatic shield." This modification significantly hinders the ability of proteases to recognize and cleave the peptide, leading to a substantially longer plasma half-life. The experimental framework provided here offers a reliable method for quantifying this stability enhancement, enabling researchers to make data-driven decisions in the design and optimization of next-generation peptide drugs with improved pharmacokinetic profiles.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance of proline-containing peptides to ruminal degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 4-Methylene-Proline-Containing Peptides by NMR
Introduction: The Structural Challenge of Non-Canonical Peptides
In the landscape of modern drug development, peptides incorporating non-canonical amino acids are at the forefront of innovation. These modifications offer a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and constrain conformational flexibility. Among these, 4-methylene-proline (Mep) is a particularly compelling residue. Its exocyclic double bond introduces a unique sp² center into the proline ring, significantly influencing the local backbone geometry, ring pucker, and the cis/trans isomerization equilibrium of the preceding peptide bond.[1][2] However, these same unique features present a distinct challenge for structural validation. Confirming the precise three-dimensional structure and conformational dynamics of Mep-containing peptides is paramount to understanding their structure-activity relationship (SAR).
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for elucidating the solution-state structure of these complex biomolecules, providing atomic-level resolution in a near-physiological environment.[3][4][5] This guide provides a comprehensive comparison of NMR strategies, moving from foundational techniques to high-resolution methods, to create a self-validating workflow for researchers, scientists, and drug development professionals. We will not merely list protocols; we will explore the causality behind each experimental choice, empowering you to rationally design your own structural validation studies.
Part 1: The Foundational Toolkit - Establishing Connectivity with Homonuclear Correlation
The first step in any peptide structure determination is to assign the chemical shifts of all the protons. This is achieved by establishing through-bond connectivities.
COSY (Correlation Spectroscopy): Mapping the Immediate Neighbors
The COSY experiment is the workhorse for identifying protons that are coupled to each other through two or three chemical bonds (J-coupling). Its primary role is to establish the initial connectivity within a residue's side chain.
Causality Behind the Choice: We begin with COSY because it provides the most direct and unambiguous evidence of proton-proton proximity through bonds. For a typical amino acid, this means identifying the Hα proton and connecting it to its Hβ proton(s). In the case of 4-methylene-proline, COSY is critical for linking the Hβ and Hγ protons to the unique methylene protons at the C4 position. The Double-Quantum Filtered (DQF-COSY) variant is often preferred as it yields cleaner spectra with better resolution and reduced diagonal peak intensity.[6][7]
-
Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent like DMSO-d₆) to a concentration of 1-5 mM. Adjust pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).
-
Spectrometer Setup: Tune and match the probe for ¹H. Lock onto the deuterium signal of the solvent.
-
Acquisition Parameters:
-
Use a standard DQF-COSY pulse sequence.
-
Set the spectral width to cover all proton signals (approx. 12-15 ppm).
-
Acquire at least 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Optimize the number of scans per increment to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply a sine-bell or similar window function in both dimensions before Fourier transformation to enhance resolution.
TOCSY (Total Correlation Spectroscopy): Identifying the Entire Spin System
While COSY reveals direct neighbors, the TOCSY experiment extends this correlation to the entire network of coupled protons within an amino acid, known as a "spin system."[3][6]
Causality Behind the Choice: A TOCSY experiment is essential for identifying the amino acid type. By observing correlations from an amide proton (HN) to all other protons within that same residue (Hα, Hβ, Hγ, etc.), one can classify the spin system.[8] For 4-methylene-proline, the TOCSY will show a correlation from the Hα to the Hβ, Hγ, Hδ, and the two distinct methylene protons, providing a unique fingerprint that distinguishes it from the 20 canonical amino acids. Varying the mixing time (typically 20-80 ms) allows for the selective observation of short-range or long-range correlations.
-
Sample Preparation: Same as for COSY.
-
Spectrometer Setup: Same as for COSY.
-
Acquisition Parameters:
-
Use a standard TOCSY pulse sequence with a clean spin-lock pulse (e.g., MLEV-17 or DIPSI-2).
-
Set a mixing time appropriate for your goals. A longer mixing time (~80 ms) is generally used to see the entire spin system.
-
Other parameters (spectral width, data points, increments) are similar to the COSY experiment.
-
-
Processing: Process the data similarly to the COSY experiment.
Data Presentation: Comparison of Homonuclear Correlation Techniques
| Feature | COSY (Correlation Spectroscopy) | TOCSY (Total Correlation Spectroscopy) |
| Information Gained | Correlations between J-coupled protons (2-3 bonds). | Correlations between all protons within a coupled network (spin system). |
| Primary Use | Initial Hα-Hβ and sidechain connections. | Identification of amino acid type by its complete spin system fingerprint. |
| Pros | Simple, quick, and unambiguous for direct connections. | Groups all protons of a single residue together, simplifying assignment. |
| Cons | Only shows direct neighbors; information can be limited in complex side chains. | Can lead to signal loss over longer correlation transfers; mixing time is a key variable. |
| Utility for Mep | Confirms Hβ-Hγ and Hγ-methylene connectivities. | Reveals the entire Mep spin system (Hα, Hβ, Hγ, Hδ, methylene H's) as a unique pattern. |
Part 2: Unveiling the 3D Architecture with Through-Space Correlations
Once spin systems are identified, the next step is to link them together in the correct sequence and determine their spatial arrangement.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Spatial Proximity
The NOESY experiment is the cornerstone of 3D structure determination by NMR. It detects correlations between protons that are close in space (typically < 5 Å), irrespective of whether they are connected by bonds.[6][9]
Causality Behind the Choice: The Nuclear Overhauser Effect (NOE) is distance-dependent, making it a powerful tool for generating the distance restraints needed for structure calculation. For peptides, the key application is "sequential assignment," where NOEs between a proton on one residue (i) and a proton on the next residue (i+1) are identified. The most common sequential NOE is between the alpha-proton of residue i (Hα(i)) and the amide proton of residue i+1 (HN(i+1)).[10] For the Mep residue, specific intra-residue NOEs between the methylene protons and other ring protons (Hβ, Hδ) are critical for defining the ring's pucker and conformation. For intermediate-sized molecules that may have near-zero NOE enhancement, the ROESY experiment is a superior alternative.
-
Sample Preparation: Same as for COSY/TOCSY. The sample must be thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect.
-
Spectrometer Setup: Same as before.
-
Acquisition Parameters:
-
Use a standard 2D NOESY pulse sequence.
-
The mixing time (τₘ) is the most critical parameter. It must be calibrated to be short enough to ensure NOEs are in the linear buildup regime (typically 100-300 ms for peptides).
-
Acquire data with high resolution in both dimensions to resolve cross-peaks.
-
-
Processing: Data is typically processed with a sine-bell window function. Cross-peak intensities are integrated to be later converted into upper distance bounds for structure calculation.
Mandatory Visualization: The Sequential Assignment Workflow
The following diagram illustrates the fundamental logic of using through-bond (TOCSY) and through-space (NOESY) correlations to walk along the peptide backbone.
Caption: Logic of sequential assignment using TOCSY and NOESY.
Part 3: The High-Resolution Strategy - Resolving Ambiguity with Heteronuclear NMR
For larger peptides or in cases of significant spectral overlap in the proton dimension, homonuclear experiments may not be sufficient. Heteronuclear NMR, which correlates protons to other nuclei like ¹³C and ¹⁵N, provides a powerful solution. This typically requires isotopic labeling of the peptide.
HSQC (Heteronuclear Single Quantum Coherence): Resolving Overlap
The ¹H-¹³C HSQC experiment generates a 2D spectrum that correlates each proton directly to the carbon it is attached to.
Causality Behind the Choice: Carbon chemical shifts are dispersed over a much wider range (~180 ppm) than proton shifts (~12 ppm). By spreading the proton signals out across the carbon dimension, the HSQC experiment can resolve even severely overlapped proton resonances.[7][8] This is invaluable for unambiguously assigning protons in crowded spectral regions. For a Mep-containing peptide, the HSQC is essential for identifying the unique chemical shifts of the sp² methylene carbon (~105-115 ppm) and the sp³ ring carbons, providing definitive confirmation of the residue's presence and electronic environment.
-
Sample Preparation: Requires a ¹³C-labeled peptide. Dissolve as previously described.
-
Spectrometer Setup: Use a probe capable of ¹³C detection/decoupling. Tune and match for both ¹H and ¹³C channels.
-
Acquisition Parameters:
-
Use a sensitivity-enhanced HSQC pulse sequence with gradient selection.
-
Set the ¹H spectral width as before. Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-180 ppm for full spectrum, or a smaller region for aliphatic or aromatic carbons).
-
The number of increments in the ¹³C dimension is typically 128-256.
-
-
Processing: Standard processing with appropriate window functions.
HMBC (Heteronuclear Multiple Bond Correlation): Connecting Across Bonds
The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds.
Causality Behind the Choice: HMBC is a powerful tool for confirming the peptide sequence without relying on NOEs, which can sometimes be ambiguous.[7][10] It allows one to see a correlation from a residue's Hα proton to the carbonyl carbon (C'=O) of the preceding residue. This through-bond connection is definitive proof of sequence. For the Mep residue, HMBC correlations from the methylene protons to the Cγ and Cβ carbons can help solidify the assignment of the ring structure.
-
Sample Preparation: Requires a ¹³C-labeled peptide.
-
Spectrometer Setup: Same as for HSQC.
-
Acquisition Parameters:
-
Use a standard HMBC pulse sequence.
-
The key parameter is the long-range coupling delay, which is optimized for a J-coupling of ~5-10 Hz.
-
Acquisition and processing are otherwise similar to the HSQC.
-
Mandatory Visualization: Integrated NMR Workflow for Structural Validation
This diagram outlines a comprehensive workflow, demonstrating how each experiment builds upon the last to create a self-validating system for structure determination.
Caption: A comprehensive workflow for peptide structural validation.
Data Presentation: Master Comparison of NMR Validation Techniques
| Technique | Information Gained | Pros | Cons | Specific Utility for 4-Methylene-Proline |
| COSY | Through-bond ¹H-¹H coupling (2-3 bonds) | Fast, simple, good for initial connectivities | Limited to direct neighbors, can be crowded | Establishes local connectivity within the Mep ring |
| TOCSY | Entire ¹H-¹H spin system | Identifies amino acid types | Signal intensity decreases for longer correlations | Provides a unique "fingerprint" for the entire Mep residue |
| NOESY | Through-space ¹H-¹H proximity (< 5 Å) | Provides 3D structure restraints, enables sequential assignment | Distance dependent, can be ambiguous, requires careful setup | Defines Mep ring pucker and orientation relative to the backbone |
| HSQC | Direct ¹H-¹³C one-bond correlation | Excellent resolution, removes ¹H overlap | Requires ¹³C isotopic labeling | Unambiguously identifies the unique sp² methylene carbon signal |
| HMBC | ¹H-¹³C long-range correlation (2-3 bonds) | Confirms sequence via through-bond carbonyl links | Requires ¹³C labeling, weaker signals than HSQC | Confirms Mep ring assignments and its position in the peptide sequence |
Conclusion: An Integrated, Self-Validating Approach
The structural validation of a novel peptide containing 4-methylene-proline is not accomplished with a single experiment, but through a systematic and logical application of complementary NMR techniques. The homonuclear suite of COSY, TOCSY, and NOESY allows for the complete assignment and initial 3D characterization of smaller peptides without the need for isotopic labeling. For more complex systems or for the highest level of validation, the heteronuclear experiments HSQC and HMBC provide unparalleled resolution and definitive sequential confirmation.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Molecular Modeling Predictions for 4-Methylene-Proline Peptides
In the landscape of peptide-based drug discovery, the incorporation of non-natural amino acids like 4-methylene-proline offers a compelling strategy to enhance conformational stability, proteolytic resistance, and binding affinity. Molecular modeling has emerged as an indispensable tool for predicting the three-dimensional structures of these modified peptides, thereby accelerating the design-build-test cycle. However, the predictive power of computational models is only as robust as their experimental validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate in silico predictions for 4-methylene-proline peptides, ensuring the scientific integrity of their findings.
The unique structural feature of 4-methylene-proline, an exocyclic double bond on the proline ring, introduces distinct conformational constraints compared to its parent amino acid. This modification significantly influences the local peptide backbone, particularly the φ (phi) and ψ (psi) dihedral angles and the cis/trans isomerization of the preceding peptide bond.[1][2] Consequently, accurately modeling these effects and subsequently validating them through experimental means is paramount for successful peptide design.
Pillar 1: Computational Prediction Methodologies
The journey begins with the computational prediction of the peptide's structure. A variety of methods are available, each with its own set of strengths and limitations. For peptides containing non-natural amino acids, specialized approaches are often necessary.[3][4][5]
De Novo Structure Prediction
De novo methods predict peptide structures from the amino acid sequence alone, without relying on a template structure. Servers like PEP-FOLD are tailored for this purpose, often utilizing a structural alphabet to describe local conformations.[6] However, many standard de novo servers may not inherently support non-natural amino acids like 4-methylene-proline.[6] In such cases, custom parameterization is required.
Deep Learning-Based Approaches
The advent of deep learning models like AlphaFold2 has revolutionized protein structure prediction.[7][8] While primarily trained on canonical amino acids, recent efforts have extended their application to peptides and have shown promise.[7][8] For novel residues like 4-methylene-proline, fine-tuning these models or using frameworks that allow for the incorporation of unnatural amino acids, such as HighFold2, is a promising avenue.[9]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of a peptide's conformational landscape. By simulating the movements of atoms over time, MD can explore the different conformations a peptide may adopt in solution. This is particularly crucial for flexible peptides and for understanding the influence of the 4-methylene group on the proline ring pucker and backbone dynamics.[10]
Workflow for Computational Prediction:
Caption: Workflow for generating computational models of 4-methylene-proline peptides.
Pillar 2: Experimental Validation Techniques
Experimental data serves as the ground truth for validating computational predictions. A multi-pronged approach, leveraging different biophysical techniques, is often the most effective strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing data under near-physiological conditions.[11] For 4-methylene-proline peptides, NMR is particularly insightful for:
-
Conformational Analysis: Nuclear Overhauser Effect (NOE) data provides distance restraints between protons, which are crucial for defining the peptide's fold.[11]
-
Cis/Trans Isomerization: The distinct chemical shifts of atoms in the cis and trans isomers of the peptide bond preceding the 4-methylene-proline can be used to quantify their relative populations.[12]
-
Ring Pucker: J-coupling constants can provide information about the puckering of the modified proline ring.
-
Sample Preparation: Dissolve the synthesized and purified 4-methylene-proline peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of two-dimensional NMR spectra, including:
-
COSY (Correlated Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of a residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing inter-residue distance restraints.
-
-
Resonance Assignment: Sequentially assign all proton resonances to their respective amino acids in the peptide sequence.
-
Structure Calculation: Use the NOE-derived distance restraints, along with any dihedral angle restraints from J-coupling analysis, to calculate an ensemble of structures using software like CYANA or XPLOR-NIH.
-
Validation: The resulting ensemble of structures is then compared to the computationally predicted models.
X-ray Crystallography
X-ray crystallography provides high-resolution atomic structures of molecules in their crystalline state.[13] While obtaining suitable crystals of peptides can be challenging, a successful crystal structure offers an unambiguous validation of a computational model. For proline-rich peptides, crystal structures have revealed key interaction motifs.[14][15]
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput robotic screening.
-
Crystal Optimization: Optimize promising crystallization conditions to obtain diffraction-quality single crystals.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement (if a homologous structure exists) or de novo phasing methods. Refine the atomic model against the experimental data.
-
Comparison: Superimpose the refined crystal structure with the computationally predicted model to assess the accuracy of the prediction.
Functional Assays
Ultimately, the biological function of a peptide is intrinsically linked to its structure. Functional assays, such as binding affinity measurements (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) or enzyme inhibition assays, provide an indirect but critical validation of the predicted structure.[16] If a computational model predicts a specific binding mode that is disrupted by a point mutation, experimental validation of this prediction lends significant credence to the model's accuracy.
Integrated Validation Workflow:
Caption: Integrated workflow for the validation of molecular modeling predictions.
Pillar 3: Data Presentation and Comparison
A clear and objective comparison of the computational and experimental data is essential.
Quantitative Comparison of Structural Models
| Metric | Description | Good Agreement |
| Backbone RMSD | Root Mean Square Deviation of the backbone atoms between the predicted and experimental structures. | < 2.0 Å |
| All-atom RMSD | Root Mean Square Deviation of all non-hydrogen atoms. | < 2.5 Å |
| Dihedral Angle Difference | Difference in φ and ψ angles for each residue. | < 30° |
| NOE Violation | Number and magnitude of violations of experimental distance restraints in the predicted model. | Minimal violations |
| Cis/Trans Population | Comparison of the predicted and experimentally determined populations of the X-Pro bond. | Within experimental error |
Qualitative Comparison
Beyond quantitative metrics, a qualitative assessment is crucial. This includes comparing the overall fold, the orientation of key side chains, and the predicted intramolecular hydrogen bonding network with the experimental data.
Conclusion
The validation of molecular modeling predictions for 4-methylene-proline peptides is a critical step in the development of novel peptide-based therapeutics. By employing a rigorous and multi-faceted approach that combines state-of-the-art computational methods with robust experimental techniques like NMR and X-ray crystallography, researchers can build confidence in their in silico models. This iterative process of prediction, experimental validation, and model refinement will ultimately lead to a deeper understanding of the structure-activity relationships of these unique peptides and accelerate their translation into clinical candidates.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening Expands the Non-Natural Amino Acid Palette for Peptide Optimization | Semantic Scholar [semanticscholar.org]
- 4. Modeling a new modality: Computational tools to support peptide projects - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 7. High-throughput prediction of peptide structural conformations with AlphaFold2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benchmarking AlphaFold2 on Peptide Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Physicochemical Properties of Modified Proline Peptides
Welcome to a detailed comparative analysis of modified proline peptides. In the realm of peptide-based drug development, proline is a uniquely powerful yet challenging residue. Its constrained cyclic structure is a cornerstone for building peptides with stable, predictable conformations. However, the native proline residue also introduces hurdles, most notably the slow cis/trans isomerization of its preceding peptide bond, which can lead to conformational heterogeneity and reduced biological activity.
This guide moves beyond a simple catalog of modifications. Here, we will dissect the why and how of proline modification, offering a comparative analysis of the resulting physicochemical properties. We will explore the causal relationships between specific atomic substitutions and their downstream effects on conformation, stability, and permeability, supported by robust experimental data and detailed protocols.
The Proline Conundrum: Why Modify a "Perfect" Kink?
Proline's pyrrolidine ring restricts the peptide backbone's phi (Φ) angle to approximately -60°, making it an exceptional tool for introducing β-turns and disrupting α-helical structures. This conformational rigidity is invaluable for mimicking the bioactive shape of a native peptide ligand.
The primary drawback is the low energy barrier between the cis and trans conformations of the Xaa-Pro peptide bond. This isomerization occurs on a timescale of seconds to minutes, meaning a seemingly pure peptide solution is often a dynamic mixture of conformers. For a drug, this is problematic; only one conformer may be active, while the other could be inactive or even antagonistic. Proline modifications are therefore a strategic intervention to bias this equilibrium towards a single, desired conformation.
A Comparative Analysis of Key Proline Modifications
The choice of modification is a critical decision driven by the desired therapeutic outcome. Below, we compare the most common and impactful proline analogs based on their influence on key physicochemical parameters.
Conformational Control: Taming the Cis/Trans Isomer
The strategic placement of electron-withdrawing or sterically demanding groups on the proline ring can profoundly influence the thermodynamics of the Xaa-Pro bond.
-
(4R/4S)-Fluoroproline (Flp): The addition of fluorine, a highly electronegative atom, at the C4 position exerts a powerful stereoelectronic effect.
-
(4R)-Flp strongly favors the trans conformation. The gauche effect between the fluorine atom and the carbonyl oxygen of the preceding residue destabilizes the cis form.
-
(4S)-Flp , conversely, promotes the cis conformation, a rarer and often sought-after state for specific molecular designs.
-
-
(4R/4S)-Hydroxyproline (Hyp): Commonly found in collagen, hydroxyproline also influences the cis/trans ratio, albeit less dramatically than fluoroproline.
-
(4R)-Hyp (the natural isomer in collagen) generally favors the trans conformation through a combination of steric and electronic effects.
-
-
Thiaproline (Thz): Replacing the C4 methylene group with a sulfur atom alters the ring pucker and electronics. Thiazolidine-4-carboxylic acid (L-Thz) peptides show a strong preference for the trans conformation, often exceeding that of native proline.
-
Azaproline (AzPro): This modification involves replacing the alpha-carbon of proline with a nitrogen atom. This substitution significantly impacts the peptide backbone, and depending on the preceding residue, can be used to stabilize specific turn structures and favor the trans conformation.
Comparative Summary of Conformational Preference
| Modification | Predominant Conformation | Typical Trans/Cis Ratio | Key Mechanism |
| L-Proline (Native) | Trans | ~4:1 | Baseline steric preference |
| (4R)-Fluoroproline | Strongly Trans | >95:5 | Stereoelectronic gauche effect (destabilizes cis) |
| (4S)-Fluoroproline | Cis | Can favor cis > trans | Stereoelectronic effect (stabilizes cis) |
| (4R)-Hydroxyproline | Trans | ~10:1 | Steric and electronic influence |
| Thiaproline (L-Thz) | Strongly Trans | >20:1 | Altered ring pucker and electronics |
| Azaproline | Trans | Variable | Altered backbone geometry and H-bonding |
Metabolic Stability: Resisting Proteolytic Attack
Peptides are notoriously susceptible to degradation by proteases. Proline itself often imparts some proteolytic resistance, but modifications can enhance this effect significantly.
-
Mechanism of Protection: Many proteases recognize a specific backbone geometry. By altering the local conformation and ring structure, modified prolines can disrupt this recognition motif, rendering the peptide bond resistant to cleavage.
-
Fluoroproline: The C4-fluoro substitution can sterically hinder the approach of protease active sites. Peptides containing (4R)-Flp have shown markedly increased stability against enzymes like chymotrypsin.
-
Thiaproline & Azaproline: The fundamental change to the ring and backbone structure, respectively, makes these analogs excellent tools for blocking enzymatic degradation at the modification site.
Hydrophobicity & Membrane Permeability
For intracellular targets, a peptide must cross the cell membrane, a feat that requires a delicate balance of hydrophobicity and hydrophilicity.
-
Fluoroproline: Fluorine is highly lipophilic. Introducing Flp can increase the overall hydrophobicity of a peptide, which can enhance its ability to partition into the lipid bilayer. This strategy has been successfully used to improve the cell permeability of cyclic peptides.
-
Hydroxyproline: In stark contrast, the hydroxyl group of Hyp increases hydrophilicity. This can improve aqueous solubility but may decrease passive membrane permeability. However, it can also be a valuable handle for further chemical conjugation.
Experimental Protocols: Validating Physicochemical Properties
Trustworthy data is the bedrock of drug development. The following are streamlined protocols for quantifying the properties discussed above. The choice of experiment is dictated by the specific question being asked.
Protocol 1: Quantifying Cis/Trans Isomer Ratios via NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for studying proline isomerization because it can resolve distinct signals for the cis and trans conformers in solution. 2D NMR techniques like ROESY or NOESY provide unambiguous proof by detecting through-space correlations between the alpha-proton of proline (Hα) and the alpha-proton of the preceding residue (Hα(i-1)). A strong cross-peak indicates a cis conformation (protons are close in space), while its absence implies trans.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5mm NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. The region between ~4.0 and 5.0 ppm will often show separate Hα signals for the cis and trans isomers. The relative integrals of these peaks provide an initial estimate of the conformer ratio.
-
2D ¹H-¹H ROESY/NOESY Acquisition:
-
Set up a 2D ROESY (or NOESY) experiment. Use a mixing time appropriate for the peptide's size (e.g., 200-400 ms).
-
Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the 2D spectrum.
-
Identify the Hα(Pro) and Hα(i-1) chemical shifts from the 1D spectrum.
-
Examine the 2D spectrum for a cross-peak between Hα(Pro, cis) and Hα(i-1, cis). The volume of this cross-peak confirms the cis population.
-
Calculate the ratio by integrating the well-resolved 1D signals corresponding to each conformer.
-
Workflow: NMR Analysis of Proline Isomerization
Safety Operating Guide
Personal protective equipment for handling N-Boc-4-methylene-L-proline
Definitive Safety Protocol: Handling N-Boc-4-methylene-L-proline
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our commitment is to provide value that extends from the product to its safe and effective application in your laboratory.
Hazard Identification and Risk Profile
This compound is a proline derivative used in peptide synthesis and drug development.[1] While it is a valuable building block, its physical and chemical properties necessitate stringent safety controls. The primary hazards, as identified by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, are significant and demand respect.[2]
The compound is a white to beige solid, typically a fine powder, which presents a primary risk of aerosolization during handling (e.g., weighing, transferring).[1] The key hazards are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[2]
-
Serious Eye Irritation (Category 2): Contact with eyes can lead to serious irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust may cause respiratory irritation.[2]
These classifications are the cornerstone of our risk assessment and dictate the specific personal protective equipment (PPE) required.
The Essential PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully tailored system designed to mitigate the specific risks identified above. The following ensemble is mandatory for any procedure involving this compound.
| Hazard | Risk Pathway | Required PPE | Rationale |
| Serious Eye Irritation | Airborne Dust, Splashes | Chemical Safety Goggles | Standard safety glasses are insufficient. Goggles forming a complete seal around the eyes are required to protect against fine particulates and potential splashes.[3][4] |
| Skin Irritation | Direct Contact, Spills | Nitrile Gloves | Nitrile gloves provide a robust barrier against incidental contact with chemical powders and are a reliable choice for general laboratory hazards.[3] Always inspect gloves for defects before use and wash hands thoroughly after removal.[5] |
| Respiratory Irritation | Inhalation of Dust | N95 Respirator (or higher) | Due to its nature as a fine powder, weighing and transferring this compound can generate airborne dust.[6] An N95-rated dust respirator is the minimum requirement to prevent inhalation and subsequent respiratory tract irritation.[7] |
| Body Protection | Spills, Contamination | Cotton Lab Coat | A standard, long-sleeved lab coat should be worn and kept fully fastened to prevent contamination of personal clothing and minimize skin contact.[8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure. The following protocol outlines the essential steps for safely handling this compound, particularly during weighing and transfer operations.
Preparation and Environment:
-
Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood or a powder containment hood to control dust.[6]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance of the workstation.[2][7]
-
Don PPE: Before handling the primary container, don the complete PPE ensemble as specified in Section 2.
Handling the Chemical: 4. Weighing: Use a weigh boat or creased weighing paper. Handle the container and spatula gently to minimize the generation of airborne dust. 5. Transfer: If transferring the solid to a reaction vessel, do so slowly and carefully within the fume hood. If making a solution, add the solvent to the vessel containing the pre-weighed solid. 6. Post-Handling: Tightly seal the primary container. Decontaminate the spatula and any surfaces within the fume hood.
Doffing PPE: 7. Decontamination: Remove gloves first, turning them inside out. 8. Hygiene: Immediately wash hands with soap and water after removing gloves.[6] 9. Final Removal: Remove your lab coat and respirator outside of the immediate work area.
Caption: Safe Handling and PPE Selection Workflow.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. All chemical waste, including contaminated materials, must be treated as hazardous.
-
Waste Collection:
-
Solid Waste: Collect excess this compound, contaminated weigh boats, and paper towels in a dedicated, clearly labeled hazardous waste container.[8] The container must be made of a compatible material and kept closed when not in use.
-
Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges must be placed in the same solid hazardous waste container.
-
-
Container Management: Ensure the waste container is properly labeled with "Hazardous Waste" and the full chemical name. Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment.[8]
-
Prohibited Disposal: Do not dispose of this compound in the regular trash or wash it down the sewer drain.[8]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[8]
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or irritation persists, seek immediate medical attention.[2]
-
Spill:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[6]
-
Decontaminate the area with an appropriate solvent and wash it down.
-
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects both the researcher and the integrity of the research itself.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. hsa.ie [hsa.ie]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
